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3-Methoxyazetidine-3-methanamine dihydrochloride Documentation Hub

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  • Product: 3-Methoxyazetidine-3-methanamine dihydrochloride
  • CAS: 1392803-43-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxyazetidine Hydrochloride

A Note on the Target Compound: Initial searches for "3-Methoxyazetidine-3-methanamine dihydrochloride" did not yield publicly available data. This suggests the compound may be novel, proprietary, or referred to by a non-...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: Initial searches for "3-Methoxyazetidine-3-methanamine dihydrochloride" did not yield publicly available data. This suggests the compound may be novel, proprietary, or referred to by a non-standard name. However, significant data exists for the structurally related and commercially available compound, 3-Methoxyazetidine hydrochloride (CAS No: 148644-09-1). This guide will focus on the latter, providing a comprehensive overview of its physicochemical properties for researchers, scientists, and drug development professionals, assuming a likely interest in this core azetidine scaffold.

Introduction

Azetidines are four-membered saturated heterocyclic compounds containing a single nitrogen atom. Their strained ring structure imparts unique conformational constraints, making them valuable building blocks in medicinal chemistry. The incorporation of an azetidine scaffold can enhance metabolic stability, improve aqueous solubility, and provide novel three-dimensional vectors for exploring chemical space, thus influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2]

3-Methoxyazetidine hydrochloride is a functionalized derivative of this class.[2] The presence of a methoxy group at the 3-position and its formulation as a hydrochloride salt contribute to its distinct chemical characteristics.[1][2] As a hydrochloride salt, it typically exhibits greater stability and solubility in aqueous media compared to its free base form, which is advantageous for synthetic applications and for use as a pharmaceutical intermediate.[1] This compound serves as a versatile precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutics targeting neurological disorders and in the study of receptor interactions.[2][3]

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence everything from reaction kinetics and formulation development to absorption, distribution, metabolism, and excretion (ADME) profiles in drug discovery.

Structural and Molecular Data

A comprehensive summary of the key identifiers and structural properties for 3-Methoxyazetidine hydrochloride is presented below.

PropertyValueSource(s)
Chemical Name 3-Methoxyazetidine hydrochloride[1][4][5][6][7][8][9]
Synonyms 3-Azetidinyl methyl ether hydrochloride; 3-Methoxy-Azetidine HCl[1][8]
CAS Number 148644-09-1[1][5]
Molecular Formula C₄H₁₀ClNO (or C₄H₉NO·HCl)[4][5][6]
Molecular Weight 123.58 g/mol [4][6][7][9]
Canonical SMILES COC1CNC1.Cl[1][4][7]
InChI Key KSXGQRBTBLQJEF-UHFFFAOYSA-N[4][7][9][10]
Appearance Solid; Pale grey to off-white hygroscopic solid[3][4][10]
Predicted and Experimental Physicochemical Values

The following table summarizes key physicochemical parameters. It is important to note that while some values are experimentally derived, others are computationally predicted, which is common for specialized building blocks.

PropertyValueDetailsSource(s)
Melting Point 90-94°C / 143-149°CRanges provided by different suppliers.[10][11]
Boiling Point 146.3°C at 760 mmHgPredicted value.[8][10]
Water Solubility Slightly solubleAs a hydrochloride salt, it is expected to be more soluble than the free base.[1][12]
LogP (n-octanol/water) -0.81Predicted value; indicates hydrophilicity. Bioaccumulation is not expected.[12]
Hydrogen Bond Acceptors 2Computed by Cactvs.[7]
Hydrogen Bond Donors 1Computed by Cactvs.[7]
Rotatable Bond Count 1Computed by Cactvs.[7]

Experimental Methodologies & Rationale

The characterization of a chemical entity like 3-Methoxyazetidine hydrochloride relies on a suite of analytical techniques. The choice of methodology is dictated by the property being investigated and the need for structural confirmation, purity assessment, and stability evaluation.

Structural Elucidation and Purity Assessment

Confirming the identity and purity of the compound is the foundational step in its characterization. Spectroscopic methods are paramount for this purpose.

Workflow for Structural Verification and Purity Analysis

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_result Final Validation synth Synthesized 3-Methoxyazetidine HCl nmr NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure synth->nmr ms Mass Spectrometry (MS) Confirms molecular weight synth->ms ir FT-IR Spectroscopy Identifies functional groups synth->ir hplc HPLC / LC-MS Purity assessment (>97%) synth->hplc validated Validated Structure & Purity Report nmr->validated ms->validated ir->validated hplc->validated

Caption: Workflow for the analytical characterization of 3-Methoxyazetidine hydrochloride.

Detailed Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the precise arrangement of atoms within the molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.

    • Method:

      • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

      • Transfer the solution to an NMR tube.

      • Acquire ¹H and ¹³C spectra using a high-field NMR spectrometer (e.g., 400 MHz).

      • Analyze chemical shifts, coupling constants, and integration to confirm the azetidine ring, methoxy group, and their connectivity.

    • Causality: The unique chemical shifts and splitting patterns are a direct consequence of the electronic environment of each nucleus, providing an unambiguous fingerprint of the molecular structure.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the sample by separating it from any impurities.

    • Method:

      • Prepare a dilute solution of the compound in the mobile phase.

      • Inject the solution into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

      • Elute with a gradient of solvents (e.g., water and acetonitrile with 0.1% TFA).

      • Detect the compound using a UV detector.

      • Purity is calculated based on the relative area of the main peak. Purity levels are typically reported as ≥ 97%.[3]

    • Trustworthiness: This method is self-validating when run with appropriate standards and controls. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases, providing a reliable quantitative measure of purity.

Stability and Handling

Understanding the stability and reactivity of a compound is crucial for its safe storage, handling, and application in synthesis.

Storage and Stability
  • Recommended Storage: Store in a dry, sealed place, often at refrigerated temperatures (0-8°C) under an inert atmosphere.[3][5] Some suppliers also indicate storage at room temperature is acceptable.[10]

  • Stability: The compound is described as a hygroscopic solid, meaning it can absorb moisture from the air.[3] Proper storage in a desiccator or glovebox is recommended to maintain its integrity.

  • Incompatibilities: Avoid strong oxidizing agents.[12]

Safety and Hazard Profile

3-Methoxyazetidine hydrochloride is classified as a hazardous substance, and appropriate safety precautions must be taken.

Hazard Summary:

  • Skin Irritation (H315): Causes skin irritation.[6][7]

  • Eye Irritation (H319): Causes serious eye irritation.[6][7]

  • Respiratory Irritation (H335): May cause respiratory irritation.[6][7]

  • Signal Word: Warning.[5][6]

Handling Protocol:

G start Handling Procedure ppe Wear Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe ventilation Use in a Well-Ventilated Area (Fume Hood) ppe->ventilation avoid_contact Avoid Skin and Eye Contact ventilation->avoid_contact avoid_inhalation Avoid Inhaling Dust avoid_contact->avoid_inhalation storage Store in Tightly Sealed Container avoid_inhalation->storage

Caption: Recommended safety workflow for handling 3-Methoxyazetidine hydrochloride.

Precautionary measures include:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles (EN 166 standard), and a lab coat.[6]

  • Engineering Controls: Handle only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[13]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[6][13]

    • Eye Contact: Rinse cautiously with water for several minutes.[13]

    • Inhalation: Remove person to fresh air.[6][13]

To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated, warranting careful handling.[12]

Applications in Research and Development

The utility of 3-Methoxyazetidine hydrochloride is primarily as a building block in organic synthesis and medicinal chemistry.[3] Its structure is leveraged to create more complex molecules with potential biological activity.

  • Pharmaceutical Intermediates: It is used in the preparation of derivatives for treating cognitive disorders, such as GABA receptor inverse agonists.[1]

  • Scaffold for Drug Discovery: The rigid azetidine ring can serve as a conformationally constrained scaffold, which can enhance binding affinity and selectivity for biological targets.[2]

  • Modulation of Physicochemical Properties: The methoxy group can modulate lipophilicity and stability, while the hydrochloride form ensures solubility, making it a versatile tool for designing molecules with optimized ADME properties.[2]

Conclusion

3-Methoxyazetidine hydrochloride is a valuable heterocyclic building block for chemical and pharmaceutical research. Its well-defined structure, characterized by a strained azetidine ring and a methoxy functional group, offers unique advantages for the synthesis of novel compounds. While its physicochemical properties are not exhaustively documented in peer-reviewed literature, data from commercial suppliers provides a solid foundation for its use. Adherence to strict safety and handling protocols is essential. The strategic use of this intermediate will continue to be relevant in the quest for new therapeutic agents and advanced materials.

References

  • 3-Methoxyazetidine Hydrochloride . Biostring. [Link]

  • 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 . PubChem - NIH. [Link]

  • 148644-09-1[3-Methoxyazetidine hydrochloride] . Acmec Biochemical. [Link]

Sources

Exploratory

An In-depth Technical Guide to BAY-876: A Potent and Selective GLUT1 Inhibitor for Oncological Research

For Researchers, Scientists, and Drug Development Professionals Abstract The altered metabolic landscape of cancer cells, particularly their reliance on aerobic glycolysis, known as the Warburg effect, presents a compell...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The altered metabolic landscape of cancer cells, particularly their reliance on aerobic glycolysis, known as the Warburg effect, presents a compelling therapeutic target. At the heart of this metabolic reprogramming is the overexpression of glucose transporters, with glucose transporter 1 (GLUT1) being a key player in facilitating the high glucose uptake required to fuel rapid tumor growth. This guide provides a comprehensive technical overview of BAY-876, a potent and highly selective inhibitor of GLUT1. We will delve into its chemical properties, mechanism of action, and detailed protocols for its characterization, offering valuable insights for researchers and drug development professionals exploring the therapeutic potential of targeting cancer metabolism.

Introduction: The Rationale for Targeting GLUT1 in Oncology

Cancer is characterized by uncontrolled cell proliferation, a process with high energetic and biosynthetic demands. To meet these needs, cancer cells often rewire their metabolism to favor aerobic glycolysis, even in the presence of sufficient oxygen. This metabolic shift is largely dependent on the increased expression of glucose transporters, particularly GLUT1.[1] Overexpression of GLUT1 is a common feature in a wide array of human cancers and is frequently associated with tumor progression and poor prognosis.[1] This makes GLUT1 a prime therapeutic target for the development of novel anti-cancer agents. BAY-876 has emerged as a powerful chemical probe and potential therapeutic agent, offering a high degree of selectivity for GLUT1 over other glucose transporter isoforms.[2][3]

Note on CAS Number: The CAS number provided in the topic (2324683-01-3) does not correspond to BAY-876. The correct CAS number for BAY-876 is 1799753-84-6 .[4] This guide will focus on the properties and characterization of BAY-876.

Physicochemical and Pharmacokinetic Properties of BAY-876

BAY-876 is a small molecule inhibitor with favorable drug-like properties, including cell permeability and oral bioavailability.[3] Its key physicochemical and pharmacokinetic parameters are summarized in the table below.

PropertyValueSource
IUPAC Name N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide[4]
Molecular Formula C24H16F4N6O2[4]
Molecular Weight 496.42 g/mol [4]
Appearance White to beige powder/crystalline solid[4]
Solubility DMSO: ≥ 25 mg/mL[4]
Purity ≥98% (HPLC)
Storage 2-8°C
Stability ≥ 4 years at -20°C[4]
Oral Bioavailability Rat: 85%, Dog: 79%[3]
Terminal Half-life Rat: 2.5 h, Dog: 22 h[3]

Mechanism of Action: Selective Inhibition of GLUT1-Mediated Glucose Uptake

BAY-876 exerts its anti-tumor effects by potently and selectively inhibiting GLUT1.[2][3] This inhibition disrupts the supply of glucose, the primary fuel for glycolysis, leading to a cascade of metabolic consequences that ultimately impair cancer cell proliferation and survival.

Potency and Selectivity

BAY-876 is a highly potent inhibitor of GLUT1 with an IC50 value of 2 nM in a cell-free assay.[2][3] Its selectivity for GLUT1 is a key attribute, with significantly lower activity against other GLUT isoforms.[1][2][3]

GLUT IsoformIC50 (µM)Selectivity vs. GLUT1Source
GLUT1 0.002-[3]
GLUT2 10.8>100-fold
GLUT3 1.67>100-fold
GLUT4 0.29>100-fold
Downstream Cellular Effects

By blocking glucose uptake, BAY-876 initiates a series of downstream events that are detrimental to cancer cells:

  • Inhibition of Glycolysis: Reduced intracellular glucose levels lead to a decrease in the rate of glycolysis, thereby limiting the production of ATP and essential biosynthetic precursors.[2]

  • Induction of Apoptosis: The metabolic stress induced by BAY-876 can trigger programmed cell death (apoptosis) in cancer cells.[5][6]

  • Increased Reactive Oxygen Species (ROS): Inhibition of glycolysis can lead to enhanced mitochondrial respiration, which is associated with an increase in the production of ROS and subsequent oxidative stress.[5][6]

  • Inhibition of Cell Proliferation: The combined effects of energy depletion, biosynthetic pathway disruption, and cellular stress result in the inhibition of cancer cell growth, both in vitro and in vivo.[2][5][6]

  • Induction of Disulfidptosis: Recent studies have shown that BAY-876 can induce a novel form of cell death termed disulfidptosis, which is characterized by the formation of disulfide bonds in actin cytoskeletal proteins.[2]

cluster_cell Cancer Cell BAY876 BAY-876 GLUT1 GLUT1 Transporter BAY876->GLUT1 Inhibition Glucose_int Intracellular Glucose GLUT1->Glucose_int Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Transport Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Production Glycolysis->ATP Biosynthesis Biosynthetic Precursors Glycolysis->Biosynthesis ROS Increased ROS Glycolysis->ROS Shift to Mitochondrial Respiration Proliferation Cell Proliferation & Survival ATP->Proliferation Biosynthesis->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to ROS->Apoptosis

Caption: Signaling pathway of BAY-876 action.

Analytical Characterization of BAY-876

Rigorous analytical characterization is crucial to ensure the identity, purity, and quality of BAY-876 for research and development purposes. A multi-pronged approach employing various analytical techniques is recommended.

Identity Confirmation

The chemical structure of BAY-876 can be unequivocally confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecule, which can be used to confirm its elemental composition. Fragmentation patterns observed in MS/MS experiments can further validate the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups within the molecule, such as C=O, C-F, and C≡N bonds.

Purity Assessment

The purity of a BAY-876 sample is typically assessed using chromatographic methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for determining the purity of small molecules. A reversed-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid is a typical starting point. Purity is calculated based on the relative peak area of the main component.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the simultaneous assessment of purity and confirmation of the identity of the main peak and any impurities.

Experimental Workflow for Characterization

The following is a generalized workflow for the analytical characterization of a new batch of BAY-876:

cluster_workflow BAY-876 Characterization Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment start Receive new batch of BAY-876 solubilize Solubilize in appropriate solvent (e.g., DMSO) start->solubilize nmr NMR (¹H, ¹³C) solubilize->nmr hrms HRMS solubilize->hrms ir IR Spectroscopy solubilize->ir hplc HPLC-UV solubilize->hplc lcms LC-MS solubilize->lcms evaluate Evaluate Data nmr->evaluate hrms->evaluate ir->evaluate hplc->evaluate lcms->evaluate pass Batch Passes QC evaluate->pass Data meets specifications fail Batch Fails QC evaluate->fail Data does not meet specifications

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of 3-Methoxyazetidine-3-methanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Physicochemical Landscape of a Novel Azetidine Moiety As a Senior Application Scientist, I've witnessed firsthand the critical impo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Novel Azetidine Moiety

As a Senior Application Scientist, I've witnessed firsthand the critical importance of a thorough understanding of a molecule's fundamental physicochemical properties in the success of any drug discovery and development program. The azetidine ring, a strained four-membered heterocycle, is an increasingly popular scaffold in medicinal chemistry, offering a unique vector in chemical space.[1][2] However, this structural uniqueness comes with inherent challenges, particularly concerning chemical stability.[1][3] This guide is dedicated to providing a comprehensive framework for characterizing the solubility and stability of a promising, yet under-documented, building block: 3-Methoxyazetidine-3-methanamine dihydrochloride.

While specific experimental data for this compound is not extensively available in the public domain, this guide will equip you with the foundational knowledge, robust experimental protocols, and analytical strategies necessary to thoroughly characterize its behavior. We will proceed from the fundamental principles governing the solubility of amine hydrochlorides to the intricacies of forced degradation studies, providing you with a self-validating system for your investigations.

Section 1: Understanding the Core Moiety: Structure, Properties, and Initial Considerations

3-Methoxyazetidine-3-methanamine dihydrochloride is a small molecule featuring a substituted azetidine ring. The presence of a primary amine and a methoxy group, along with its formulation as a dihydrochloride salt, dictates its anticipated physicochemical properties.

PropertyValueSource
Molecular Formula C₅H₁₄Cl₂N₂O[4]
Molecular Weight 189.08 g/mol [4]

The dihydrochloride salt form suggests a priori good aqueous solubility, a common strategy to improve the bioavailability of amine-containing drug candidates.[5] However, the organic scaffold, even though small, will influence its solubility in various organic solvents. The azetidine ring, due to its inherent ring strain, is a potential liability for stability, particularly in acidic or basic conditions where ring-opening reactions can occur.[1][3]

Section 2: Solubility Profile: A Gateway to Formulation and Biological Screening

A comprehensive understanding of a compound's solubility in various solvent systems is a cornerstone of early-stage drug development. It informs everything from the feasibility of in vitro assays to the choice of formulation strategies for in vivo studies.

Theoretical Considerations for Solubility

As a dihydrochloride salt, 3-Methoxyazetidine-3-methanamine dihydrochloride is expected to be readily soluble in polar protic solvents like water and, to a lesser extent, in lower alcohols such as methanol and ethanol.[6][7] Its solubility in aprotic polar solvents like DMSO and DMF, and especially in non-polar solvents, is likely to be significantly lower. It is crucial to experimentally determine these values.

Experimental Protocol for Solubility Determination

This protocol outlines a standardized method for determining the kinetic solubility of the target compound in a range of relevant solvents.

Objective: To determine the approximate solubility of 3-Methoxyazetidine-3-methanamine dihydrochloride in water, ethanol, methanol, DMSO, and DMF.

Materials:

  • 3-Methoxyazetidine-3-methanamine dihydrochloride

  • Deionized water

  • Ethanol (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Prepare stock solutions of the compound in each solvent at a high concentration (e.g., 50 mg/mL).

  • Serially dilute the stock solutions to create a range of concentrations.

  • Add a known volume of each concentration to separate vials and stir vigorously at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to reach equilibrium.

  • After stirring, visually inspect each vial for the presence of undissolved solid.

  • For samples with undissolved solid, centrifuge at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the solid.

  • Carefully collect an aliquot of the supernatant and analyze it by a validated HPLC method to determine the concentration of the dissolved compound.

  • The highest concentration at which no solid is visible and which is confirmed by HPLC is reported as the solubility.

Data Presentation:

SolventPredicted SolubilityExperimental Solubility (mg/mL)Observations
WaterHighTo be determined
MethanolModerate to HighTo be determined
EthanolModerateTo be determined
DMSOModerate to LowTo be determined
DMFModerate to LowTo be determined

Section 3: Chemical Stability: Unveiling the Molecule's Resilience and Degradation Pathways

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that must be thoroughly investigated. Forced degradation studies are an indispensable tool in this process, providing insights into the intrinsic stability of the molecule and helping to identify potential degradation products.[8][9][10]

The Azetidine Ring: An Inherent Stability Concern

The four-membered azetidine ring is strained and susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity is often pH-dependent and can be exacerbated by temperature.[1][3] The presence of the methoxy and methanamine substituents on the same carbon atom may influence the electronic properties of the ring and its susceptibility to degradation.

Predicted Degradation Pathway:

G cluster_main Acid-Catalyzed Ring Opening Molecule 3-Methoxyazetidine-3-methanamine dihydrochloride Protonated Protonated Azetidine Molecule->Protonated H+ Intermediate Carbocation Intermediate Protonated->Intermediate Ring Opening Product Ring-Opened Product Intermediate->Product Nucleophilic Attack (e.g., H2O)

Caption: Predicted acid-catalyzed degradation pathway.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies, as mandated by ICH guidelines, are essential for developing and validating stability-indicating analytical methods.[10][11]

Experimental Workflow for Forced Degradation:

G cluster_workflow Forced Degradation Workflow Start Prepare Solutions of 3-Methoxyazetidine-3-methanamine dihydrochloride Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Quench Reactions Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Characterize Characterize Degradants (LC-MS, NMR) Analyze->Characterize

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation

The following protocols are based on ICH guidelines Q1A(R2) and are designed to achieve 5-20% degradation of the parent compound.[10]

3.3.1. Acid and Base Hydrolysis:

  • Procedure: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. Maintain the solutions at room temperature and at an elevated temperature (e.g., 60 °C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize them, and analyze by HPLC.

  • Causality: This assesses the susceptibility of the compound to acid and base-catalyzed degradation, with the azetidine ring being a likely point of attack.

3.3.2. Oxidative Degradation:

  • Procedure: Prepare a solution of the compound (e.g., 1 mg/mL) in a 3% solution of hydrogen peroxide. Keep the solution at room temperature and protected from light. Sample at various time points and analyze.

  • Causality: Amines are susceptible to oxidation, which could lead to N-oxides or other degradation products.[12]

3.3.3. Thermal Degradation:

  • Procedure: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 70 °C) in a stability chamber. Analyze samples at various time points.

  • Causality: This evaluates the intrinsic thermal stability of the molecule in both the solid and solution states.

3.3.4. Photostability:

  • Procedure: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14][15] A dark control should be run in parallel.

  • Causality: This determines if the molecule is light-sensitive, which has implications for manufacturing, packaging, and storage.

Data Summary Table for Forced Degradation:

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HClTBDRT / 60TBDTBD
Base Hydrolysis0.1 M NaOHTBDRT / 60TBDTBD
Oxidation3% H₂O₂TBDRTTBDTBD
Thermal (Solid)N/ATBD70TBDTBD
Thermal (Solution)N/ATBD70TBDTBD
Photolytic (Solid)ICH Q1BTBDControlledTBDTBD
Photolytic (Solution)ICH Q1BTBDControlledTBDTBD

Section 4: Analytical Methodologies: The Key to Accurate Quantification

A robust, stability-indicating analytical method is paramount for accurately assessing the purity and stability of the compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally the workhorse for this type of analysis.

Development of a Stability-Indicating RP-HPLC Method

The goal is to develop a method that can separate the parent compound from all potential degradation products and process-related impurities.

Logical Flow for Method Development:

G cluster_md HPLC Method Development Start Select Column and Mobile Phase Optimize Optimize Gradient, Flow Rate, and Temperature Start->Optimize Inject Inject Stressed Samples Optimize->Inject Evaluate Evaluate Peak Purity and Resolution Inject->Evaluate Validate Validate Method (ICH Q2(R1)) Evaluate->Validate

Caption: HPLC method development workflow.

Hypothetical Starting Conditions for RP-HPLC Method Development
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure the elution of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan) or Mass Spectrometry.

  • Column Temperature: 30 °C.

This starting point can be systematically optimized to achieve the desired separation.

Characterization of Degradation Products

Once separated by HPLC, the degradation products should be characterized using mass spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns. For definitive structural elucidation, preparative HPLC may be required to isolate sufficient quantities of the degradants for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Section 5: Conclusion and Recommendations

The successful development of any new chemical entity hinges on a deep and early understanding of its physicochemical properties. For 3-Methoxyazetidine-3-methanamine dihydrochloride, a molecule of significant interest due to its novel substitution pattern on the azetidine core, a systematic approach to characterizing its solubility and stability is not just recommended, but essential.

This guide has provided a comprehensive, scientifically-grounded framework for these investigations. While specific experimental data is not yet widely available, the protocols and theoretical considerations outlined herein will enable researchers to generate high-quality, reliable data. By following these self-validating experimental systems, scientists and drug development professionals can confidently assess the viability of this promising molecule and make informed decisions in their research and development endeavors.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Marketed drugs containing 1,3‐substituted azetidine scaffolds. ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. ResearchGate. [Link]

  • Solubility of organic amine salts. Sciencemadness.org. [Link]

  • Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

  • Photostability. IAGIM. [Link]

  • 3-Methoxyazetidine hydrochloride. PubChem. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. ResearchGate. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. NIH. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

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Exploratory

The Azetidine Scaffold in Modern Medicinal Chemistry: A Technical Guide to Synthesis, Application, and Drug Design

Introduction: The Rise of a Strained Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and pharmacokinetic profiles has led researchers to explore...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Strained Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and pharmacokinetic profiles has led researchers to explore beyond the conventional flatlands of aromatic scaffolds. Among the structures that have risen to prominence, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern drug development.[1] First synthesized in 1888, the strained four-membered ring was long considered challenging to access and of limited utility.[1][2] However, the discovery of naturally occurring L-azetidine-2-carboxylic acid in 1955 hinted at its biological relevance, sparking greater interest.[1]

Today, the incorporation of azetidine is a deliberate strategy to imbue drug candidates with desirable three-dimensionality (sp³-rich character), conformational rigidity, and improved physicochemical properties.[3][4] Its inherent ring strain and unique geometry confer enhanced metabolic stability, aqueous solubility, and target-binding affinity, making it a powerful tool for medicinal chemists.[1][3] Several FDA-approved drugs, including the antihypertensive agent azelnidipine, the anticancer drug cobimetinib, and the Janus kinase (JAK) inhibitor baricitinib, feature the azetidine scaffold, cementing its status as a key pharmacophore in contemporary drug discovery.[1][3] This guide provides an in-depth exploration of the synthesis, applications, and strategic considerations for leveraging substituted azetidines in the design of next-generation therapeutics.

The Azetidine Advantage: Physicochemical Properties and Bioisosterism

The utility of the azetidine scaffold stems from a unique combination of structural and electronic properties that differentiate it from its five- and six-membered counterparts, such as pyrrolidine and piperidine.

Conformational Rigidity and Pre-organization: The high ring strain of the azetidine core restricts its conformational flexibility.[5] This rigidity allows for the precise spatial positioning of substituents, which can lead to a lower entropic penalty upon binding to a biological target.[5] By pre-organizing the molecule in a bioactive conformation, chemists can achieve significant gains in binding affinity and selectivity.[4][5]

Metabolic Stability and Solubility: The azetidine ring often enhances the metabolic stability of a compound. Its compact, non-planar structure can shield adjacent functional groups from metabolic enzymes. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility—a critical parameter for oral bioavailability.[3][6]

Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other cyclic amines, amides, and even acyclic fragments.[1][7] Replacing a larger, more flexible ring like a piperidine with a smaller, rigid azetidine can improve properties such as lipophilicity and permeability while maintaining or enhancing biological activity. Spirocyclic azetidines, where the four-membered ring is fused to another ring system, have been shown to act as effective bioisosteres for common six-membered heterocycles like morpholine and piperazine.[8]

Therapeutic Applications of Substituted Azetidines

The versatility of the azetidine scaffold is demonstrated by its application across a wide spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][3][9]

Oncology: Targeting Key Signaling Pathways

Azetidine-based compounds have emerged as potent inhibitors of critical cancer signaling pathways. A prime example is their role in targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a transcription factor that is constitutively activated in many human cancers, including triple-negative breast cancer (TNBC).[10][11]

Mechanism of Action: Irreversible STAT3 Inhibition Certain azetidine-based compounds function as irreversible inhibitors of STAT3.[10] They are designed to covalently bind to specific cysteine residues (e.g., Cys426, Cys468) within the STAT3 protein.[10] This covalent modification prevents STAT3 activation (phosphorylation), dimerization, and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.[10][11] This targeted intervention leads to the induction of apoptosis in cancer cells that harbor aberrantly active STAT3.[10][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., EGFR, JAK) STAT3_inactive Inactive STAT3 (Monomer) Receptor->STAT3_inactive Phosphorylation STAT3_active Active STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Azetidine Azetidine-based Inhibitor Azetidine->STAT3_inactive Covalent Binding & Irreversible Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Mechanism of irreversible STAT3 inhibition by azetidine compounds.

Data Presentation: Efficacy of Azetidine-Based STAT3 Inhibitors

The potency of these compounds has been demonstrated in various cancer cell lines.

CompoundCancer Cell Line(s)EndpointIC₅₀ (µM)Putative Mechanism of ActionReference(s)
H172 & H182 Triple-Negative Breast Cancer (TNBC)STAT3 Inhibition0.38 - 0.98Irreversible binding to STAT3, inhibiting its activation.[10][11][13]
Compound 7g MDA-MB-231 (Breast Cancer)STAT3 DNA-Binding< 1.0High-affinity binding to STAT3, inhibition of colony formation.[12][14]
Compound 9k MDA-MB-231 (Breast Cancer)STAT3 DNA-Binding< 1.0High-affinity binding to STAT3, induction of apoptosis.[12][14]

Beyond STAT3, the approved drug Cobimetinib , which contains an azetidine moiety, is a potent MEK inhibitor used in the treatment of melanoma.[3] The azetidine ring in Cobimetinib contributes to its metabolic stability and receptor selectivity.[3]

Central Nervous System (CNS) Disorders

The unique properties of the azetidine scaffold make it particularly well-suited for the development of CNS-active compounds.[4] Its conformational rigidity can enhance selectivity for specific receptor subtypes, while its generally lower lipophilicity compared to larger rings can be advantageous for navigating the blood-brain barrier (BBB).[4][5] Azetidines have been explored as promising components in treatments for neurological conditions such as Parkinson's disease, Tourette's syndrome, and ADHD.[15][16] Key targets include:

  • Nicotinic Acetylcholine Receptors (nAChRs)

  • N-methyl-D-aspartate (NMDA) Receptors

  • Vesicular Monoamine Transporter 2 (VMAT2)

  • Glycine Transporter 1 (GlyT1)

Infectious Diseases

The most well-known application of azetidines in this area is the azetidin-2-one (β-lactam) ring, the core pharmacophore of penicillin and cephalosporin antibiotics.[17][18] However, recent research has expanded the role of azetidines to combat modern infectious threats, including multidrug-resistant bacteria.

Tackling Tuberculosis: A series of substituted azetidines has demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains.[19] These compounds were identified through whole-cell phenotypic screening and appear to act by interfering with the late-stage biosynthesis of mycolic acids, a critical component of the mycobacterial cell envelope.[19] Encouragingly, these compounds have shown no detectable drug resistance development.[19]

Compound SeriesOrganismEndpointMIC₉₉ (µM)Reference(s)
BGAz M. tuberculosis (drug-sensitive & MDR)Bactericidal Activity< 10[19]
Quinolone Hybrids Quinolone-susceptible MRSAAntibacterial ActivitySuperior to levofloxacin[18]

Key Synthetic Strategies for Accessing Functionalized Azetidines

Historically, the synthesis of the strained azetidine ring has been challenging, which has limited its widespread use.[2][20] However, significant progress in synthetic methodology has made functionalized azetidines much more accessible.[3][6]

Common Synthetic Approaches:

  • Intramolecular Cyclization: This is a classic and versatile method involving the cyclization of γ-amino alcohols or their derivatives.[1]

  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers a direct route to the azetidine core.[1][20][21] Recent advances using visible light have made this reaction milder and more scalable.[20]

  • Strain-Release Methodologies: Highly strained precursors like azabicyclo[1.1.0]butanes can undergo strain-release-driven reactions with various electrophiles to rapidly generate diverse, substituted azetidines.[6][22]

cluster_workflow General Synthetic Workflow: Visible-Light Aza Paternò-Büchi Reaction Start Imine & Alkene Precursors SET Single Electron Transfer (SET) Start->SET Photocatalyst Photocatalyst (e.g., Iridium complex) Light Visible Light (Blue LEDs) Photocatalyst->Light Excitation Excited State Photocatalyst Light->Excitation Excitation->SET Cycloaddition [2+2] Cycloaddition SET->Cycloaddition Product Functionalized Azetidine Product Cycloaddition->Product

Caption: Workflow for visible-light-mediated azetidine synthesis.

Experimental Protocol: Multicomponent Synthesis of a Substituted Azetidine via Strain-Release

This protocol is adapted from a modular synthesis strategy that leverages the high reactivity of azabicyclo[1.1.0]butane (ABB) intermediates.[6] The causality behind this choice is its efficiency and modularity; it allows for the rapid assembly of a 1,3,3-trisubstituted azetidine from three distinct and variable electrophilic partners in a single pot.

Objective: To synthesize a Boc-protected 1,3,3-trisubstituted azetidine.

Materials:

  • Dibromo-amine precursor (for in-situ generation of ABB)

  • s-Butyllithium (sBuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acyl silane (Electrophile 1, e.g., acetyltrimethylsilane)

  • Di-tert-butyl dicarbonate (Boc₂O, Electrophile 2/Protecting Group)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere setup

  • Standard glassware for anhydrous reactions

Methodology:

  • Generation of Azabicyclo[1.1.0]butyl-lithium (ABB-Li):

    • To a solution of the dibromo-amine precursor (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add sBuLi (2.2 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the highly strained ABB-Li intermediate is driven by lithium-halogen exchange.

  • First Electrophilic Quench (Acyl Silane Addition):

    • To the cold solution of ABB-Li, add a solution of the acyl silane (1.2 eq) in anhydrous THF dropwise.

    • Maintain the temperature at -78 °C and stir for 30 minutes. The nucleophilic ABB-Li adds to the carbonyl of the acyl silane.

  • [1][3]-Brook Rearrangement and Strain-Release Ring Opening:

    • Allow the reaction to warm slowly. The resulting alkoxide intermediate undergoes a spontaneous[1][3]-Brook rearrangement, transferring the silyl group from carbon to oxygen.

    • This rearrangement is immediately followed by the irreversible, strain-release-driven ring-opening of the azabicyclobutane core to form a stabilized carbanion intermediate. This rapid, thermodynamically favorable step is the key to the reaction's success.

  • Second Electrophilic Quench (Boc Protection):

    • Cool the reaction mixture back to -78 °C.

    • Add a solution of Boc₂O (1.5 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The carbanion is trapped by the Boc₂O, resulting in the final N-Boc protected, trisubstituted azetidine product.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted azetidine.

This self-validating protocol relies on the high, predictable reactivity of the strained intermediate, ensuring that the sequential additions proceed cleanly to the desired product.

Case Studies: FDA-Approved Azetidine-Containing Drugs

The successful translation of azetidine-containing compounds from the laboratory to the clinic underscores their value.

Drug NameAzetidine FeatureTherapeutic AreaMechanism of ActionRole of AzetidineReference(s)
Baricitinib Substituted AzetidineRheumatoid ArthritisJanus Kinase (JAK) 1/2 InhibitorEnhances selectivity and pharmacokinetic profile.[3]
Cobimetinib Azetidine-carboxamideOncology (Melanoma)MEK1/2 InhibitorImproves metabolic stability and receptor selectivity.[3]
Azelnidipine Substituted AzetidineHypertensionDihydropyridine Calcium Channel BlockerContributes to sustained action and favorable pharmacokinetics.[3][5]
Sarolaner Spirocyclic AzetidineVeterinary MedicineIsoxazoline EctoparasiticideProvides a rigid scaffold for optimal target engagement.[3]

Conclusion and Future Perspectives

Substituted azetidines have firmly established their place as a valuable scaffold in medicinal chemistry. Their unique ability to confer conformational rigidity, improve pharmacokinetic properties, and serve as versatile bioisosteres has enabled the development of innovative therapeutics across multiple disease areas.[1][3] As synthetic methodologies continue to advance, providing even greater access to novel and diverse azetidine building blocks, their role in drug discovery is set to expand further.[6][20][22] For researchers and drug development professionals, the azetidine ring is no longer a synthetic challenge to be avoided, but a strategic tool to be embraced in the quest for safer and more effective medicines.

References

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  • Cox, J. A. G., et al. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.
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Foundational

Topic: Exploratory Screening of 3-Methoxyazetidine-3-methanamine Dihydrochloride Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Section 1: The Azetidine Scaffold: A Primer for Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing he...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: The Azetidine Scaffold: A Primer for Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a highly valued scaffold in medicinal chemistry.[1] Its rise in prominence is attributed to a unique combination of physicochemical properties that address many modern drug design challenges. Unlike more flexible aliphatic chains or larger rings, the inherent strain of the azetidine ring imparts a rigid, three-dimensional geometry. This conformational constraint can lead to more favorable and specific interactions with biological targets.[2] Furthermore, the sp³-rich character of the azetidine motif often enhances key pharmacokinetic properties, including solubility and metabolic stability, making it an attractive feature for developing next-generation therapeutics.[3]

The core structure of 3-Methoxyazetidine-3-methanamine presents a compelling starting point for library synthesis. It features three key points for potential diversification and biological interaction:

  • Primary Amine (-CH₂NH₂): A versatile functional handle for introducing a wide array of substituents to explore the chemical space surrounding the core.

  • Azetidine Nitrogen: The ring nitrogen can act as a hydrogen bond acceptor or be functionalized, influencing the molecule's overall polarity and basicity.

  • Methoxy Group (-OCH₃): This group can serve as a hydrogen bond acceptor and influence the local electronic environment and lipophilicity.[2]

This guide provides a comprehensive framework for the exploratory screening of a derivative library based on this promising azetidine core, from strategic synthesis to hit identification and validation.

Section 2: Strategic Synthesis of a Focused Derivative Library

The primary objective of synthesizing a derivative library is to systematically probe the structure-activity relationship (SAR) around the core scaffold. For the 3-Methoxyazetidine-3-methanamine core, the primary amine of the methanamine group is the most logical and synthetically accessible point for diversification. A robust and widely utilized method for this is amide bond formation , coupling the primary amine with a diverse set of carboxylic acids.

Causality of Experimental Choice: Amide coupling is chosen for its reliability, high-yield potential, and the vast commercial availability of diverse carboxylic acids (e.g., aromatic, heteroaromatic, aliphatic, cyclic). This allows for a systematic exploration of how different steric and electronic properties at this position affect biological activity. Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) provide a reliable platform for constructing the library.

Workflow: Amide Coupling for Library Synthesis

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification cluster_3 Step 4: Quality Control A 3-Methoxyazetidine-3-methanamine dihydrochloride (Starting Material) D Dissolve reagents in anhydrous polar aprotic solvent (e.g., DMF) A->D B Diverse Carboxylic Acids (R-COOH) B->D C Coupling Reagents (HATU/EDC) Base (DIPEA) C->D E Combine and stir at room temperature for 4-12 hours D->E F Aqueous Workup (e.g., water/EtOAc extraction) E->F G Purification via Flash Chromatography or Prep-HPLC F->G H Characterization (LC-MS, NMR) Confirm structure and purity (>95%) G->H I Final Derivative Library (Plate for screening) H->I

Caption: General workflow for synthesizing an amide derivative library.

Section 3: Designing the High-Throughput Screening (HTS) Cascade

Exploratory screening is not a single experiment but a multi-stage process designed to efficiently identify true hits while eliminating false positives.[4][5] This process, known as a screening cascade, funnels a large number of compounds through progressively more rigorous assays. High-throughput screening (HTS) leverages automation and miniaturization to rapidly assess libraries that can range from thousands to millions of compounds.[6][7]

Hypothetical Target Rationale: Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including potent enzyme inhibition.[1][2] For this guide, we will design a screening cascade to identify inhibitors of a hypothetical protein kinase, "Kinase-X," which is implicated in an inflammatory disease pathway. Kinase inhibitors are a major class of modern therapeutics, making this a relevant and illustrative example.

Diagram: HTS Cascade for Kinase-X Inhibitors

HTS_Cascade A Primary Screen ~10,000 Azetidine Derivatives Single Concentration (e.g., 10 µM) B Hit Identification Compounds with >50% inhibition A->B Biochemical Kinase Assay (e.g., ADP-Glo) C Hit Confirmation Re-test primary hits from fresh stock B->C ~200 Hits (2% Hit Rate) D Dose-Response (IC50) Generate 10-point curve to determine potency (IC50 value) C->D Confirmed Hits E Orthogonal & Counter-Screens Confirm activity in a label-free assay (e.g., DSF). Screen against a related kinase to assess selectivity. D->E Potent Hits F Validated Leads Potent, selective, and confirmed hits for further study (SAR, ADME) E->F Validated Hits

Caption: A typical HTS cascade for identifying and validating kinase inhibitors.

Section 4: Detailed Protocol: Primary Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The ADP-Glo™ Kinase Assay (Promega) is a common HTS platform.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to kinase activity. Inhibitors will result in a lower signal.

Protocol Trustworthiness: This protocol is self-validating through the inclusion of multiple controls.

  • Positive Control (No Inhibitor): Represents 0% inhibition (maximum kinase activity).

  • Negative Control (No Enzyme): Represents 100% inhibition (background signal).

  • Reference Inhibitor: A known inhibitor of Kinase-X (e.g., Staurosporine) is used to validate assay performance on each plate.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
  • Kinase-X Solution: Prepare a 2X working solution of Kinase-X in Assay Buffer. The final concentration should be optimized to produce a robust signal within the linear range of the assay.
  • Substrate/ATP Mix: Prepare a 2X working solution of the specific peptide substrate and ATP in Assay Buffer. The ATP concentration should be at or near the Km for Kinase-X to ensure sensitivity to competitive inhibitors.
  • Compound Plates: Serially dilute the azetidine derivative library in 100% DMSO. Then, use an acoustic liquid handler (e.g., Echo®) to transfer ~50 nL to a 384-well, low-volume assay plate. This results in a final assay concentration of 10 µM with 0.5% DMSO.

2. Kinase Reaction:

  • Add 5 µL of the 2X Kinase-X solution to each well of the assay plate.
  • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
  • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Mix to each well. The final reaction volume is 10 µL.
  • Incubate for 60 minutes at room temperature.

3. Signal Generation & Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
  • Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to each well.
  • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
  • Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar or PerkinElmer EnVision).

Section 5: Data Analysis, Hit Triage, and Validation

Raw data from the plate reader must be normalized to determine compound activity and assess assay quality.

1. Data Normalization:

  • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

2. Assay Quality Control:

  • The Z'-factor is calculated for each plate to determine its suitability for HTS. A Z' > 0.5 is considered excellent.[8] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

3. Hit Triage and Confirmation:

  • A hit is defined as any compound exhibiting >50% inhibition in the primary screen. This threshold balances the risk of missing moderately active compounds with the need to manage the number of hits for follow-up.
  • All primary hits are re-tested under the same conditions to eliminate random errors.
  • Confirmed hits proceed to dose-response analysis , where a 10-point, 3-fold serial dilution is performed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Data Presentation: Hypothetical Hit Confirmation Results
Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed (% Inhibition @ 10 µM)IC₅₀ (µM)
AZD-00165.268.97.8
AZD-00258.112.3 (False Positive)> 50
AZD-00395.798.20.15
AZD-00472.475.12.3
AZD-00588.991.50.49

Section 6: Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the exploratory screening of a novel 3-Methoxyazetidine-3-methanamine derivative library. By combining strategic synthesis with a multi-stage HTS cascade, researchers can efficiently identify and validate potent and selective modulators of a given biological target.

Validated hits, such as AZD-003 and AZD-005 from our hypothetical data, represent valuable starting points for a full-fledged lead optimization program. The next logical steps involve:

  • SAR Expansion: Synthesizing additional analogs around the validated hits to improve potency and selectivity.

  • In Vitro ADME/Tox Profiling: Assessing properties like metabolic stability, plasma protein binding, and cytotoxicity to identify compounds with drug-like potential.

  • Cell-Based Assays: Confirming that the biochemical activity translates into a functional effect in a relevant cellular context.

The azetidine scaffold continues to prove its worth in drug discovery, and a disciplined screening approach is paramount to unlocking its full potential.[3][9]

Section 7: References

  • European Pharmaceutical Review. Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • ACS Combinatorial Science. High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. [Link]

  • Journal of Medicinal Chemistry. Azetidine derivatives of tricyclic antidepressant agents. [Link]

  • ResearchGate. Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • News-Medical.Net. High-throughput Screening Using Small Molecule Libraries. [Link]

  • PubChem. 3-Methoxyazetidine hydrochloride. [Link]

  • National Center for Biotechnology Information. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • ResearchGate. Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. [Link]

  • Archiv der Pharmazie. Azetidines of pharmacological interest. [Link]

  • PubMed Central. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • PreScouter. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Target Discovery Institute. High Throughput Screening. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Amide Coupling of 3-Methoxyazetidine-3-methanamine with Carboxylic Acids

Introduction In the landscape of modern medicinal chemistry, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. Azetidines, four-membered nitrogen-containing heterocycles, have em...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structures due to their rigid framework, which allows for the precise spatial arrangement of substituents.[1][2] The specific motif, 3-Methoxyazetidine-3-methanamine, offers a unique three-dimensional exit vector, making it a highly valuable building block for exploring chemical space and enhancing interactions with biological targets.[1][3]

However, the formation of an amide bond—one of the most fundamental and prevalent linkages in pharmaceuticals—between a primary amine and a carboxylic acid is not a trivial undertaking. The direct reaction is often thwarted by a rapid acid-base neutralization, which forms a thermodynamically stable and unreactive ammonium-carboxylate salt.[4][5] Overcoming this challenge requires the activation of the carboxylic acid to create a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the successful coupling of 3-Methoxyazetidine-3-methanamine dihydrochloride with a range of carboxylic acids. We will delve into the underlying chemical principles, present validated step-by-step protocols using industry-standard reagents, and offer insights into reaction optimization and troubleshooting.

Chemical Principles of Amide Bond Formation

The central strategy for amide synthesis is the activation of the carboxylic acid's carbonyl group. This is achieved using a "coupling reagent," which converts the hydroxyl group into a better leaving group, thereby facilitating nucleophilic acyl substitution.

The Activation Step

Upon introduction of a coupling reagent, such as a uronium salt (e.g., HATU) or a carbodiimide (e.g., EDC), the carboxylic acid is converted into a highly reactive activated intermediate (e.g., an O-acylisourea or an activated ester).[5][6] In many protocols, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are included. These additives not only suppress potential racemization of chiral carboxylic acids but also react with the initial activated species to form a secondary activated ester, which is often more reactive and leads to higher coupling efficiency.[7][8]

The Role of the Base

For the coupling reaction to proceed, the amine must be present in its neutral, nucleophilic form. 3-Methoxyazetidine-3-methanamine is supplied as a dihydrochloride salt, meaning both the primary amine and the azetidine nitrogen are protonated and non-nucleophilic. Therefore, the addition of a non-nucleophilic organic base is critical. A base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is required to neutralize the ammonium salt and liberate the free amine in situ.[7][9][10] A stoichiometric excess of the base is necessary to account for both ammonium centers and to facilitate the coupling reaction itself.

Amide Coupling Mechanism cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate RCOOH->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster AmineSalt Amine Dihydrochloride (Amine·2HCl) FreeAmine Free Nucleophilic Amine AmineSalt->FreeAmine + Base Base (e.g., DIPEA) Base->FreeAmine Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Nucleophilic Attack FreeAmine->Tetrahedral Amide Amide Product Tetrahedral->Amide Collapse & Leaving Group Expulsion

Caption: General mechanism of amide bond formation.

Comparative Overview of Common Coupling Protocols

The choice of coupling reagent is dictated by factors such as substrate steric hindrance, cost, and desired reaction speed. Below is a summary of robust methods suitable for coupling with 3-Methoxyazetidine-3-methanamine.

Coupling ReagentClassKey CharacteristicsBase (Equivalents)Typical Solvent
HATU Uronium SaltHighly efficient, fast reaction times, excellent for sterically hindered substrates, low racemization.[8][9]DIPEA (~3.2)DMF, NMP
PyBOP Phosphonium SaltHigh coupling efficiency, low racemization risk. Byproducts are non-carcinogenic, unlike older BOP reagent.[6][9]DIPEA (~3.2)DMF, DCM
EDC / HOBt CarbodiimideCost-effective, byproducts are water-soluble, facilitating easier purification.[5][7][11]DIPEA (~3.2)DMF, DCM

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Coupling reagents can be irritants or sensitizers.[12][13] Consult the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended protocol for difficult or precious substrates where high yield is paramount.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-Methoxyazetidine-3-methanamine dihydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M Citric Acid (aq), Saturated Sodium Bicarbonate (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to make a ~0.2 M solution).

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (1.0 eq) to the mixture. Stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 3-Methoxyazetidine-3-methanamine dihydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add DIPEA (2.2 eq) to the amine solution to neutralize the dihydrochloride salt. Stir for 5 minutes.

  • Add the amine solution from step 5 to the pre-activated acid mixture from step 3.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the carboxylic acid starting material is consumed (typically 1-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M citric acid (2x), saturated sodium bicarbonate (2x), and brine (1x). The acidic wash removes excess DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a reliable and economical choice for routine amide couplings.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-Methoxyazetidine-3-methanamine dihydrochloride (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated Sodium Bicarbonate (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.0 eq), 3-Methoxyazetidine-3-methanamine dihydrochloride (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (~0.2 M).

  • Cool the flask in an ice bath (0 °C).

  • Add DIPEA (3.2 eq) to the stirred suspension.

  • Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate (if in DMF) or use the DCM solution directly.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate (2x), and brine (1x). The EDC byproducts are water-soluble and will be removed during the aqueous washes.[5][7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography to obtain the final product.

Experimental Workflow A 1. Combine Acid, Coupling Reagent & Base in Anhydrous Solvent B 2. Add Free Amine Solution A->B C 3. Stir at Room Temperature B->C D 4. Monitor Reaction by TLC/LC-MS C->D E 5. Aqueous Workup (Acidic & Basic Washes) D->E Reaction Complete F 6. Dry Organic Layer (e.g., Na₂SO₄) E->F G 7. Concentrate Under Vacuum F->G H 8. Purify via Flash Chromatography G->H I 9. Characterize Pure Product H->I

Caption: Standard laboratory workflow for amide coupling.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction stalls, ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediate. Consider switching to a more powerful coupling reagent like HATU if using EDC. A slight excess (1.2-1.5 eq) of the amine can sometimes drive the reaction to completion.

  • Multiple Products: If side products are observed, it may be due to reaction with the azetidine nitrogen. While the primary amine is significantly more nucleophilic, this can occasionally occur under harsh conditions. Ensure the reaction temperature does not exceed room temperature unless necessary. Using the pre-activation protocol with HATU can often minimize side reactions.

  • Purification Difficulties: The urea byproduct from carbodiimide reagents like DCC (not recommended for this protocol) is notoriously difficult to remove. Using EDC ensures a water-soluble urea byproduct, simplifying the workup.[5] If the final amide product is highly polar, standard silica gel chromatography may be challenging. Consider using a reverse-phase chromatography system.

Conclusion

The coupling of 3-Methoxyazetidine-3-methanamine dihydrochloride with carboxylic acids is a robust and reproducible transformation when the fundamental principles of amide bond formation are respected. Careful selection of coupling reagents, rigorous exclusion of water, and the essential use of a non-nucleophilic base to generate the free amine are the keys to success. The protocols detailed herein, particularly the HATU-mediated procedure, provide a reliable foundation for the synthesis of novel amide derivatives, empowering chemists to leverage this valuable structural motif in the pursuit of new therapeutic agents.

References

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Available at: [Link]

  • Lan, Y., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • ChemistNate. (2014). How to Make Amides: Mechanism. YouTube. Available at: [Link]

  • Song, L., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry. Available at: [Link]

  • Ishihara, K. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]

  • Douthwaite, J. L., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Dilun Biotechnology. (2024). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Li, G., et al. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry. Available at: [Link]

  • ChemistryViews. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Available at: [Link]

  • PubChem. (n.d.). 3-Methoxyazetidine hydrochloride. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Adhikari, A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Chem-Impex. (n.d.). 3-Methoxy-azetidine hydrochloride. Available at: [Link]

  • Gallou, F., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry. Available at: [Link]

  • Chalyk, S., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

Sources

Application

The Strategic Utility of 3-Methoxyazetidine-3-methanamine Dihydrochloride in Modern Drug Discovery

Introduction: The Rise of Conformationally-Constrained Scaffolds in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced pharmacological and pharmacoki...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Conformationally-Constrained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced pharmacological and pharmacokinetic profiles is relentless. Small, rigid molecular frameworks have emerged as "privileged scaffolds" due to their ability to pre-organize appended functional groups in a defined three-dimensional space, thereby minimizing the entropic penalty upon binding to a biological target.[1][2] The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention for its unique combination of conformational rigidity and chemical stability, positioning it as a valuable bioisostere for larger, more flexible cyclic amines like pyrrolidines and piperidines.[3]

This application note delves into the utility of a particularly valuable, bifunctional building block: 3-Methoxyazetidine-3-methanamine dihydrochloride . This compound offers medicinal chemists a compact and versatile scaffold incorporating a primary amine for diverse derivatization and a methoxy group that can influence physicochemical properties such as lipophilicity and metabolic stability.[4] Its dihydrochloride salt form enhances solubility and handling convenience.[4][5] We will explore its application in key synthetic transformations and provide detailed protocols to guide researchers in leveraging its unique structural attributes.

Core Attributes of the 3-Methoxyazetidine-3-methanamine Scaffold

The strategic advantage of this building block stems from the interplay of its constituent parts. The rigid azetidine core provides a fixed anchor point for substituents, which can be critical for optimizing interactions within a protein binding pocket. The geminal arrangement of the methoxy and aminomethyl groups at the 3-position creates a defined stereoelectronic environment. The primary amine serves as a versatile handle for the introduction of a wide array of functional groups through well-established synthetic methodologies.

Key Applications & Synthetic Protocols

The primary amine of 3-Methoxyazetidine-3-methanamine is the main reactive site for derivatization. To utilize this functionality, it is often necessary to first neutralize the dihydrochloride salt to the free amine. This is typically achieved by treating the salt with a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in an appropriate solvent. It is also common practice to use the Boc-protected analogue, tert-butyl ((3-methoxyazetidin-3-yl)methyl)carbamate (CAS 1392803-97-2), which allows for reactions at the azetidine nitrogen, followed by deprotection of the primary amine.

Amide Bond Formation: Building Complexity

Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry.[4] The primary amine of our building block readily participates in coupling reactions with carboxylic acids to generate a diverse range of amides.

Causality of Experimental Choices: The selection of a coupling reagent is critical to ensure high yields and minimize side reactions, particularly racemization if chiral centers are present in the carboxylic acid partner. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective as they form a highly reactive O-acylisourea intermediate, which is readily attacked by the primary amine.[6] The inclusion of a non-nucleophilic base like DIPEA is essential to neutralize the hydrochloride salt and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: General Procedure for Amide Coupling with HATU

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) & 3-Methoxyazetidine-3-methanamine .2HCl (1.1 eq) in DMF B Add DIPEA (3.0 eq) A->B C Cool to 0 °C B->C D Add HATU (1.2 eq) C->D E Stir at RT for 2-16 h D->E F Quench with H₂O E->F G Extract with EtOAc F->G H Purify by Chromatography G->H G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Aldehyde/Ketone (1.0 eq) & 3-Methoxyazetidine-3-methanamine .2HCl (1.2 eq) in DCE B Add DIPEA (2.5 eq) A->B C Stir at RT for 30 min B->C D Add NaBH(OAc)₃ (1.5 eq) C->D E Stir at RT for 12-24 h D->E F Quench with sat. NaHCO₃ E->F G Extract with DCM F->G H Purify by Chromatography G->H Logical_Relationship cluster_applications Synthetic Applications cluster_outcomes Desired Molecular Attributes A 3-Methoxyazetidine-3-methanamine .2HCl B Primary Amine Functionality A->B Key Reactive Site C Rigid Azetidine Scaffold A->C Structural Core D Amide Bond Formation B->D E Reductive Amination B->E F Other C-N Bond Formations B->F G Increased Potency C->G H Improved PK Profile C->H D->G E->H I Novel Chemical Space F->I

Sources

Method

application of 3-Methoxyazetidine-3-methanamine dihydrochloride in enzyme inhibitor design

An Application Guide to 3-Methoxyazetidine-3-methanamine dihydrochloride in Enzyme Inhibitor Design Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the que...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Methoxyazetidine-3-methanamine dihydrochloride in Enzyme Inhibitor Design

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in drug development.[1] Its inherent structural rigidity, sp³-rich character, and unique conformational constraints offer a powerful tool for designing molecules with improved pharmacokinetic profiles, such as enhanced metabolic stability, aqueous solubility, and receptor selectivity.[2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine scaffold, highlighting its therapeutic significance.[2]

This application note introduces 3-Methoxyazetidine-3-methanamine dihydrochloride , a novel, 3,3-disubstituted azetidine building block. Its design rationale is rooted in the strategic placement of two key functional groups—a methoxy group and a primary aminomethyl group—on a conformationally restricted core. This precise, geminal disubstitution provides a well-defined three-dimensional exit vector for these groups, minimizing the entropic penalty upon binding to a biological target and offering a unique platform for crafting potent and selective enzyme inhibitors.[4]

Scientific Rationale: A Scaffold Engineered for Potency and Specificity

The therapeutic potential of 3-Methoxyazetidine-3-methanamine dihydrochloride stems from the synergistic interplay of its three core components: the azetidine ring, the methoxy group, and the methanamine moiety.

The Azetidine Core: A Rigid Foundation for Optimal Positioning

The strained four-membered ring of azetidine provides a rigid framework that locks the attached functional groups into a specific spatial orientation.[3] This pre-organization is a key advantage in rational drug design, as it reduces the conformational flexibility of a molecule. A rigid molecule is more likely to maintain the optimal conformation required for binding to an enzyme's active site, which can lead to a significant increase in binding affinity.[4] Furthermore, the azetidine ring is often employed as a bioisostere for larger, more flexible, or more lipophilic groups like pyrrolidine, piperidine, or even phenyl rings, allowing for the fine-tuning of a compound's physicochemical properties.[1][5][6]

The Methoxy Group (-OCH₃): A "Scout" for Favorable Interactions

The methoxy group is a small yet powerful modulator of molecular properties. It is prevalent in many natural products and approved drugs, where it enhances ligand-target binding, improves physicochemical characteristics, and favorably alters ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[7][8]

  • Pocket Exploration: The methoxy group can act as a "scout," exploring small, often lipophilic pockets within an enzyme's active site.[9]

  • Hydrogen Bond Acceptor: The oxygen atom can serve as a hydrogen bond acceptor, forming crucial interactions with donor residues in the protein.

  • Physicochemical Modulation: Unlike more lipophilic groups (e.g., methyl or chloro), an aromatic methoxy group has minimal impact on lipophilicity (ΔLogD ≈ 0), allowing for potency improvements without the negative consequences associated with high lipophilicity, thereby improving a compound's Lipophilic Ligand Efficiency (LLE).[9][10]

The Methanamine Group (-CH₂NH₂): A Versatile Anchor and Synthetic Handle

The primary amine of the methanamine group is arguably the most critical feature for its application in inhibitor design. Amines are fundamental functional groups in pharmaceuticals, acting as bases and potent nucleophiles.[11][12]

  • Key Binding Interactions: As a primary amine, this group is an excellent hydrogen bond donor and can be protonated at physiological pH. The resulting ammonium cation can form strong, charge-assisted hydrogen bonds or salt bridges with acidic residues like aspartate or glutamate, which are common in enzyme active sites. This provides a powerful anchoring point for the inhibitor.

  • Synthetic Versatility: The primary amine serves as a highly versatile synthetic handle. It can be readily acylated to form amides, reductively aminated, or used in a variety of other coupling reactions. This allows for the rapid generation of large chemical libraries where diverse R-groups can be appended to the rigid scaffold, enabling extensive Structure-Activity Relationship (SAR) studies.

Core structural features of the scaffold.

Application Protocols

The primary amine of 3-Methoxyazetidine-3-methanamine dihydrochloride is the ideal starting point for chemical library synthesis aimed at discovering novel enzyme inhibitors.

Protocol 1: Library Synthesis via Amide Coupling

This protocol describes a general procedure for coupling the title compound with a diverse set of carboxylic acids to generate a library of candidate inhibitors.

Materials:

  • 3-Methoxyazetidine-3-methanamine dihydrochloride

  • A library of carboxylic acids (R-COOH)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessels (e.g., 2 mL vials)

  • Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Extraction solvent: Ethyl acetate

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 3-Methoxyazetidine-3-methanamine dihydrochloride in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

    • Prepare 0.2 M stock solutions of each carboxylic acid from your library in anhydrous DMF.

  • Reaction Setup (per reaction vial):

    • To a vial, add 100 µL (20 µmol, 1.0 eq) of the desired carboxylic acid stock solution.

    • Add 100 µL (20 µmol, 1.0 eq) of the 3-Methoxyazetidine-3-methanamine dihydrochloride stock solution.

    • Add 100 µL (20 µmol, 1.0 eq) of the HATU stock solution.

    • Initiate the reaction by adding 100 µL (60 µmol, 3.0 eq) of the DIPEA stock solution. Note: DIPEA neutralizes the dihydrochloride salt and facilitates the coupling reaction.

  • Reaction Execution:

    • Seal the vials and shake at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with 1 mL of ethyl acetate.

    • Wash with 1 mL of saturated aqueous NaHCO₃, followed by 1 mL of brine.

    • Separate the organic layer and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product via preparative HPLC or flash column chromatography to yield the final amide compound.

  • Characterization:

    • Confirm the structure and purity of each library member using LC-MS and ¹H NMR.

cluster_synthesis Synthesis cluster_screening Screening & Characterization Start Start with Scaffold & Carboxylic Acid Library React Amide Coupling (HATU, DIPEA, DMF) Start->React Purify Purification (HPLC) React->Purify Library Purified Inhibitor Library Purify->Library Screen Primary Screen (Single Concentration) Library->Screen IC50 IC50 Determination (Dose-Response) Screen->IC50 MOA Mechanism of Action (Kinetic Studies) IC50->MOA Hit Validated Hit MOA->Hit

Workflow for inhibitor synthesis and screening.
Protocol 2: IC₅₀ Determination Using a Generic Fluorometric Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[13][14]

Materials:

  • Purified enzyme of interest

  • Fluorogenic enzyme substrate

  • Assay Buffer (optimized for the target enzyme)

  • Stop Solution (if required)

  • Purified inhibitor library compounds, dissolved in DMSO to make 10 mM stock solutions

  • Black, opaque 96-well or 384-well microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of the enzyme in assay buffer.

    • Prepare a 2X working solution of the fluorogenic substrate in assay buffer.

    • Create a serial dilution series of each inhibitor compound. For example, an 11-point, 3-fold serial dilution starting from 100 µM in assay buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Assay Plate Setup (Example for 50 µL final volume):

    • Test Wells: Add 25 µL of the serially diluted inhibitor solution.

    • Positive Control (100% activity): Add 25 µL of assay buffer containing the same final concentration of DMSO as the test wells.

    • Negative Control (0% activity/background): Add 25 µL of assay buffer with DMSO. Do not add enzyme to these wells.

  • Enzyme Incubation:

    • Add 12.5 µL of the 2X enzyme solution to the Test and Positive Control wells. Add 12.5 µL of assay buffer to the Negative Control wells.

    • Gently mix the plate and incubate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Add 12.5 µL of the 2X substrate solution to all wells to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the fluorescence signal at appropriate excitation/emission wavelengths in kinetic mode (e.g., one reading per minute for 30 minutes) or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • For kinetic data, determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - [(V₀_inhibitor - V₀_background) / (V₀_positive_control - V₀_background)])

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Inhibitor Conc. [µM]Raw Fluorescence (RFU/min)% Inhibition (Mean ± SD, n=3)
10015.598.2 ± 0.8
33.328.192.1 ± 1.5
11.195.472.5 ± 2.1
3.7250.249.8 ± 3.0
1.2388.921.9 ± 2.5
0.4455.79.4 ± 1.8
0 (Control)501.30.0 ± 1.2
Calculated IC₅₀ ~3.8 µM
Table 1: Example data for IC₅₀ determination of a hypothetical inhibitor.
Protocol 3: Elucidating the Mechanism of Action (MoA)

Once potent inhibitors (hits) are identified, the next step is to understand their mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[15] This is typically achieved by measuring the inhibitor's effect on enzyme kinetics at varying substrate concentrations.[16][17]

Brief Workflow:

  • Select a Hit Compound: Choose an inhibitor with a confirmed, potent IC₅₀ value.

  • Experimental Design: Set up a matrix of experiments where both the inhibitor concentration (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ) and the substrate concentration (e.g., 0.25x Kₘ to 10x Kₘ) are varied. The Kᵢ can be estimated from the IC₅₀ using the Cheng-Prusoff equation if the Kₘ of the substrate is known.[13]

  • Data Collection: Perform the enzyme assay as described in Protocol 2 for each condition in the matrix, measuring the initial reaction velocities.

  • Data Analysis: Plot the data using methods such as:

    • Michaelis-Menten Plots: Plot Velocity vs. [Substrate] for each inhibitor concentration.

    • Lineweaver-Burk Plots: Plot 1/Velocity vs. 1/[Substrate]. The pattern of changes in Vₘₐₓ and Kₘ (indicated by the y- and x-intercepts, respectively) reveals the mechanism of inhibition.

  • Advanced Characterization (Optional): For high-priority hits, employ techniques like Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the enzyme-inhibitor interaction, providing a complete characterization.[18]

Conclusion and Future Directions

3-Methoxyazetidine-3-methanamine dihydrochloride represents a highly promising and versatile building block for the design of novel enzyme inhibitors. The rigid azetidine core provides a fixed three-dimensional presentation of a methoxy group, ideal for probing pockets and modulating physicochemical properties, and a primary amine, which serves as both a potent binding anchor and a flexible point for chemical elaboration. The protocols outlined here provide a clear roadmap for researchers to leverage this unique scaffold, from the synthesis of diverse chemical libraries to the detailed characterization of promising inhibitor candidates. Future work could involve the synthesis of enantiomerically pure versions of the scaffold or the exploration of substitutions on the azetidine nitrogen to further expand the accessible chemical space and refine inhibitor properties.

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • ResearchGate. (2024). The role of the methoxy group in approved drugs. Available from: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available from: [Link]

  • Vu, H. T., & Gauto, D. F. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. PubMed. Available from: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available from: [Link]

  • Alcaro, S., et al. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]

  • Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Available from: [Link]

  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Available from: [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available from: [Link]

  • National Institutes of Health. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]

  • ResearchGate. Background and conceptual design a Aza-azetidine bioisostere of... Available from: [Link]

  • ResearchGate. Examples of azetidine‐based bioisosters. Available from: [Link]

  • J. Med. Chem. (1998). From conventional to unusual enzyme inhibitor scaffolds: the quest for target specificity. Available from: [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

  • protocols.io. (2022). ACE-inhibitory activity assay: IC50. Available from: [Link]

  • The Biochemist. (2021). Steady-state enzyme kinetics. Available from: [Link]

  • edX. IC50 Determination. Available from: [Link]

  • Bio-protocol. (2017). Enzyme-inhibition assay and IC50 determination. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Azetidine Derivatives in Pharmaceutical Research. Available from: [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available from: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • Szardenings, A. K., et al. (1998). Rational design and combinatorial evaluation of enzyme inhibitor scaffolds: identification of novel inhibitors of matrix metalloproteinases. PubMed. Available from: [Link]

  • National Institutes of Health. Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors. Available from: [Link]

  • National Institutes of Health. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Available from: [Link]

  • National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes. Available from: [Link]

  • ResearchGate. How do functional groups affect the activity of organic compounds in enzyme catalyzed reactions? Available from: [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Available from: [Link]

  • National Institutes of Health. (2020). Recent Trends in Enzyme Inhibition and Activation in Drug Design. Available from: [Link]

  • MDPI. Special Issue : Design of Enzyme Inhibitors as Potential Drugs 2022. Available from: [Link]

  • National Institutes of Health. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]

  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Available from: [Link]

  • Chemistry Steps. Amine Functional Group. Available from: [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]

  • Lumen Learning. Amines and Amides. Available from: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]

  • Universal Class. Organic Chemistry and the Role of Amines. Available from: [Link]

  • Chemistry LibreTexts. (2022). 20.5: Amines and Amides. Available from: [Link]

  • PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. Available from: [Link]

  • Serve Content. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Available from: [Link]

Sources

Application

experimental procedure for gram-scale synthesis of 3-Methoxyazetidine-3-methanamine dihydrochloride

Abstract: This application note provides a comprehensive, step-by-step experimental protocol for the gram-scale synthesis of 3-Methoxyazetidine-3-methanamine dihydrochloride, a valuable building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, step-by-step experimental protocol for the gram-scale synthesis of 3-Methoxyazetidine-3-methanamine dihydrochloride, a valuable building block in medicinal chemistry and drug development. The described three-step synthetic pathway begins with the readily available N-Boc-3-azetidinone, proceeding through a cyanohydrin formation and subsequent O-methylation, followed by nitrile reduction and final deprotection/salt formation. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural instructions, explanations of chemical principles, and critical safety considerations.

Introduction and Strategic Overview

3-Methoxyazetidine-3-methanamine and its salts are important structural motifs in modern medicinal chemistry. The rigid azetidine core, combined with the geminal methoxy and aminomethyl substituents at the C3 position, provides a unique three-dimensional scaffold for exploring chemical space in drug discovery programs. The synthesis of this compound, however, is not trivial and requires a multi-step approach.

This protocol outlines a reliable and scalable three-step synthesis designed for gram-scale production. The synthetic strategy is as follows:

  • Step 1: Synthesis of tert-butyl 3-cyano-3-methoxyazetidine-1-carboxylate. This key intermediate is prepared in a two-stage, one-pot reaction from commercial N-Boc-3-azetidinone. The ketone is first converted to a cyanohydrin intermediate, which is then O-methylated in situ.

  • Step 2: Reduction of the Nitrile. The cyano group of the intermediate is selectively reduced to a primary amine using a catalytic hydrogenation approach with Raney® Nickel, yielding the Boc-protected diamine precursor.

  • Step 3: N-Boc Deprotection and Dihydrochloride Salt Formation. The final step involves the acidic removal of the tert-butoxycarbonyl (Boc) protecting group, which concurrently protonates both the azetidine nitrogen and the primary amine to yield the target dihydrochloride salt.

This application note provides detailed methodologies, reagent tables, safety precautions, and visual workflow diagrams to ensure reproducibility and safe execution in a laboratory setting.

Overall Synthetic Workflow

G cluster_0 Step 1: Cyanation & Methylation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-3-Azetidinone B tert-butyl 3-cyano-3-hydroxy- azetidine-1-carboxylate (Intermediate) A->B  1. TMSCN, ZnI₂ C tert-butyl 3-cyano-3-methoxy- azetidine-1-carboxylate B->C  2. NaH, MeI D tert-butyl 3-(aminomethyl)-3-methoxy- azetidine-1-carboxylate C->D H₂, Raney® Ni Ethanol E 3-Methoxyazetidine-3-methanamine dihydrochloride D->E HCl in Ethanol

Figure 1. Overall synthetic workflow for the preparation of 3-Methoxyazetidine-3-methanamine dihydrochloride.

Materials and Methods

Reagents and Solvents

All reagents should be of ACS grade or higher and used as received unless otherwise noted. Anhydrous solvents are critical for Step 1.

Reagent/SolventFormulaMW ( g/mol )SupplierNotes
1-Boc-3-azetidinoneC₈H₁₃NO₃171.19CommercialKey starting material[1]
Trimethylsilyl cyanide (TMSCN)C₄H₉NSi99.22CommercialEXTREMELY TOXIC . Use in a fume hood.
Zinc Iodide (ZnI₂)ZnI₂319.19CommercialAnhydrous
Sodium Hydride (NaH)NaH24.00Commercial60% dispersion in mineral oil
Methyl Iodide (MeI)CH₃I141.94CommercialTOXIC & CARCINOGENIC .
Tetrahydrofuran (THF)C₄H₈O72.11CommercialAnhydrous, inhibitor-free
Raney® Nickel (slurry)Ni58.69CommercialActive catalyst, handle with care[2]
Hydrogen (H₂)H₂2.02Gas CylinderHigh purity
Ethanol (EtOH)C₂H₅OH46.07CommercialAnhydrous for Step 2 & 3
Acetyl ChlorideCH₃COCl78.50CommercialUsed to prepare ethanolic HCl
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12CommercialAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93CommercialFor extraction
Saturated aq. NaHCO₃--Lab PrepFor workup
Brine--Lab PrepFor workup
Anhydrous MgSO₄MgSO₄120.37CommercialFor drying
Equipment
  • Standard laboratory glassware (three-neck round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrers with heating plates

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Ice-water and dry ice-acetone cooling baths

  • Parr hydrogenator or a balloon hydrogenation setup

  • Rotary evaporator

  • Büchner funnel and vacuum filtration apparatus

  • NMR spectrometer for reaction monitoring and product characterization

  • High-resolution mass spectrometer (HRMS)

Detailed Experimental Protocols

STEP 1: Synthesis of tert-butyl 3-cyano-3-methoxyazetidine-1-carboxylate

Causality: This step introduces the two required carbon and oxygen functionalities at the C3 position. The reaction proceeds via a Lewis-acid catalyzed addition of trimethylsilyl cyanide to the ketone, forming a silylated cyanohydrin. This intermediate is then deprotonated with a strong, non-nucleophilic base (NaH), and the resulting alkoxide is alkylated with methyl iodide in a Williamson ether synthesis-type reaction.

Protocol:

  • Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Boc-3-azetidinone (10.0 g, 58.4 mmol, 1.0 equiv.) and anhydrous zinc iodide (0.93 g, 2.92 mmol, 0.05 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 200 mL) via cannula and stir the mixture to dissolve the solids.

  • Cyanohydrin Formation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add trimethylsilyl cyanide (TMSCN, 9.4 mL, 70.1 mmol, 1.2 equiv.) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Safety Note: TMSCN is highly toxic and reacts with moisture to produce hydrogen cyanide gas. This step must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE). Quench any residual TMSCN with an alkaline bleach solution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.

  • Solvent Exchange: Once the formation of the silylated cyanohydrin is complete, cool the flask to 0 °C and carefully concentrate the reaction mixture in vacuo to remove the DCM. Add anhydrous tetrahydrofuran (THF, 200 mL) to the residue.

  • Deprotonation: In a separate flame-dried flask, prepare a suspension of sodium hydride (NaH, 60% in oil, 3.5 g, 87.6 mmol, 1.5 equiv.) in anhydrous THF (50 mL). Cool this suspension to 0 °C.

  • Methylation: Slowly transfer the cyanohydrin solution from step 5 into the NaH suspension via cannula over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

    • Safety Note: NaH is a flammable solid that reacts violently with water. Hydrogen gas is flammable. Ensure the reaction is conducted under an inert atmosphere and away from ignition sources.

  • Add methyl iodide (5.45 mL, 87.6 mmol, 1.5 equiv.) dropwise to the reaction mixture at 0 °C.

    • Safety Note: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C. Dilute with water (100 mL) and ethyl acetate (200 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-cyano-3-methoxyazetidine-1-carboxylate as a colorless oil.

STEP 2: Reduction of tert-butyl 3-cyano-3-methoxyazetidine-1-carboxylate

Causality: This step converts the nitrile functional group into a primary amine. Catalytic hydrogenation with Raney® Nickel is an effective method for this transformation, often providing high yields of the primary amine with minimal formation of secondary amine byproducts, especially when conducted in an alcoholic solvent.[3][4][5]

Protocol:

  • Catalyst Preparation: In a fume hood, carefully wash Raney® Nickel (approx. 2.0 g, slurry in water) with anhydrous ethanol (3 x 20 mL) to remove water.

    • Safety Note: Raney® Nickel is pyrophoric when dry and may ignite spontaneously in air.[2] Always keep it wet with a solvent and handle under an inert atmosphere.

  • Reaction Setup: To a 500 mL Parr shaker flask or a heavy-walled round-bottom flask, add the intermediate from Step 1 (assuming 10.0 g, 47.1 mmol, 1.0 equiv.) dissolved in anhydrous ethanol (200 mL).

  • Catalyst Addition: Under a stream of argon or nitrogen, carefully add the washed Raney® Nickel catalyst to the reaction flask.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas three times. Pressurize the vessel to 50 psi of hydrogen and begin vigorous stirring or shaking.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the hydrogen uptake and reaction progress by TLC or LC-MS. The reaction is usually complete within 4-6 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with ethanol (50 mL).

    • Safety Note: Do not allow the Celite® pad with the catalyst to dry. Immediately quench the filter cake with copious amounts of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate as an oil, which can be used in the next step without further purification.

STEP 3: Deprotection and Dihydrochloride Salt Formation

Causality: The final step removes the acid-labile Boc protecting group.[6] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[7] Using an excess of ethanolic HCl ensures complete deprotection and protonation of both basic nitrogen atoms to form the stable dihydrochloride salt, which often aids in purification by precipitation.[8][9]

Protocol:

  • Preparation of Ethanolic HCl: In a fume hood, prepare a ~4 M solution of HCl in ethanol. To a flask containing 100 mL of anhydrous ethanol, cooled to 0 °C, slowly add acetyl chloride (14.2 mL, 200 mmol). Stir for 10 minutes.

  • Reaction Setup: Dissolve the crude product from Step 2 (assuming 9.7 g, 42.1 mmol, 1.0 equiv.) in anhydrous ethanol (50 mL) and cool the solution to 0 °C in an ice bath.

  • Deprotection: Slowly add the prepared ethanolic HCl solution (50 mL, ~200 mmol, >4 equiv.) to the stirred solution of the protected amine.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the deprotection by LC-MS.

  • Product Precipitation: Upon completion, a white precipitate of the dihydrochloride salt should form. If precipitation is slow, it can be induced by adding anhydrous diethyl ether (100 mL) or by concentrating the solution partially.[10]

  • Isolation: Cool the resulting slurry in an ice bath for 30 minutes. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with cold anhydrous ethanol (20 mL) and then with anhydrous diethyl ether (2 x 30 mL).

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 3-Methoxyazetidine-3-methanamine dihydrochloride as a white, crystalline solid. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

References

  • Feng, G., Liu, B., Dai, J., & Ou, T. (2009). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Xiamen University. Available at: [Link]

  • Feng, G., et al. (2009). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ResearchGate. Available at: [Link]

  • NileRed. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Deem, M. L., & Rylander, P. N. (1983). Method for the hydrogenation of nitriles to primary amines. U.S. Patent 4,375,003.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15738. Available at: [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • FAQ. (n.d.). What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate? Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • Gmeiner, P., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(7), 2510–2515. Available at: [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Alcon, M., et al. (2010). Method for salt preparation. U.S. Patent Application 12/527,909.
  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (2020). Google Patents.
  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. Retrieved from [Link]

  • SciSpace. (n.d.). Trimethylsilyl cyanide. Retrieved from [Link]

  • ResearchGate. (2013). The use of trimethylsilyl cyanide derivatization for robust and broad-spectrum high-throughput gas chromatography-mass spectrometry based metabolomics. Available at: [Link]

Sources

Method

Application Note: The Strategic Use of 3-Methoxyazetidine-3-methanamine Dihydrochloride in Parallel Synthesis for Accelerated Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry The quest for novel therapeutic agents is an intricate process, demand...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry

The quest for novel therapeutic agents is an intricate process, demanding the rapid generation and evaluation of diverse chemical entities. Central to this endeavor is the strategic selection of molecular building blocks that impart favorable physicochemical and pharmacological properties to drug candidates. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its inherent conformational rigidity, ability to introduce three-dimensionality, and favorable impact on properties such as solubility and metabolic stability have led to its incorporation into several FDA-approved drugs.[3] The strained four-membered ring allows for precise vectoral projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets.[1]

This application note focuses on the utility of 3-Methoxyazetidine-3-methanamine dihydrochloride , a unique and versatile building block, in the context of parallel synthesis. The presence of a primary amine on a substituted azetidine core provides a key reactive handle for diversification, while the methoxy group can subtly modulate the polarity and metabolic stability of the resulting compounds. The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, making it amenable to automated liquid handling systems commonly employed in high-throughput chemistry.[1]

This guide will provide detailed, field-proven insights and hypothetical, yet chemically sound, protocols for the efficient incorporation of this building block into compound libraries via parallel synthesis. We will explore its application in two of the most robust and widely used reactions in medicinal chemistry: amide bond formation and reductive amination.

Physicochemical Properties and Handling of 3-Methoxyazetidine-3-methanamine Dihydrochloride

A thorough understanding of the starting material is critical for successful and reproducible library synthesis.

PropertyValue
CAS Number 1392803-43-8
Molecular Formula C₅H₁₄Cl₂N₂O
Molecular Weight 189.08 g/mol
Appearance Off-white to white solid (predicted)
Solubility Soluble in water, methanol, and DMSO
Stability Hygroscopic; store in a cool, dry place under inert atmosphere

Handling Precautions: As a dihydrochloride salt of a primary amine, 3-Methoxyazetidine-3-methanamine dihydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its hygroscopic nature, it is recommended to handle the solid in a glove box or under a stream of dry nitrogen. For solution-based library synthesis, prepare stock solutions in anhydrous solvents.

Experimental Protocols for Parallel Synthesis

The primary amine of 3-Methoxyazetidine-3-methanamine serves as an excellent nucleophile for the construction of diverse compound libraries. The following protocols are designed for a 96-well plate format, a standard in parallel synthesis.[4]

Protocol 1: Parallel Amide Bond Formation

Amide bonds are a cornerstone of pharmaceuticals, and their formation is a well-established transformation in parallel synthesis.[5] This protocol describes the coupling of 3-Methoxyazetidine-3-methanamine with a diverse set of carboxylic acids.

Workflow Diagram:

amide_synthesis cluster_start Reagent Preparation cluster_reaction Reaction in 96-Well Plate cluster_workup Work-up & Purification cluster_analysis Analysis A Stock solution of 3-Methoxyazetidine-3-methanamine dihydrochloride in DMF D Dispense Reagents to Wells A->D Step 1a B Stock solutions of diverse carboxylic acids (R-COOH) in DMF B->D Step 1b C Stock solution of HATU and DIPEA in DMF C->D Step 1c E Seal and Incubate (e.g., 16h at 25°C) D->E Step 2 F Quench Reaction (e.g., with aqueous NaHCO₃) E->F Step 3 G Liquid-Liquid Extraction or Solid-Phase Extraction F->G Step 4 H Solvent Evaporation G->H Step 5 I LC-MS and/or UPLC Analysis of Crude Product H->I Step 6

Caption: Workflow for parallel amide synthesis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 3-Methoxyazetidine-3-methanamine dihydrochloride in anhydrous N,N-Dimethylformamide (DMF).

    • In a separate 96-well plate, prepare 0.2 M stock solutions of a diverse library of carboxylic acids in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a 0.8 M stock solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF. Rationale: HATU is a highly efficient coupling reagent, and DIPEA is a non-nucleophilic base required to neutralize the dihydrochloride salt and the acid formed during the reaction.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (20 µmol) of the 3-Methoxyazetidine-3-methanamine dihydrochloride stock solution.

    • Add 100 µL (20 µmol, 1.0 equivalent) of the corresponding carboxylic acid stock solution to each well.

    • Add 100 µL (20 µmol, 1.0 equivalent) of the HATU stock solution and 100 µL (80 µmol, 4.0 equivalents) of the DIPEA stock solution to each well. Rationale: An excess of base is used to ensure complete neutralization and drive the reaction to completion.

    • Seal the reaction block and place it on an orbital shaker at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the product with 500 µL of ethyl acetate.

    • The organic layer can be isolated and the solvent evaporated. For higher purity, solid-phase extraction (SPE) or preparative HPLC is recommended.[6][7]

  • Analysis:

    • Dissolve the crude product in a suitable solvent (e.g., DMSO) and analyze by LC-MS or UPLC to confirm the identity and purity of the products.[8]

Protocol 2: Parallel Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is highly amenable to parallel synthesis.[9][10] This protocol details the reaction of 3-Methoxyazetidine-3-methanamine with a library of aldehydes or ketones.

Workflow Diagram:

reductive_amination cluster_start Reagent Preparation cluster_reaction Reaction in 96-Well Plate cluster_workup Work-up & Purification cluster_analysis Analysis A Stock solution of 3-Methoxyazetidine-3-methanamine dihydrochloride in Methanol D Dispense Amine and Carbonyl Reagents to Wells A->D Step 1a B Stock solutions of diverse aldehydes/ketones (R-CHO/R-CO-R') in Methanol B->D Step 1b C Sodium Cyanoborohydride (NaBH₃CN) E Add Reducing Agent D->E Step 2 F Seal and Incubate (e.g., 12h at 40°C) E->F Step 3 G Quench Reaction (e.g., with aqueous NH₄Cl) F->G Step 4 H Purification by SPE or Preparative HPLC G->H Step 5 I Solvent Evaporation H->I Step 6 J LC-MS and/or UPLC Analysis of Final Product I->J Step 7

Caption: Workflow for parallel reductive amination.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 3-Methoxyazetidine-3-methanamine dihydrochloride in methanol. Add 2.0 equivalents of a non-nucleophilic base like DIPEA to this stock solution to pre-neutralize the salt.

    • In a separate 96-well plate, prepare 0.2 M stock solutions of a diverse library of aldehydes or ketones in methanol.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (20 µmol) of the pre-neutralized 3-Methoxyazetidine-3-methanamine stock solution.

    • Add 100 µL (20 µmol, 1.0 equivalent) of the corresponding aldehyde or ketone stock solution to each well.

    • Allow the imine/enamine to form by shaking at room temperature for 1 hour.

    • Add 1.9 mg (30 µmol, 1.5 equivalents) of sodium cyanoborohydride (NaBH₃CN) to each well. Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material, minimizing side reactions.[11]

    • Seal the reaction block and place it on an orbital shaker at 40°C for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 100 µL of saturated aqueous ammonium chloride solution.

    • The resulting library can be purified using solid-phase extraction (e.g., cation exchange cartridges) or by preparative HPLC to isolate the desired secondary amines.[12]

  • Analysis:

    • The purity and identity of the final compounds should be confirmed by LC-MS and/or UPLC analysis.[8]

Conclusion: A Versatile Tool for Library Diversification

3-Methoxyazetidine-3-methanamine dihydrochloride represents a valuable building block for medicinal chemists engaged in lead discovery and optimization. Its unique structure combines the beneficial properties of the azetidine scaffold with a reactive primary amine, enabling rapid diversification through robust parallel synthesis protocols. The methodologies outlined in this application note for amide bond formation and reductive amination provide a solid foundation for the creation of novel compound libraries with enhanced drug-like properties. The strategic incorporation of such three-dimensional scaffolds is a key strategy in exploring new chemical space and accelerating the journey from hit identification to clinical candidate.[13][14]

References

  • High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 15(1), 35-56. [Link]

  • Characterization and Comparative Analysis of Chemical Libraries for Drug Discovery. Molecules, 25(18), 4166. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(42), 19439-19451. [Link]

  • Automated and Parallel Amide Synthesis. ETH Research Collection. [Link]

  • High-throughput purification of compound libraries. ResearchGate. [Link]

  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 14(6), 359-364. [Link]

  • High-Throughput Purification of Single Compounds and Libraries. ACS Combinatorial Science, 14(1), 1-10. [Link]

  • Design and Diversity Analysis of Chemical Libraries in Drug Discovery. ChemRxiv. [Link]

  • ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. ResearchGate. [Link]

  • Identification of parallel medicinal chemistry protocols to expand branched amine design space. Organic & Biomolecular Chemistry, 20(24), 4881-4886. [Link]

  • Parallel Synthesis. BioDuro. [Link]

  • The Importance of a Well-Curated Compound Library in Hit Identification. Evotec. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • The Design and Application of Target-Focused Compound Libraries. Combinatorial Chemistry & High Throughput Screening, 15(6), 448-457. [Link]

  • A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. Technology Networks. [Link]

  • Parallel Chemistry & Compound Libraries for drug discovery. Taros Chemicals. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Parallel Synthesis and Library Design. The Royal Society of Chemistry. [Link]

  • Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. YouTube. [Link]

Sources

Application

Analytical Methods for Purity Assessment of 3-Methoxyazetidine-3-methanamine Dihydrochloride

An Application Note and Protocol Guide Abstract This document provides a comprehensive guide to the analytical methodologies required for the robust purity assessment of 3-Methoxyazetidine-3-methanamine dihydrochloride,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the robust purity assessment of 3-Methoxyazetidine-3-methanamine dihydrochloride, a key heterocyclic building block in modern medicinal chemistry.[1][2] As a chiral, strained-ring amine, this compound presents unique analytical challenges that necessitate a multi-faceted approach to ensure its identity, purity, and stability. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step instructions for chromatographic, spectroscopic, and other essential analytical techniques. The narrative emphasizes the scientific rationale behind methodological choices, aligning with the principles of analytical method validation to ensure data integrity and regulatory compliance.[3][4]

Introduction: The Analytical Imperative

3-Methoxyazetidine-3-methanamine dihydrochloride belongs to the azetidine class of four-membered saturated heterocycles.[5][6] Such scaffolds are of increasing interest in drug discovery due to the rigid, conformationally constrained framework they provide, which can enhance binding interactions with biological targets.[2] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy profile of the final active pharmaceutical ingredient (API). Impurities, whether they are process-related, degradation products, or enantiomeric, can have unintended pharmacological or toxicological effects.

Therefore, a rigorous and well-validated analytical control strategy is paramount. This guide outlines a suite of methods designed to provide a complete purity profile, addressing identity, assay, organic and inorganic impurities, residual solvents, and enantiomeric purity, in alignment with the principles established by the International Conference on Harmonisation (ICH).[7][8]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for effective method development.

PropertyValue / DescriptionSource
Chemical Formula C₅H₁₄Cl₂N₂O[9][10]
Molecular Weight 189.08 g/mol [9]
Appearance White to yellow solid[2]
Melting Point 143-149 °C[11]
Structure A dihydrochloride salt of a primary amine with a chiral center at C3 of the azetidine ring.Inferred
Solubility As a hydrochloride salt, it is expected to be soluble in water and polar organic solvents like methanol.[12]
Key Features Contains a strained 4-membered ring, a primary amine, a tertiary amine, and a chiral center.[5][6]

Comprehensive Purity Assessment Workflow

A multi-technique approach is required for a complete characterization of 3-Methoxyazetidine-3-methanamine dihydrochloride. The following workflow illustrates the relationship between the different analytical tests that constitute a full purity profile.

G cluster_0 Purity & Impurity Profile cluster_1 Identity Confirmation HPLC_Assay HPLC-UV/CAD Assay & Related Substances CoA Certificate of Analysis (Complete Purity Profile) HPLC_Assay->CoA Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_HPLC->CoA GC_HS GC-HS (Residual Solvents) GC_HS->CoA ROI Residue on Ignition (Inorganic Impurities) ROI->CoA KF Karl Fischer (Water Content) KF->CoA NMR NMR Spectroscopy (¹H, ¹³C) NMR->CoA MS Mass Spectrometry (LC-MS) MS->CoA FTIR FTIR Spectroscopy FTIR->CoA Sample Test Sample: 3-Methoxyazetidine-3- methanamine dihydrochloride Sample->HPLC_Assay Sample->Chiral_HPLC Sample->GC_HS Sample->ROI Sample->KF Sample->NMR Sample->MS Sample->FTIR

Caption: Overall workflow for purity assessment.

Chromatographic Methods for Potency and Impurity

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the assay (potency) and profiling organic impurities due to its high resolution and sensitivity.

Assay and Related Substances by Reversed-Phase HPLC

Scientific Rationale: A reversed-phase HPLC method is selected for its versatility. As the analyte is a polar, basic compound, careful control of the mobile phase pH is essential to ensure good peak shape and retention. An acidic mobile phase (e.g., using formic acid or TFA) protonates the amine functional groups, minimizing peak tailing and enabling stable retention on a C18 column. Due to the lack of a strong UV chromophore, detection at a low wavelength (e.g., 200-210 nm) is necessary. Alternatively, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed for universal detection.

Experimental Protocol:

ParameterRecommended ConditionRationale
Instrument HPLC or UPLC system with UV or CAD/ELSD detectorStandard for pharmaceutical analysis.
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and high efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure protonation of amines and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 50% B over 10 min; hold at 95% B for 2 min; re-equilibrate at 5% B for 3 min.A gradient is used to elute potential impurities with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 2 µLSmall volume to prevent peak overload.
Detector UV at 205 nm or CADLow UV for detecting the analyte; CAD for universal mass-based detection.
Sample Prep. Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.A common diluent compatible with the mobile phase.

System Suitability: Before sample analysis, a system suitability standard (a solution of the analyte and a known impurity, if available) must be injected. Key parameters include:

  • Tailing Factor: ≤ 1.5 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Repeatability: Relative Standard Deviation (RSD) of ≤ 1.0% for 5 replicate injections of the main peak area.

Enantiomeric Purity by Chiral HPLC

Scientific Rationale: The analyte possesses a stereocenter at the C3 position of the azetidine ring. It is critical to quantify the enantiomeric excess (e.e.) as the different enantiomers may have distinct pharmacological activities. This requires a chiral stationary phase (CSP) capable of forming transient, diastereomeric complexes with the enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.

Experimental Protocol:

  • Column Selection: Screen various chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Ethanol or Isopropanol), often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Run the sample and a racemic standard (if available) to identify the peaks corresponding to each enantiomer.

  • Quantification: Calculate the percentage of the undesired enantiomer relative to the total area of both enantiomer peaks. The acceptance criterion is typically ≤ 0.15%.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Scientific Rationale: Residual solvents from the synthesis process must be controlled according to ICH Q3C guidelines. Headspace GC with Flame Ionization Detection (FID) is the standard method.[13] The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC. This technique avoids injecting the non-volatile drug substance onto the GC column.

Experimental Protocol:

ParameterRecommended Condition
Instrument Headspace Sampler coupled to a GC with FID
Column DB-624, 30 m x 0.32 mm, 1.8 µm or equivalent
HS Oven Temp. 80 °C
HS Loop Temp. 90 °C
HS Transfer Line Temp. 100 °C
Equilibration Time 15 min
Carrier Gas Helium or Hydrogen
GC Inlet Temp. 200 °C
GC Oven Program 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min
Detector Temp. 250 °C (FID)
Sample Prep. Accurately weigh ~50 mg of sample into a 20 mL headspace vial. Add 5 mL of a high-boiling point solvent like DMSO or DMF. Crimp and seal.

Spectroscopic Methods for Structural Identity

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure.[14] For 3-Methoxyazetidine-3-methanamine dihydrochloride, specific resonances are expected that confirm the presence of all key functional groups. The N-H protons of amines often appear as broad signals and can be confirmed by their disappearance upon D₂O exchange.[15][16] Quantitative NMR (qNMR) can also serve as a primary method for assay determination without the need for a specific reference standard of the same compound.[14]

Protocol Outline:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known amount of a certified internal standard (e.g., maleic acid) for qNMR.

  • Acquisition: Record ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a ≥400 MHz spectrometer.

  • Expected ¹H Signals:

    • A singlet around 3.2-3.5 ppm for the methoxy (-OCH₃) protons.

    • Multiplets for the azetidine ring protons.

    • A singlet or AB quartet for the aminomethyl (-CH₂NH₂) protons.

    • Broad, exchangeable signals for the amine (-NH₂) and ammonium (-N⁺H-) protons.

Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry confirms the molecular weight of the compound. When coupled with HPLC (LC-MS), it is an indispensable tool for identifying unknown impurities and degradation products by providing mass information.[17] Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as it will readily protonate at the nitrogen atoms. The nitrogen rule of mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which applies to the free base of this molecule.[15]

Protocol Outline:

  • Technique: LC-MS with ESI source in positive ion mode.

  • Expected Ion: The primary ion observed will be for the free base, [M+H]⁺, where M is the mass of C₅H₁₂N₂O.

  • Analysis: Confirm that the measured mass-to-charge ratio (m/z) corresponds to the calculated exact mass of the protonated molecule. Use high-resolution MS (HRMS) for elemental composition confirmation.

Stability-Indicating Method Development: Forced Degradation

Scientific Rationale: Forced degradation studies are essential to develop a stability-indicating analytical method—a method that can separate the drug substance from its degradation products, thereby providing an accurate measure of its stability.[7][8][18] By subjecting the compound to harsh conditions, potential degradation pathways are explored.[19]

G cluster_stress Stress Conditions (ICH Q1A/Q1B) DS Drug Substance (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl) DS->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH) DS->Base Oxidation Oxidation (e.g., 3% H₂O₂) DS->Oxidation Thermal Thermal (e.g., 80°C) DS->Thermal Photo Photolytic (ICH Light Box) DS->Photo Analysis Analyze all samples by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results Analysis->Evaluation Outcome Outcome: - Identify Degradants - Confirm Method Specificity - Understand Stability Evaluation->Outcome

Caption: Workflow for a forced degradation study.

Protocol for Forced Degradation: The goal is to achieve 5-20% degradation of the active substance.

Stress ConditionProtocol
Acid Hydrolysis Dissolve sample in 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before injection.
Base Hydrolysis Dissolve sample in 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize before injection.
Oxidation Dissolve sample in 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Store solid sample in an oven at 80°C for 7 days.
Photostability Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).

After exposure, all samples are diluted to the target concentration and analyzed using the HPLC method described in Section 3.1, preferably with a photodiode array (PDA) detector and MS detector to assess peak purity and identify degradants.

Conclusion

The purity assessment of 3-Methoxyazetidine-3-methanamine dihydrochloride requires a suite of orthogonal analytical techniques. The combination of high-resolution chromatography for separation and quantification, coupled with spectroscopic methods for identity confirmation, provides a robust and reliable strategy for quality control. The protocols outlined in this application note serve as a validated starting point for researchers and analysts. Adherence to these methodologies, particularly the principles of system suitability and forced degradation, will ensure the generation of high-quality, defensible data critical for the advancement of drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Benchchem. (n.d.). Common impurities in 3-(Phenoxymethyl)azetidine and their characterization.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Jadhav, M. S., et al. (n.d.). Analytical method validation: A brief review.
  • Labcompliance. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Iram, F., et al. (2016). Forced degradation studies. MedCrave online.
  • Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes.
  • Taylor & Francis. (n.d.). Forced degradation – Knowledge and References.
  • Cushman, M., et al. (2014, November 7). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate.
  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • SynThink Research Chemicals. (n.d.). Azacitidine EP Impurities and USP Related Compounds.
  • Iram, F., et al. (2016). Forced Degradation Studies. ResearchGate.
  • ResearchGate. (2025, August 10). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
  • ResearchGate. (2025, August 5). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • Singh, S., & Kumar, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • CymitQuimica. (n.d.). CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride.
  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2). Medwin Publishers.
  • Sigma-Aldrich. (n.d.). 3-Methoxyazetidine hydrochloride | 148644-09-1.
  • National Institutes of Health. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • BLD Pharm. (n.d.). 148644-09-1|3-Methoxyazetidine hydrochloride.
  • Leapchem. (n.d.). 3-Methoxyazetidine Hydrochloride丨CAS 148644-09-1.
  • Royal Society of Chemistry. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
  • National Institutes of Health. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Leapchem. (n.d.). 3-Methoxyazetidine Hydrochloride丨CAS 148644-09-1.
  • PubMed. (2023, March 15). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Methoxyazetidine-3-methanamine Dihydrochloride

Welcome to the technical support guide for 3-Methoxyazetidine-3-methanamine dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, medici...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methoxyazetidine-3-methanamine dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, medicinal chemists, and process development professionals. Given the unique physicochemical properties of this molecule—namely its high polarity and hygroscopicity—standard purification techniques often require significant optimization. This guide is designed to help you navigate these challenges effectively.

Core Challenges & Initial Assessment

3-Methoxyazetidine-3-methanamine dihydrochloride is a highly valuable building block in pharmaceutical discovery due to its constrained azetidine scaffold.[1] However, its purification is non-trivial. The presence of two protonated amine groups renders the molecule extremely polar and prone to absorbing atmospheric moisture.

FAQ 1: My "pure" compound is a sticky gum, not a solid. What's happening?

This is the most common issue and is almost always caused by hygroscopicity , the tendency of the compound to readily absorb water from the air.[2] As a dihydrochloride salt, the molecule has a high affinity for water, which can cause the crystalline solid to deliquesce (dissolve in the absorbed water) into a gum or oil.[2]

Troubleshooting Steps:

  • Confirm Water Content: Use Karl Fischer titration to quantify the water content. A high water percentage confirms that hygroscopicity is the primary issue.

  • Strict Anhydrous Handling: All subsequent manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with argon or nitrogen).[3][4]

  • Drying Protocol: The material must be rigorously dried. This involves using a high-vacuum pump (<1 torr) for an extended period (12-24 hours), potentially with gentle heating (30-40°C), if the compound is thermally stable.

Protocol 1: Handling and Drying of a Hygroscopic Dihydrochloride Salt
  • Preparation: Place the crude, wet compound in a round-bottom flask appropriately sized for the sample amount.

  • Inert Atmosphere: Connect the flask to a Schlenk line or place it inside a glovebox antechamber.

  • Evacuation: If using a Schlenk line, carefully evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to remove atmospheric moisture and oxygen.

  • High-Vacuum Drying: Connect the flask to a high-vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).

  • Drying: Dry the sample under high vacuum for at least 12 hours. A slight elevation in temperature can aid in removing tightly bound water, but thermal stability should be confirmed first.

  • Storage: Once dry, the flask should be sealed under an inert atmosphere. For long-term storage, place the sealed container inside a desiccator containing a strong drying agent (e.g., P₂O₅).[2][5][6]

Chromatographic Purification Strategies

Due to its high polarity, purifying this compound with traditional chromatography is challenging. The choice of technique is critical for success.

FAQ 2: Why does my compound either streak badly or remain at the origin on a standard silica gel column?

This occurs because the dicationic nature of your compound (two R-NH₃⁺ groups) leads to extremely strong ionic interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7] This results in either irreversible binding to the stationary phase or significant peak tailing as the molecule slowly "bleeds" down the column.

Troubleshooting & Optimization:

  • Avoid Standard Silica: Normal-phase chromatography on untreated silica is generally not a viable option for this compound.

  • Option A: Base-Modified Mobile Phase (Use with Caution): Adding a competitive base like triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., DCM/MeOH/TEA in a 90:9:1 ratio) can neutralize the acidic silanol sites and improve elution.[8] However, this converts your dihydrochloride salt back to the free base in situ on the column, which may complicate recovery.

  • Option B (Recommended): Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the superior chromatographic method for retaining and separating highly polar compounds.[9][10] It utilizes a polar stationary phase (like silica, diol, or amino-propyl bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][10]

Workflow for HILIC Purification

HILIC_Workflow Start Crude Hygroscopic Sample Dissolve Dissolve in minimal DMSO or H₂O Start->Dissolve Solubilization Inject Inject onto HILIC Column (e.g., Silica, Diol) Dissolve->Inject Loading Elute Elute with Acetonitrile/ Aqueous Buffer Gradient (e.g., 95:5 to 70:30) Inject->Elute Separation Collect Collect Fractions Containing Pure Product Elute->Collect Detection (UV/MS) Lyophilize Lyophilize (Freeze-Dry) Fractions to Remove Solvents Collect->Lyophilize Solvent Removal Final Pure, Dry Dihydrochloride Salt Lyophilize->Final Isolation

Caption: HILIC purification workflow for polar salts.

Protocol 2: Purification by Preparative HILIC
  • Column Selection: Choose a HILIC stationary phase. Bare silica gel often works well, but specialized phases like diol- or amino-bonded silica can offer different selectivity.[10]

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Water (adjust pH to ~4.5 with acetic acid).

    • Solvent B: Acetonitrile.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like DMSO or the initial mobile phase. Ensure complete dissolution.

  • Elution Method: Start with a high percentage of organic solvent (e.g., 95% B) to ensure the compound is retained on the column. Run a gradient to increase the aqueous portion (e.g., to 70% B over 20-30 minutes).

  • Fraction Collection: Collect fractions based on UV absorbance or mass spectrometry signal.

  • Solvent Removal: Combine the pure fractions and remove the solvents via lyophilization (freeze-drying). This is the preferred method as it avoids heating the sample and effectively removes water, yielding a fluffy, dry solid.

Recrystallization and Non-Chromatographic Methods

If the impurity profile is simple, recrystallization can be a more scalable and economical purification method.[11]

FAQ 3: I can't find a suitable single solvent for recrystallization. What should I do?

This is expected. The compound's high polarity makes it highly soluble in polar solvents (water, methanol) and insoluble in non-polar ones (hexanes, ether, toluene). A single solvent that provides the necessary steep solubility curve between hot and cold is unlikely. The solution is a mixed-solvent system .[11][12]

Decision Tree for Purification Strategy

Purification_Decision_Tree start Crude Sample Analysis (TLC, LCMS, NMR) check_complexity Complex Mixture? (>2 impurities or structurally similar) start->check_complexity check_solubility Simple Impurity Profile (e.g., one major byproduct) check_complexity->check_solubility No hilic Purify via HILIC check_complexity->hilic Yes recrystallize Attempt Recrystallization check_solubility->recrystallize success Pure Product hilic->success recrystallize->success

Caption: Choosing between chromatography and recrystallization.

Protocol 3: Recrystallization from a Mixed-Solvent System
  • Solvent Screening:

    • Solvent 1 (Good Solvent): Identify a polar solvent in which the compound is readily soluble when hot. Methanol, ethanol, or a mixture like 95:5 ethanol/water are good candidates.

    • Solvent 2 (Anti-Solvent): Identify a less polar, miscible solvent in which the compound is insoluble. Isopropanol (IPA), acetonitrile, or ethyl acetate are common choices.

  • Dissolution: In a flask, dissolve the crude compound in a minimum amount of boiling Solvent 1. Adding solvent dropwise until everything just dissolves is key to maximizing recovery.[11]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add Solvent 2 dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of hot Solvent 1 to just re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. It is critical to perform this step quickly to minimize moisture absorption from the air.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (Solvent 2) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum as described in Protocol 1.

Purity Assessment and Characterization

Properly assessing purity is crucial. A combination of techniques should be used to get a complete picture.

Table 1: Common Analytical Techniques for Purity Assessment
TechniquePurposeKey Insights for this Compound
¹H and ¹³C NMR Structural confirmation and identification of organic impurities.Essential for confirming the core structure. Can quantify residual solvents. The presence of water can sometimes be seen as a broad peak.
LC-MS Purity check and impurity identification.Use a HILIC method. The mass spectrum should show the [M+H]⁺ ion corresponding to the free base.
Elemental Analysis (CHN) Determines the elemental composition of the bulk sample.A powerful tool to confirm the correct dihydrochloride salt stoichiometry. A poor match can indicate incorrect salt formation or significant inorganic impurities.
HPLC Quantitative purity assessment (% area).A validated HILIC method is required for accurate quantification.[13]
Karl Fischer Titration Quantifies water content.Mandatory for a hygroscopic compound to determine dryness and ensure accurate weighing for subsequent reactions.
Protocol 4: Purity Assessment by ¹H NMR
  • Sample Preparation: In a glovebox or under a stream of inert gas, accurately weigh ~5-10 mg of the dried compound.

  • Solvent Selection: Dissolve the sample in a deuterated solvent in which it is fully soluble, such as D₂O or Methanol-d₄.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).

  • Data Acquisition: Acquire the ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient (e.g., 30 seconds) for accurate integration if performing qNMR.

  • Analysis: Integrate the peaks corresponding to your compound, any identified impurities, and residual solvents. The absence of unexpected signals and correct integration ratios confirms high purity.

References

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. [Link]

  • Reddit Community. (2022). Chromotography with free amines? r/chemhelp. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • Google Patents. (1987).
  • National Center for Biotechnology Information. (n.d.). 3-Methoxyazetidine hydrochloride. PubChem. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?[Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Isolation (Recovery). [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Google Patents. (1933).
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?[Link]

  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Biostring. (n.d.). 3-Methoxyazetidine Hydrochloride. [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • CHEMFISH TOKYO CO.,LTD. (n.d.). 3-Methoxyazetidine hydrochloride. [Link]

Sources

Optimization

optimizing reaction yield for 3-Methoxyazetidine-3-methanamine dihydrochloride synthesis

Technical Support Center: Synthesis of 3-Methoxyazetidine-3-methanamine Dihydrochloride Welcome to the technical support center for the synthesis of 3-Methoxyazetidine-3-methanamine dihydrochloride. This guide is designe...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Methoxyazetidine-3-methanamine Dihydrochloride

Welcome to the technical support center for the synthesis of 3-Methoxyazetidine-3-methanamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 3-Methoxyazetidine-3-methanamine dihydrochloride?

The most prevalent and industrially scalable route involves the reduction of a nitrile precursor, N-Boc-3-methoxyazetidine-3-carbonitrile. This pathway is favored due to the accessibility of starting materials and the generally high efficiency of the nitrile reduction step.

The overall synthetic sequence can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction & Salt Formation A N-Boc-3-hydroxyazetidine B N-Boc-3-oxoazetidine A->B Oxidation (e.g., DMP, Swern) C N-Boc-3-methoxyazetidine-3-carbonitrile B->C Strecker-type reaction (TMSCN, MeOH, Lewis Acid) D N-Boc-3-Methoxyazetidine-3-methanamine C->D Nitrile Reduction (e.g., H₂, Raney Ni) E 3-Methoxyazetidine-3-methanamine (Free Base) D->E Boc Deprotection (e.g., HCl in Dioxane) F 3-Methoxyazetidine-3-methanamine dihydrochloride (Final Product) E->F Salt Formation (Excess HCl)

Caption: General synthetic pathway for 3-Methoxyazetidine-3-methanamine dihydrochloride.

Q2: What are the critical safety considerations for this synthesis?

Expert Insight: The primary hazards in this synthesis involve the handling of highly reactive reagents and the management of potentially exothermic reactions.

  • Cyanide Reagents: If using reagents like trimethylsilyl cyanide (TMSCN), extreme caution is necessary. All manipulations must be performed in a certified chemical fume hood. An emergency cyanide antidote kit should be available.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the reactor is properly rated, purged of oxygen with an inert gas (e.g., argon or nitrogen) before introducing hydrogen, and operated behind a blast shield.

  • Pyrophoric Catalysts: Raney Nickel, especially after use, can be pyrophoric and must be handled under a blanket of solvent (e.g., water or ethanol) at all times. Never allow the catalyst to dry in the air.

  • Strong Acids and Hydrides: Reagents like LiAlH₄ (an alternative reducing agent) react violently with water. Boc deprotection uses strong acids like HCl, which are corrosive. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Q3: How can I reliably confirm the identity and purity of my final product?

A multi-technique approach is essential for unambiguous characterization.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural Confirmation & PurityProtons on the azetidine ring, the methoxy group, and the aminomethyl group should be present with correct chemical shifts, coupling constants, and integration. Absence of signals from the Boc group or starting nitrile.
¹³C NMR Structural ConfirmationConfirms the number of unique carbon environments. Look for the key signals of the quaternary C3, methoxy, aminomethyl, and C2/C4 carbons.
LC-MS Purity Assessment & Mass VerificationA single major peak in the chromatogram indicates high purity. The mass spectrum should show the [M+H]⁺ ion for the free base.
Elemental Analysis (CHN) Purity and StoichiometryThe experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the theoretical values for the dihydrochloride salt (C₅H₁₄Cl₂N₂O).
Melting Point Physical Property & PurityA sharp melting point range is indicative of high purity.[1]

Part 2: Troubleshooting Guide for Low Reaction Yield

Q4: My yield is consistently low after the nitrile reduction step. What are the likely causes and solutions?

Low yield in the reduction of N-Boc-3-methoxyazetidine-3-carbonitrile is a common issue. The root cause often falls into one of three categories: catalyst activity, reaction conditions, or byproduct formation.

Troubleshooting_Low_Yield Start Low Yield in Nitrile Reduction Catalyst Catalyst Inactivation - Poisoning (Sulfur, Halides) - Incorrect pre-activation - Insufficient loading Start->Catalyst Conditions Suboptimal Conditions - Insufficient H₂ pressure - Incorrect temperature - Poor solvent choice (e.g., THF) - Inefficient stirring Start->Conditions Byproducts Byproduct Formation - Secondary/tertiary amine formation - Azetidine ring opening Start->Byproducts Sol_Catalyst Solutions - Use fresh, high-quality catalyst - Ensure starting material is pure - Increase catalyst loading (e.g., 10-20 wt%) - Handle catalyst under inert atmosphere Catalyst->Sol_Catalyst Address Sol_Conditions Solutions - Increase H₂ pressure (e.g., 50-100 psi) - Optimize temperature (start at RT) - Use alcoholic solvents (MeOH, EtOH) - Add NH₃ to suppress byproducts - Ensure vigorous agitation Conditions->Sol_Conditions Address Sol_Byproducts Solutions - Add ammonia (in MeOH) to reaction - Use milder reducing agents (e.g., BH₃-THF) - Maintain neutral or basic pH during workup Byproducts->Sol_Byproducts Address

Caption: Troubleshooting flowchart for low yield in nitrile reduction.

Expert Deep Dive: The Role of Ammonia

Catalytic hydrogenation of nitriles can lead to the formation of secondary and tertiary amines as byproducts.[2] This occurs when the initially formed primary amine attacks the intermediate imine, which is still adsorbed on the catalyst surface.

Mechanism of Byproduct Formation:

  • R-C≡N + H₂/Catalyst → [R-CH=NH] (Imine Intermediate)

  • [R-CH=NH] + H₂/Catalyst → R-CH₂-NH₂ (Desired Primary Amine)

  • R-CH₂-NH₂ + [R-CH=NH] → Dimer Intermediate → (R-CH₂)₂NH (Undesired Secondary Amine)

Adding ammonia (often as a 7N solution in methanol) to the reaction mixture serves two purposes:

  • It competes with the primary amine for reaction with the imine intermediate, shifting the equilibrium away from secondary amine formation.

  • It helps maintain a basic environment, which can improve catalyst performance and stability.

Q5: I suspect my azetidine ring is opening during the reaction or workup. How can I prevent this?

The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to cleavage under certain conditions, particularly acidic ones.[3][4][5]

Key Triggers for Ring Opening:

  • Strongly Acidic Conditions: Protonation of the azetidine nitrogen makes the ring highly electrophilic and prone to nucleophilic attack, even by weak nucleophiles like water or alcohols.[3]

  • Lewis Acids: Some Lewis acids used in alternative reduction methods can coordinate to the nitrogen and activate the ring for cleavage.

  • High Temperatures: Increased thermal energy can overcome the activation barrier for ring-opening reactions.

Preventative Measures:

  • pH Control: During aqueous workups, ensure the solution remains neutral or slightly basic until the product is fully extracted. Avoid prolonged exposure to strong acids, especially during the Boc-deprotection step.

  • Protecting Group Strategy: While the Boc group is standard, for particularly sensitive downstream steps, a more robust group like Cbz (removed by hydrogenolysis) or a sulfonyl group could be considered, though their removal requires specific, sometimes harsh, conditions.[6]

  • Temperature Management: Perform the reduction and subsequent workup steps at or below room temperature whenever possible.

Part 3: Optimized Experimental Protocol

This protocol details the reductive amination of N-Boc-3-methoxyazetidine-3-carbonitrile and subsequent deprotection and salt formation.

Step 1: Reductive Amination

Materials:

  • N-Boc-3-methoxyazetidine-3-carbonitrile (1.0 eq)

  • Raney Nickel (50% slurry in water, ~15-20 wt% dry basis)

  • Ammonia (7N solution in Methanol)

  • Methanol (Anhydrous)

  • Hydrogen Gas (High Purity)

  • Celite®

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 1.5 g for a 10 g scale reaction) with anhydrous methanol three times to remove water. Handle the catalyst under a solvent layer at all times.

  • Reactor Setup: To a suitable high-pressure hydrogenation vessel, add the washed Raney Nickel catalyst suspended in anhydrous methanol (50 mL).

  • Reagent Addition: Add the N-Boc-3-methoxyazetidine-3-carbonitrile (10.0 g, 1.0 eq) dissolved in methanol (50 mL), followed by the 7N methanolic ammonia solution (1.5 eq).

  • Hydrogenation: Seal the vessel. Purge the headspace with argon or nitrogen (3 cycles), then with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen to 80-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Workup: Once hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. CAUTION: Keep the Celite® pad wet with methanol to prevent the catalyst from igniting.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude N-Boc-3-Methoxyazetidine-3-methanamine as an oil, which can be used directly in the next step.

Step 2: Boc Deprotection and Dihydrochloride Salt Formation

Materials:

  • Crude N-Boc-3-Methoxyazetidine-3-methanamine (1.0 eq)

  • Hydrogen Chloride (4M solution in 1,4-Dioxane)

  • Diethyl Ether or MTBE

Procedure:

  • Deprotection: Dissolve the crude product from Step 1 in a minimal amount of methanol or dioxane. Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4M HCl solution in dioxane (3.0 - 4.0 eq) dropwise with stirring. Gas evolution (CO₂) will be observed.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis confirms the complete removal of the Boc group.

  • Precipitation: Add diethyl ether or MTBE to the reaction mixture until a white precipitate forms.

  • Isolation: Stir the resulting slurry at 0 °C for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold diethyl ether. Dry the solid under high vacuum to afford 3-Methoxyazetidine-3-methanamine dihydrochloride as a white to off-white crystalline solid.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]

  • Flippin, L. A., & Gallagher, P. T. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26735–26742. Available at: [Link]

  • Kwiecinski, P., & Gryko, D. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3296-3316. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Clark, J. (2015). Reduction of nitriles. Chemguide. Available at: [Link]

  • ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine. Available at: [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Available at: [Link]

  • ResearchGate. (2023). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. Available at: [Link]

  • Synthonix. (n.d.). 3-Methoxyazetidine hydrochloride. Available at: [Link]

  • Hussein, M. A., & Porco, J. A. (2020). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 56(8), 1255-1258. Available at: [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]

  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Available at: [Link]

  • Arkat USA. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(iii), 272-287. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-methoxycarbonyl-2-methyl-1,3-oxazole. Available at: [Link]

  • CORE. (n.d.). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Methoxyazetidine-3-methanamine Dihydrochloride Derivatives

Welcome to the technical support center for the synthesis of 3-methoxyazetidine-3-methanamine dihydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methoxyazetidine-3-methanamine dihydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes. The inherent ring strain of the azetidine core, coupled with the reactivity of the primary amine, presents unique challenges that require careful consideration of reaction conditions and purification strategies.[1]

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis, providing insights into their causes and actionable solutions.

Issue 1: Low Yield of the Primary Amine During Nitrile Reduction

Symptom: The final yield of the desired primary amine, 3-methoxyazetidine-3-methanamine, is significantly lower than expected after the reduction of the nitrile precursor (e.g., 1-Boc-3-methoxyazetidine-3-carbonitrile).

Root Cause Analysis:

The catalytic hydrogenation of nitriles is a common method for producing primary amines. However, it is often plagued by the formation of secondary and tertiary amine impurities.[2][3] This occurs when the initially formed primary amine attacks the intermediate imine, leading to dimers and oligomers.

Visualizing the Side Reaction:

Nitrile_Reduction_Side_Reaction Nitrile R-C≡N (Nitrile Precursor) Imine R-CH=NH (Intermediate Imine) Nitrile->Imine + H₂ (Catalyst) PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine + H₂ (Catalyst) SecondaryAmine (R-CH₂)₂NH (Secondary Amine Impurity) Imine->SecondaryAmine + PrimaryAmine - NH₃ TertiaryAmine (R-CH₂)₃N (Tertiary Amine Impurity) SecondaryAmine->TertiaryAmine + Imine - NH₃

Caption: Formation of secondary and tertiary amines during nitrile reduction.

Solutions and Preventative Measures:

  • Catalyst Selection: The choice of catalyst is crucial for selectivity. While Raney nickel is commonly used, cobalt-based catalysts like cobalt boride can offer higher selectivity for the primary amine.[2]

  • Reaction Conditions:

    • Ammonia Addition: Conducting the hydrogenation in the presence of ammonia can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from imine condensation with the product amine.

    • Solvent and pH: The choice of solvent and control of pH can influence the reaction pathway. Acidic additives can sometimes improve selectivity towards the primary amine.[4]

  • Stoichiometric Reductants: For smaller scale syntheses where cost is less of a concern, using stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆) can provide the primary amine with higher selectivity.

Issue 2: Over-Alkylation of the Primary Amine

Symptom: When derivatizing the 3-methoxyazetidine-3-methanamine with an alkylating agent (e.g., an alkyl halide), a significant amount of the di-alkylated product is observed, and in some cases, a quaternary ammonium salt is formed.

Root Cause Analysis:

Primary amines are nucleophilic and can react with alkylating agents to form secondary amines. These secondary amines are often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where they are rapidly converted to tertiary amines and subsequently to quaternary ammonium salts.[5][6] This lack of selectivity makes direct alkylation of primary amines challenging.[5]

Solutions and Preventative Measures:

  • Control Stoichiometry and Addition Rate: Use a slight excess of the amine relative to the alkylating agent and add the alkylating agent slowly to the reaction mixture to maintain a low concentration.

  • Use of Bulky Alkylating Agents: If the desired derivative allows, using a sterically hindered alkylating agent can disfavor di-alkylation.

  • Reductive Amination: A more controlled method for mono-alkylation is reductive amination. This involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This two-step, one-pot procedure avoids the over-alkylation issue.

  • Protecting Groups: For complex syntheses, protecting the primary amine (e.g., as a carbamate) and then alkylating the azetidine nitrogen (if it's a secondary amine) can be a viable strategy.

Issue 3: Azetidine Ring Opening

Symptom: During acidic or strongly basic reaction steps (e.g., Boc deprotection with strong acid, or reactions with strong bases), the appearance of unexpected byproducts is observed, which may correspond to ring-opened products.

Root Cause Analysis:

The four-membered azetidine ring is strained and susceptible to nucleophilic ring-opening, particularly under acidic conditions where the ring nitrogen is protonated, making the ring carbons more electrophilic.[1] Lewis acids can also mediate this ring-opening.[7][8] Strong bases can also promote ring-opening, although this is generally less common.

Visualizing the Ring Opening:

Ring_Opening Azetidine 3-Methoxyazetidine Derivative ProtonatedAzetidine Protonated Azetidinium Ion Azetidine->ProtonatedAzetidine H⁺ (Acid) RingOpened Ring-Opened Product (e.g., 1,3-amino alcohol derivative) ProtonatedAzetidine->RingOpened Nu⁻ (Nucleophile)

Caption: Acid-catalyzed ring-opening of the azetidine ring.

Solutions and Preventative Measures:

  • Milder Deprotection Conditions: For Boc deprotection, consider using milder acidic conditions, such as HCl in a solvent like dioxane or isopropanol, instead of neat trifluoroacetic acid (TFA). Thermal deprotection is also an option.[9]

  • Careful pH Control: Maintain careful control over the pH of the reaction mixture, avoiding strongly acidic or basic conditions whenever possible.

  • Choice of Lewis Acid: If a Lewis acid is required, select one that is less prone to promoting ring-opening. Titration of the Lewis acid may be necessary to find the optimal concentration.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions during the Boc protection of 3-methoxyazetidine-3-methanamine?

A: While Boc protection is generally a robust reaction, side reactions can occur. The formation of isocyanates, ureas, and oxazolidinones (if there are nearby hydroxyl groups) are potential side reactions, although these are less common with primary amines.[10] To minimize these, ensure slow addition of the Boc-anhydride and maintain a controlled temperature.

Q2: I'm having trouble with the purification of the final dihydrochloride salt. It's very polar and water-soluble. What are my options?

A: Purifying highly polar amine hydrochlorides can be challenging.[11]

  • Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/isopropanol) is often the best method for achieving high purity.

  • Ion-Exchange Chromatography: For difficult separations, ion-exchange chromatography can be very effective. The hydrochloride salt can be loaded onto a cation-exchange resin, washed, and then eluted with a gradient of a volatile acid (e.g., acetic acid) or a base to release the free amine, which can then be converted back to the hydrochloride salt.

  • Reverse-Phase Chromatography: While less common for such polar compounds, reverse-phase HPLC with an appropriate ion-pairing agent can sometimes be used for purification.

Q3: Can I perform a one-pot synthesis from the nitrile to the derivatized amine?

A: While one-pot syntheses are attractive for their efficiency, they can be challenging for this particular substrate due to the competing side reactions. A one-pot reduction followed by in-situ derivatization would require careful selection of reagents and conditions to avoid over-alkylation or reaction of the derivatizing agent with the reduction catalyst. A stepwise approach with isolation of the intermediate primary amine is generally recommended for better control and higher purity of the final product.

Experimental Protocol: Synthesis and Purification of a Representative Derivative

This protocol outlines the synthesis of N-((3-methoxyazetidin-3-yl)methyl)acetamide hydrochloride, a representative derivative.

Step 1: Boc Protection of 3-Methoxyazetidine-3-methanamine

  • Dissolve 3-methoxyazetidine-3-methanamine dihydrochloride in a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as sodium carbonate, to neutralize the hydrochloride salts.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amine.

Step 2: Acetylation of the Boc-Protected Amine

  • Dissolve the Boc-protected amine in dichloromethane.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

  • Cool the solution to 0 °C and slowly add acetyl chloride or acetic anhydride.

  • Stir the reaction at room temperature until complete.

  • Wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer and concentrate to yield the N-acetylated, Boc-protected intermediate.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the N-acetylated, Boc-protected intermediate in a minimal amount of a suitable solvent, such as dioxane or methanol.

  • Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the product will often precipitate as the hydrochloride salt. If not, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with a non-polar solvent like diethyl ether to induce precipitation and wash away non-polar impurities.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to obtain the final N-((3-methoxyazetidin-3-yl)methyl)acetamide hydrochloride.

Visualizing the Workflow:

Synthesis_Workflow Start 3-Methoxyazetidine-3-methanamine dihydrochloride Step1 Step 1: Boc Protection Start->Step1 BocProtected Boc-Protected Amine Step1->BocProtected Step2 Step 2: Acetylation BocProtected->Step2 Acetylated N-Acetylated, Boc-Protected Intermediate Step2->Acetylated Step3 Step 3: Boc Deprotection & Salt Formation Acetylated->Step3 FinalProduct N-((3-methoxyazetidin-3-yl)methyl)acetamide hydrochloride Step3->FinalProduct

Sources

Optimization

Technical Support Center: Stabilizing 3-Methoxyazetidine-3-methanamine Dihydrochloride in Solution

Welcome to the technical support center for 3-Methoxyazetidine-3-methanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on mainta...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxyazetidine-3-methanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution during experimental workflows. Here, you will find answers to frequently asked questions, in-depth troubleshooting guides, and validated protocols to ensure the integrity of your results.

Introduction: Understanding the Molecule's Stability

3-Methoxyazetidine-3-methanamine dihydrochloride is a unique bifunctional molecule featuring a strained four-membered azetidine ring and a primary aminomethyl group. As a dihydrochloride salt, it is supplied in a protonated state, which enhances its aqueous solubility but also introduces specific stability considerations, primarily related to pH. The inherent ring strain of the azetidine moiety and the nucleophilicity of the primary amine are the two key areas of focus for preventing degradation.

This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-Methoxyazetidine-3-methanamine dihydrochloride is showing signs of degradation over a short period. What is the likely cause?

A1: The most probable cause of degradation is the pH of your solution. As a dihydrochloride salt, dissolving the compound in a non-buffered aqueous solvent will result in an acidic pH. The azetidine ring, particularly when the nitrogen is protonated (forming an azetidinium ion), is susceptible to nucleophilic attack and subsequent ring-opening, a reaction that is often acid-catalyzed.[1]

Q2: What is the optimal pH range for storing solutions of this compound?

A2: While specific data for this exact molecule is not extensively published, based on the known chemistry of azetidines, maintaining a pH in the neutral to slightly basic range (pH 7-8.5) is generally recommended to minimize acid-catalyzed ring-opening.[1] However, the stability of the primary amine and potential for oxidation should also be considered. It is crucial to perform your own stability studies within the context of your specific experimental conditions.

Q3: Can I use common buffers like phosphate or citrate?

A3: Caution is advised when selecting a buffer. While phosphate buffers are versatile, some buffer anions can act as nucleophiles and potentially accelerate the degradation of the azetidinium ion.[2] It is recommended to use non-nucleophilic buffers. Good starting points for evaluation are HEPES or borate buffers. Always verify the compatibility of your chosen buffer system with the compound.

Q4: I've observed a loss of potency in my assay. Could this be related to the stability of the primary amine?

A4: Yes, the primary amine can be susceptible to oxidative degradation, especially in the presence of trace metal ions, oxygen, and light.[3][4] This can lead to the formation of various oxidation products and a subsequent loss of biological activity.

Q5: How should I prepare my stock solutions to maximize stability?

A5: Prepare stock solutions in a suitable, non-nucleophilic buffer at a slightly alkaline pH (e.g., pH 7.4-8.0). Consider using deoxygenated solvents and storing the stock solutions under an inert atmosphere (e.g., nitrogen or argon) in amber vials to protect from light and oxidation. For long-term storage, flash-freeze aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and resolving them.

Issue 1: Rapid Loss of Compound Integrity in Solution
  • Symptom: HPLC analysis shows a rapid decrease in the main peak area with the appearance of new, unidentified peaks, even within a few hours of preparation.

  • Potential Causes & Troubleshooting Steps:

    • pH-Dependent Degradation:

      • Verify Solution pH: Immediately measure the pH of your solution. An acidic pH is a strong indicator of acid-catalyzed degradation.

      • Buffer Selection: If using a buffer, ensure it is non-nucleophilic. Consider testing alternative buffers like HEPES.

      • Workflow:

        Troubleshooting: Rapid Degradation A Degradation Observed B Measure pH of Solution A->B C Is pH < 7? B->C D Adjust pH to 7.4-8.0 with a non-nucleophilic buffer C->D Yes F Consider Oxidative Degradation C->F No E Re-analyze for Stability D->E

        Caption: Workflow for troubleshooting rapid degradation.

Issue 2: Inconsistent Results and Loss of Potency Over Time
  • Symptom: Experimental results are not reproducible, and the compound's efficacy decreases in stored solutions.

  • Potential Causes & Troubleshooting Steps:

    • Oxidative Degradation:

      • Atmosphere Control: Prepare and store solutions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

      • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your solution.[5][6] Always validate that the antioxidant does not interfere with your assay.

      • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.

    • Photodegradation:

      • Light Protection: Always store solutions in amber vials or protect them from light.[7]

In-Depth Technical Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a method for preparing a stock solution of 3-Methoxyazetidine-3-methanamine dihydrochloride with enhanced stability.

Materials:

  • 3-Methoxyazetidine-3-methanamine dihydrochloride

  • HEPES buffer (or another validated non-nucleophilic buffer)

  • High-purity water (e.g., Milli-Q)

  • Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment

  • Inert gas (Nitrogen or Argon)

  • Amber vials

Procedure:

  • Prepare a 50 mM HEPES buffer solution in high-purity water.

  • Sparge the buffer with inert gas for at least 15 minutes to deoxygenate.

  • Accurately weigh the required amount of 3-Methoxyazetidine-3-methanamine dihydrochloride.

  • Dissolve the compound in the deoxygenated HEPES buffer to the desired concentration.

  • Adjust the pH of the solution to 7.4 - 8.0 using NaOH or HCl as needed, while continuously monitoring with a calibrated pH meter.

  • Filter the solution through a 0.22 µm syringe filter into a sterile amber vial.

  • Blanket the headspace of the vial with inert gas before sealing.

  • For immediate use, store at 2-8°C. For long-term storage, aliquot and flash-freeze at -80°C.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

A forced degradation study is essential for understanding the stability profile of the molecule and for developing stability-indicating analytical methods.[8][9][10]

Objective: To generate potential degradation products under various stress conditions.

Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and incubate at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
Oxidation Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.[11][12]
Thermal Degradation Store the solid compound at 105°C for 48 hours.
Photodegradation Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

Analysis:

  • Analyze the stressed samples by a suitable analytical method, such as HPLC with UV and mass spectrometric detection, to identify and quantify the parent compound and any degradation products.[14][15]

Workflow for Forced Degradation Study:

Forced Degradation Workflow A Prepare Solutions of Compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze by HPLC-MS B->C D Identify Degradation Products C->D E Develop Stability-Indicating Method D->E

Caption: Workflow for a forced degradation study.

Predicted Degradation Pathways

Based on the chemical structure and known reactivity of similar compounds, two primary degradation pathways are proposed:

  • Acid-Catalyzed Ring-Opening of the Azetidine Ring: In an acidic environment, the azetidine nitrogen is protonated, forming an azetidinium ion. This strained, positively charged ring is then susceptible to nucleophilic attack by water or other nucleophiles present in the solution, leading to ring-opening and the formation of a substituted aminopropanol derivative.

    Azetidine Ring-Opening A Azetidinium Ion B Ring-Opened Product A->B + H2O (Nucleophile)

    Caption: Acid-catalyzed azetidine ring-opening.

  • Oxidation of the Primary Amine: The primary amine can undergo oxidation to form various products, including imines, aldehydes, or N-oxides. This process can be initiated by oxygen, light, or trace metal ions.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Gianatassio, R., & Kadish, D. (2019). Copper-Catalyzed Alkylative Ring Opening of 1-Azabicyclo[1.1.0]butane with Organometallic Reagents. Organic Letters, 21(7), 2060-2063. [Link]

  • Loebenberg, D., et al. (2008). Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. Journal of Environmental Quality, 37(2), 433-441. [Link]

  • Couty, F., et al. (2025). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. ResearchGate. [Link]

  • Takeuchi, Y., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances, 11(62), 39351-39355. [Link]

  • Jacobsen, E. N., et al. (2016). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 138(49), 15949-15956. [Link]

  • MacMillan, D. W. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1604-1609. [Link]

  • Guengerich, F. P. (n.d.). Oxidation of Secondary and Primary Amines. Vanderbilt University. [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]

  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 63, 791-801. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Kuna, A. K., Ganapaty, S., & Radha, G. V. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Asian Journal of Pharmaceutical and Clinical Research, 12(2), 263-269. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Kumar, V., & Singh, R. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(3), 302-313. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238. [Link]

  • Ghibaudi, E., et al. (2025). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. [Link]

  • Bayne, A. C. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. [Link]

  • Lee, S., & Rawal, V. H. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic Letters, 22(16), 6463-6467. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. [Link]

  • Save My Exams. (2025). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238. [Link]

  • Kuna, A. K., Ganapaty, S., & Radha, G. V. (2019). Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. International Journal of Innovative Research in Technology, 6(6), 199-206. [Link]

  • Lee, S., & Rawal, V. H. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic Letters, 22(16), 6463-6467. [Link]

  • Save My Exams. (2025). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Save My Exams. (2025). Primary Aliphatic Amines | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. Save My Exams. [Link]

  • Bera, J. K., et al. (2019). Reaction pathways for oxidation of primary amine. ResearchGate. [Link]

  • LibreTexts Chemistry. (2025). 24.3: Basicity of Amines. LibreTexts. [Link]

  • Jacobsen, E. N., & Reisman, S. E. (2017). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 139(29), 9819-9822. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]

  • Xu, X., et al. (2023). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Catalysis Science & Technology, 13(13), 3935-3942. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acetic acid and Acetic Hydrazide. SIELC Technologies. [Link]

  • Majumdar, R., & Hickey, M. B. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review. [Link]

  • Fagron. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. [Link]

  • Quora. (2018). What is the reaction between hydrochloric and amine?. Quora. [Link]

  • ResearchGate. (2025). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Waters. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Waters. [Link]

  • Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. [Link]

  • Khan Academy. (2014). Acid-catalyzed ester hydrolysis. YouTube. [Link]

  • Gatto, B., et al. (2004). Effects of common buffer systems on drug activity: the case of clerocidin. Chemical Research in Toxicology, 17(4), 541-546. [Link]

  • Domb, A. J., & Nudelman, R. (1995). Chemical Interactions Between Drugs Containing Reactive Amines with Hydrolyzable Insoluble Biopolymers in Aqueous Solutions. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 717-725. [Link]

  • Zubata, P., et al. (2002). A new HPLC method for azithromycin quantitation. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 833-836. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Cole-Parmer. [Link]

  • Holt, A., et al. (2007). The effects of buffer cations on interactions between mammalian copper-containing amine oxidases and their substrates. Journal of Neural Transmission, 114(6), 735-740. [Link]

Sources

Troubleshooting

common impurities in 3-Methoxyazetidine-3-methanamine dihydrochloride and their removal

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with 3-Methoxyazetidine-3-methanamine dihydrochloride. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with 3-Methoxyazetidine-3-methanamine dihydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 3-Methoxyazetidine-3-methanamine dihydrochloride?

A1: The impurity profile can vary depending on the synthetic route. However, based on general principles of azetidine synthesis, common impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Reaction Intermediates: Incompletely reacted intermediates from the multi-step synthesis.

  • By-products: Unwanted molecules formed through side reactions. The formation of the strained azetidine ring can sometimes lead to oligomerization or rearrangement products.[1]

  • Residual Solvents: Solvents used during the reaction and purification, such as methanol, ethyl acetate, or toluene.[2][3]

  • Excess Reagents: For instance, excess hydrochloric acid from the salt formation step.

  • Water: As a dihydrochloride salt, the compound can be hygroscopic.

Q2: My 3-Methoxyazetidine-3-methanamine dihydrochloride has a purity of 95% according to the supplier. Is this sufficient for my application?

A2: A purity of 95% may be acceptable for initial screening experiments.[4] However, for applications such as in vivo studies, kinetic assays, or late-stage drug development, higher purity is often required to ensure that the observed biological effects are solely attributable to the compound of interest. The nature of the remaining 5% of impurities is also critical; some impurities might be benign, while others could be reactive or toxic.

Q3: How can I assess the purity of my 3-Methoxyazetidine-3-methanamine dihydrochloride sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can reveal the presence of organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Separates components of the mixture and provides mass information, which is excellent for detecting and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage purity of your sample.

Troubleshooting Guide for Impurity Issues

This section provides a systematic approach to identifying and resolving common impurity-related problems.

Visual Workflow for Impurity Troubleshooting

The following diagram outlines the general workflow for identifying and removing impurities from your sample.

Impurity Troubleshooting Workflow start Start: Suspected Impurity Issue analytical_characterization Analytical Characterization (NMR, LC-MS, HPLC) start->analytical_characterization impurity_detected Impurity Detected? analytical_characterization->impurity_detected no_impurity Purity Acceptable Proceed with Experiment impurity_detected->no_impurity No identify_impurity Identify Impurity (If possible) impurity_detected->identify_impurity Yes inorganic Inorganic/Salt? identify_impurity->inorganic organic Organic Impurity inorganic->organic No recrystallization Recrystallization inorganic->recrystallization Yes column_chromatography Column Chromatography organic->column_chromatography post_purification_analysis Post-Purification Analysis (NMR, LC-MS, HPLC) recrystallization->post_purification_analysis column_chromatography->post_purification_analysis purity_achieved Desired Purity Achieved? post_purification_analysis->purity_achieved purity_achieved->recrystallization No, try another method end End: Pure Compound purity_achieved->end Yes

Caption: Workflow for identifying and removing impurities.

Problem 1: Unexpected peaks in the ¹H NMR spectrum.

  • Possible Cause 1: Residual Solvents.

    • Diagnosis: Compare the chemical shifts of the unknown peaks with common laboratory solvents.

    • Solution: Remove volatile solvents by drying the sample under high vacuum for an extended period. For less volatile solvents like DMSO or DMF, purification by recrystallization or chromatography may be necessary.

  • Possible Cause 2: Unreacted Starting Materials or Intermediates.

    • Diagnosis: If the synthetic route is known, compare the spectra with those of the starting materials and key intermediates.

    • Solution: Purification via column chromatography is often the most effective method to remove structurally similar organic impurities.

Problem 2: My compound appears wet or oily, not a free-flowing solid.

  • Possible Cause: Hygroscopicity or Presence of Non-volatile Solvents.

    • Diagnosis: The compound is a dihydrochloride salt and is prone to absorbing atmospheric moisture.

    • Solution:

      • Dry the sample under high vacuum over a desiccant like phosphorus pentoxide (P₂O₅).

      • If the issue persists, an impure sample may have a lower melting point, appearing oily. In this case, purification is recommended.

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound and its impurities in a particular solvent system at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a dihydrochloride salt, polar protic solvents or mixtures are a good starting point. A common solvent system for similar salts is a mixture of methanol and ethyl acetate.[2]

  • Dissolution: In a flask, add a minimal amount of hot methanol to dissolve your compound completely.

  • Precipitation: Slowly add a less polar solvent in which the compound is insoluble (an "anti-solvent"), such as ethyl acetate, dropwise to the hot solution until it becomes slightly cloudy.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent (ethyl acetate) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Column Chromatography

For separating mixtures of organic compounds, column chromatography is a powerful tool. For a polar, water-soluble compound like 3-Methoxyazetidine-3-methanamine dihydrochloride, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the most suitable method.

Step-by-Step Methodology for RP-HPLC:

  • Column Selection: A C18 column is a common choice for the separation of polar molecules.

  • Mobile Phase Selection: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. A gradient elution (gradually increasing the proportion of the organic solvent) is usually employed.

  • Sample Preparation: Dissolve the sample in the initial mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions as they elute. Monitor the elution profile using a UV detector.

  • Analysis of Fractions: Analyze the collected fractions by a suitable method (e.g., LC-MS) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

References

  • Slideshare. synthesis of azetidine .pptx. [Link]

  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • National Institutes of Health (NIH). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Oreate AI Blog. Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]

  • ResearchGate. Synthetic modification of the azetidine products. [Link]

  • Environmental Protection Agency (EPA). III Analytical Methods. [Link]

  • Biostring. 3-Methoxyazetidine Hydrochloride. [Link]

  • Acmec Biochemical. 148644-09-1[3-Methoxyazetidine hydrochloride]. [Link]

  • Synthonix. 3-Methoxyazetidine hydrochloride - [M0107]. [Link]

  • Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-Methoxyazetidine-3-methanamine dihydrochloride

Welcome to the technical support center for the scale-up synthesis of 3-Methoxyazetidine-3-methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-Methoxyazetidine-3-methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ensure a robust and scalable process. The inherent ring strain of the azetidine core, combined with the reactivity of the functional groups, presents unique challenges that require careful consideration of reaction conditions and purification strategies.[1][2][3]

Proposed Synthetic Workflow

A logical and scalable synthetic route to 3-Methoxyazetidine-3-methanamine dihydrochloride is proposed as a four-step sequence starting from 1-Boc-3-azetidinone. This workflow is designed to address the inherent challenges of working with strained azetidine rings.

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start [label="1-Boc-3-azetidinone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Cyanation"]; intermediate1 [label="1-Boc-3-cyano-3-hydroxyazetidine"]; step2 [label="Step 2: Methoxylation"]; intermediate2 [label="1-Boc-3-cyano-3-methoxyazetidine"]; step3 [label="Step 3: Nitrile Reduction"]; intermediate3 [label="1-Boc-3-(aminomethyl)-3-methoxyazetidine"]; step4 [label="Step 4: Deprotection & Salt Formation"]; end [label="3-Methoxyazetidine-3-\nmethanamine dihydrochloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1 [label=" TMSCN, cat. base"]; intermediate1 -> step2; step2 -> intermediate2 [label=" NaH, MeI (Williamson Ether Synthesis)"]; intermediate2 -> step3; step3 -> intermediate3 [label=" Catalytic Hydrogenation (e.g., Raney Ni, H₂)"]; intermediate3 -> step4; step4 -> end [label=" HCl in ether or isopropanol"]; }

Figure 1: Proposed synthetic workflow for 3-Methoxyazetidine-3-methanamine dihydrochloride.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific questions and potential issues that may arise during the scale-up of each synthetic step.

Step 1: Cyanation of 1-Boc-3-azetidinone

Q1: I am observing low conversion during the cyanation of 1-Boc-3-azetidinone to form 1-Boc-3-cyano-3-hydroxyazetidine. What are the likely causes?

A1: Low conversion in the cyanation step is often attributed to several factors:

  • Insufficient Catalyst: The addition of a cyanide source like trimethylsilyl cyanide (TMSCN) to a ketone often requires a catalytic amount of a Lewis base (e.g., a cyanide salt like KCN with a phase-transfer catalyst such as 18-crown-6) or a Lewis acid to activate the carbonyl group. Ensure your catalyst is active and present in a sufficient loading (typically 1-5 mol%).

  • Reaction Equilibrium: The formation of the cyanohydrin is a reversible reaction. To drive the equilibrium towards the product, consider using a slight excess of the cyanide source.

  • Steric Hindrance: While the azetidinone is a four-membered ring, the Boc protecting group can introduce some steric bulk. Ensure the reaction temperature is appropriate to overcome the activation energy barrier. Gentle heating (e.g., to 40-50 °C) may be beneficial, but monitor for potential side reactions.

  • Moisture: The presence of water can hydrolyze the cyanide source and deactivate the catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.

Q2: During the workup of the cyanation reaction, I am experiencing product decomposition. How can I mitigate this?

A2: The cyanohydrin product can be unstable, especially under acidic or basic conditions, which can lead to the retro-cyanation reaction.

  • Neutral Workup: Aim for a neutral aqueous workup. Use a saturated solution of ammonium chloride (NH₄Cl) to quench the reaction, which is mildly acidic and generally well-tolerated. Avoid strong acids or bases.

  • Temperature Control: Perform the workup at a low temperature (0-5 °C) to minimize decomposition.

  • Prompt Extraction: Do not let the reaction mixture sit in the aqueous phase for extended periods. Promptly extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

Step 2: Methoxylation of 1-Boc-3-cyano-3-hydroxyazetidine

Q3: My Williamson ether synthesis to form 1-Boc-3-cyano-3-methoxyazetidine is giving a low yield. What should I troubleshoot?

A3: Low yields in this step are common and can often be traced back to the following:

  • Incomplete Deprotonation: The tertiary alcohol of the cyanohydrin needs to be deprotonated to form a nucleophilic alkoxide. A strong base like sodium hydride (NaH) is typically required.[4] Ensure you are using a sufficient excess of NaH (e.g., 1.2-1.5 equivalents) and that it is of good quality (i.e., not passivated).

  • Solvent Choice: A polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is crucial for this reaction.[5] These solvents effectively solvate the sodium cation without solvating the alkoxide nucleophile, thus enhancing its reactivity.

  • Reactivity of the Alkylating Agent: Iodomethane (MeI) is a highly reactive and suitable methylating agent. If you are using a less reactive agent like dimethyl sulfate, you may need to increase the reaction temperature and time.

  • Temperature Control: The initial deprotonation with NaH should be performed at a low temperature (0 °C) to control the exothermic reaction and hydrogen evolution. After the addition of the methylating agent, the reaction may need to be gently warmed to room temperature or slightly above to ensure complete conversion.

Q4: I am observing the formation of an elimination byproduct (an enamine or related species) during the methoxylation. How can I prevent this?

A4: While less common for a methylation, elimination can occur if the reaction is run at too high a temperature or with a very hindered base.

  • Strict Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Choice of Base: Sodium hydride is generally a good choice as it is non-nucleophilic. Using a bulkier base could potentially favor elimination.

Step 3: Nitrile Reduction

Q5: During the reduction of 1-Boc-3-cyano-3-methoxyazetidine, I am seeing evidence of azetidine ring opening. How can I perform this reduction chemoselectively?

A5: This is a critical and challenging step. The strain of the azetidine ring makes it susceptible to cleavage under harsh reductive conditions.[1][6]

  • Avoid Harsh Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for nitrile reduction, they are often too reactive and can lead to ring opening of the azetidine.[7][8][9]

  • Catalytic Hydrogenation: This is often the method of choice for a more controlled reduction.[10]

    • Catalyst Selection: Raney Nickel (Ra-Ni) or a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere are good starting points. Ra-Ni is often used in the presence of ammonia to suppress the formation of secondary amines.

    • Pressure and Temperature: Use the mildest conditions possible that still afford a reasonable reaction rate. Start with lower pressures of hydrogen (e.g., 50 psi) and room temperature, and only increase if the reaction is too slow. High temperatures and pressures can promote ring cleavage.

  • Alternative Reducing Agents: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), can also be effective for nitrile reduction and may be milder than LiAlH₄. Optimization of stoichiometry and temperature will be necessary.

Reducing AgentProsCons on Scale-UpRisk of Ring Opening
LiAlH₄ Highly reactive, fastExothermic, requires careful quenching, pyrophoricHigh
Catalytic Hydrogenation (e.g., Ra-Ni, H₂) Clean, high yielding, scalableRequires specialized high-pressure equipment, catalyst handlingModerate to Low (condition dependent)
Borane Complexes (e.g., BH₃·THF) Milder than LiAlH₄Can be expensive, requires careful handlingModerate

Q6: The reduction is stalling, and I am left with a mixture of starting material and the desired amine. What can I do?

A6: An incomplete reduction can be due to catalyst deactivation or insufficient reactivity.

  • Catalyst Deactivation: The starting material or solvent may contain impurities that poison the catalyst. Ensure all materials are of high purity. For catalytic hydrogenations, you may need to increase the catalyst loading.

  • Reaction Conditions: If using catalytic hydrogenation, a modest increase in hydrogen pressure or temperature may be necessary. If using a chemical reductant, a slight excess of the reagent may be required.

  • Solvent: Ensure the solvent is appropriate for the chosen reduction method. For catalytic hydrogenation, alcohols like methanol or ethanol are common. For borane reductions, THF is typically used.

Step 4: Deprotection and Dihydrochloride Salt Formation

Q7: I am having difficulty with the Boc deprotection. What are the best conditions for this substrate?

A7: Boc deprotection is typically straightforward but requires acidic conditions.

  • Acid Selection: A solution of hydrochloric acid (HCl) in an organic solvent like diethyl ether, isopropanol, or dioxane is the standard method. This has the advantage of directly precipitating the hydrochloride salt.

  • Anhydrous Conditions: It is crucial to use anhydrous HCl to prevent the formation of hydrates and to ensure a clean precipitation of the desired dihydrochloride salt.

  • Temperature: The reaction is usually performed at room temperature or with gentle cooling, as it can be exothermic.

Q8: The final dihydrochloride salt is difficult to handle and appears hygroscopic. How can I improve its physical properties?

A8: The presence of two amine functionalities can make the dihydrochloride salt hygroscopic.

  • Crystallization: The key to obtaining a stable, crystalline solid is a well-controlled precipitation/crystallization. After deprotection, you may need to perform a recrystallization from a suitable solvent system, such as methanol/ether or ethanol/ether.

  • Drying: Ensure the final product is thoroughly dried under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove any residual solvent and moisture.

  • Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture uptake.

Q9: How do I confirm the formation of the dihydrochloride salt and not the monohydrochloride or a mixture?

A9: It is important to verify the stoichiometry of the salt.

  • Titration: A simple acid-base titration can be used to determine the number of hydrochloride equivalents per mole of the diamine.

  • Elemental Analysis: Elemental analysis for carbon, hydrogen, nitrogen, and chlorine will provide the empirical formula and confirm the presence of two chloride ions.

  • NMR Spectroscopy: ¹H NMR spectroscopy can be used to observe the integration of the amine protons, which will be shifted downfield upon protonation.

References

  • Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (2014, May 4). Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Retrieved from [Link]

  • Oisaki, K., Zhao, D., Kanai, M., & Shibasaki, M. (n.d.). Controlled reduction of nitriles by sodium hydride and zinc chloride. DR-NTU. Retrieved from [Link]

  • Organic Process Research & Development. (2006, August 18). SPECIAL FEATURE SECTION: HYDRIDE REDUCTIONS. ACS Publications. Retrieved from [Link]

  • DeRatt, L. G., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Auvil, T. J., et al. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • DeRatt, L. G., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of amines.
  • ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • ACS Publications. (n.d.). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (2018, November 21). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing the Hygroscopicity of 3-Methoxyazetidine-3-methanamine dihydrochloride

Welcome to the technical support center for 3-Methoxyazetidine-3-methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxyazetidine-3-methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the hygroscopic nature of this compound. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving reliable results.

Introduction to Hygroscopicity and its Impact

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. For a highly polar, multi-functional compound like 3-Methoxyazetidine-3-methanamine dihydrochloride, this property is a significant consideration. The presence of multiple amine and hydrochloride moieties makes the molecule particularly susceptible to moisture uptake.

Failure to properly manage hygroscopicity can lead to a cascade of issues:

  • Inaccurate Weighing: Absorption of atmospheric moisture leads to erroneously high mass measurements, resulting in under-dosing in subsequent reactions or assays.

  • Physical State Alteration: The compound can transform from a free-flowing powder to a sticky, clumpy solid or even deliquesce into a saturated solution, making handling and accurate dispensing challenging.[1][2]

  • Chemical Degradation: The presence of water can facilitate hydrolytic degradation of the azetidine ring or other sensitive functional groups, leading to the formation of impurities and a decrease in the active pharmaceutical ingredient (API) concentration.[3]

  • Altered Solubility and Dissolution Rates: Changes in the hydration state can impact the solubility profile of the compound, which is a critical parameter in pharmaceutical formulation and biological assays.

  • Compromised Analytical Results: Excess water can interfere with analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), leading to broadened peaks, shifted signals, and inaccurate quantification.[4][5]

This guide provides a structured approach to mitigate these risks through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

How should I store 3-Methoxyazetidine-3-methanamine dihydrochloride upon receipt?

Proper storage from the moment of receipt is the first line of defense against moisture-related degradation.

  • Immediate Action: Upon receiving the shipment, do not open the primary container in an uncontrolled environment. Allow the container to equilibrate to room temperature for at least 2-4 hours before opening to prevent condensation of atmospheric moisture on the cold compound.

  • Primary Storage: The compound should be stored in a tightly sealed, airtight container. The original manufacturer's packaging is often suitable if it has a secure closure. For long-term storage, consider placing the manufacturer's container inside a secondary, larger container with a desiccant.

  • Controlled Environment: Storage in a desiccator containing an active desiccant such as silica gel or anhydrous calcium sulfate is highly recommended.[6] Alternatively, a humidity-controlled cabinet or a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) provides the most robust protection.

  • Temperature: Store at a consistent, cool temperature. While some suppliers may recommend refrigerated storage (0-8 °C), it is crucial to allow for proper temperature equilibration before opening to avoid condensation. Room temperature storage in a desiccator is often a safer practical option to prevent temperature cycling issues.

Storage ConditionRecommendationRationale
Container Tightly sealed, airtight container. Secondary containment with desiccant is ideal.Prevents ingress of atmospheric moisture.
Environment Desiccator, humidity-controlled cabinet, or glove box.Maintains a low relative humidity (RH) environment.
Temperature Cool and consistent. Avoid frequent temperature fluctuations.Minimizes the risk of condensation.
Upon Receipt Equilibrate container to room temperature before opening.Prevents moisture from condensing on the cold solid.
What is the best practice for weighing this compound?

Accurate weighing is paramount for reliable experimental outcomes. The hygroscopic nature of this compound requires specific precautions.

  • Ideal Method (Glove Box): The most accurate method is to weigh the compound inside a glove box with a controlled inert atmosphere (low moisture and oxygen).[7]

  • Practical Method (No Glove Box): If a glove box is unavailable, the following "fast weigh" protocol should be employed:

    • Have all necessary equipment ready (spatulas, weigh paper/boat, pre-tared vial).

    • Minimize the time the primary container is open.

    • Quickly transfer an approximate amount of the solid to a pre-tared, sealable container (e.g., a vial with a screw cap).

    • Immediately seal the vial and the primary container.

    • The weight will likely increase on the balance as the compound absorbs moisture. Record the weight as soon as it is reasonably stable, or note the rate of increase to extrapolate back to the initial weight.

    • For the highest accuracy, weigh by difference. Pre-weigh the sealed vial containing the compound, quickly dispense the solid into the reaction vessel, and then re-weigh the vial.

  • Weighing Vessel: Use a container with a small opening, such as a vial, rather than open weigh paper to minimize the surface area exposed to the atmosphere.

My compound has become clumpy or sticky. What should I do?

This indicates significant moisture absorption. The appropriate action depends on the intended use of the compound.

  • Assessment: First, assess the extent of the problem. If the material is only slightly clumpy, it may still be usable if the water content is determined and accounted for. If it has become a dense, sticky mass or deliquesced, its chemical integrity may be compromised.

  • Drying: For slightly clumpy material, you can attempt to dry it under high vacuum at a slightly elevated temperature (e.g., 30-40 °C) for several hours. Caution: Do not heat excessively, as this could cause degradation. It is crucial to verify the compound's identity and purity (e.g., by NMR or LC-MS) after drying.

  • Quantification of Water Content: Before using any material that has been exposed to moisture, it is essential to determine the water content using a method like Karl Fischer titration.[8] This will allow you to calculate the "as-is" purity and adjust the amount of material used accordingly.

How do I accurately determine the water content?

For a hygroscopic amine dihydrochloride, Karl Fischer (KF) titration is the gold standard for water determination due to its high accuracy and specificity for water.

  • Karl Fischer Titration: This method directly titrates the water in the sample. For amine salts, a coulometric KF titrator is often preferred for its sensitivity to low water content. It is important to use a KF reagent formulated for amines to avoid side reactions that can lead to inaccurate results.[8] The basicity of the amine can interfere with the titration; therefore, adding a neutralizing agent like benzoic acid to the KF cell is recommended.[8]

  • Quantitative NMR (qNMR): An alternative method is qNMR. By integrating the water proton signal against a known internal standard, the water content can be determined.[9][10] This method is less sensitive than KF but can be a useful tool if a KF titrator is not available.

Below is a generalized workflow for assessing and using a potentially hydrated sample:

troubleshooting_workflow start Hygroscopic Compound (e.g., 3-Methoxyazetidine-3-methanamine dihydrochloride) check_appearance Visually inspect the compound start->check_appearance is_free_flowing Is it a free-flowing powder? check_appearance->is_free_flowing proceed_weighing Proceed with weighing (use 'fast weigh' method or glove box) is_free_flowing->proceed_weighing Yes is_clumpy Is it clumpy, sticky, or deliquescent? is_free_flowing->is_clumpy No use_in_experiment Use in experiment proceed_weighing->use_in_experiment determine_water Determine water content (Karl Fischer titration recommended) is_clumpy->determine_water Yes discard Discard and use a fresh, unopened lot is_clumpy->discard Severely deliquesced adjust_mass Adjust mass for subsequent experiments based on water content determine_water->adjust_mass Water content acceptable consider_drying Consider drying under vacuum (low heat) determine_water->consider_drying Water content too high adjust_mass->use_in_experiment re_analyze Re-analyze water content and purity (KF, NMR, LC-MS) consider_drying->re_analyze After drying re_analyze->adjust_mass

Caption: Troubleshooting workflow for handling 3-Methoxyazetidine-3-methanamine dihydrochloride.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Weight on balance is continuously increasing. The compound is rapidly absorbing atmospheric moisture.1. Weigh the compound in a sealed container (vial) as quickly as possible. 2. Use the "weigh by difference" method for higher accuracy. 3. If available, use a glove box for weighing.
The solid has turned into a sticky gum or liquid. Deliquescence due to exposure to high relative humidity.1. The compound is likely saturated with water and may have undergone some degradation. 2. It is highly recommended to discard the material and use a fresh, unopened lot. 3. If the material is scarce and must be salvaged, attempt drying under high vacuum, but subsequent rigorous purity analysis is mandatory.
Inconsistent results in a chemical reaction. Inaccurate weighing due to unaccounted-for water content.1. Always determine the water content of a new bottle or any bottle that has been opened multiple times. 2. Use the calculated "as-is" purity to adjust the mass of the compound used. 3. Ensure solvents used in the reaction are anhydrous, as the hygroscopic compound can also absorb residual water from the solvent.
Broad or shifted peaks in NMR spectrum. Presence of excess water.1. The water signal can be suppressed during NMR acquisition, but a large amount of water can affect the chemical shifts of exchangeable protons (e.g., N-H). 2. Lyophilize the NMR sample from D₂O to exchange labile protons for deuterium, which can simplify the spectrum. 3. Ensure the NMR solvent is dry.
Poor solubility in a non-polar organic solvent. The highly polar nature of the dihydrochloride salt and absorbed water.1. This compound is expected to have low solubility in non-polar solvents. 2. Consider using polar aprotic solvents (e.g., DMSO, DMF) or polar protic solvents (e.g., methanol, ethanol). 3. The presence of water can sometimes increase solubility in polar protic solvents but may be detrimental to the reaction chemistry.

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content Determination

This protocol provides a general guideline for determining the water content in an amine dihydrochloride salt using a coulometric Karl Fischer titrator.

  • Apparatus Setup:

    • Ensure the Karl Fischer titrator is clean, and the titration cell is dry.

    • Fill the anode and cathode compartments with the appropriate KF reagents (use reagents specifically designed for amines or ketones if applicable).

    • Add a neutralizing agent, such as benzoic acid, to the anolyte to buffer the solution.[8]

  • System Conditioning:

    • Start the titrator and allow it to precondition the solvent by titrating any residual moisture until a stable, low drift rate is achieved.

  • Sample Preparation and Introduction:

    • In a controlled environment (ideally a glove box or in a quick manner in the open lab), accurately weigh approximately 10-50 mg of 3-Methoxyazetidine-3-methanamine dihydrochloride into a gas-tight syringe or a small, dry vial.

    • Quickly inject or introduce the sample into the titration cell.

  • Titration and Calculation:

    • Start the titration. The instrument will electrochemically generate iodine to react with the water in the sample.

    • The titration endpoint is detected potentiometrically.

    • The instrument's software will calculate the water content, typically expressed as a percentage of the total mass.

  • Data Interpretation:

    • Perform the measurement in triplicate to ensure reproducibility.

    • Use the average water content to calculate the "as-is" purity of your compound for subsequent experiments.

Protocol 2: Handling and Reaction Setup without a Glove Box

This protocol outlines a method for setting up a reaction with a hygroscopic solid under an inert atmosphere using standard laboratory glassware.

reaction_setup_workflow start Prepare Glassware step1 Flame-dry reaction flask under vacuum and backfill with inert gas (N₂ or Ar) start->step1 step2 Seal the flask with a rubber septum step1->step2 step3 Quickly weigh the hygroscopic solid into a separate, dry, tared vial and seal step2->step3 step4 Add anhydrous solvent to the reaction flask via syringe step3->step4 step5 Quickly uncap the vial with the solid and add it to the reaction flask under a positive flow of inert gas step4->step5 step6 Immediately re-seal the reaction flask step5->step6 step7 Proceed with the reaction step6->step7

Sources

Optimization

Technical Support Center: Synthetic Strategies for 3-Methoxyazetidine-3-methanamine dihydrochloride

Welcome to the Technical Support Center for the synthesis of 3-Methoxyazetidine-3-methanamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Methoxyazetidine-3-methanamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides a detailed examination of established and alternative synthetic routes, complete with step-by-step protocols, troubleshooting guides in a question-and-answer format, and critical insights into the underlying chemistry. Our goal is to equip you with the practical knowledge to navigate the complexities of azetidine synthesis with confidence.

Introduction to Azetidine Synthesis

The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional diversity.[1][2][3] However, the synthesis of substituted azetidines is often challenging due to the inherent ring strain of the four-membered heterocycle, which can be approximately 25.4 kcal/mol.[1] This strain, while rendering the ring more stable than aziridines, makes it susceptible to undesired ring-opening reactions under certain conditions.[1][4] This guide will explore robust methods for the preparation of 3-Methoxyazetidine-3-methanamine dihydrochloride, a key building block for various pharmaceutical applications.

Established Synthetic Route: The Diphenylmethyl (DPM) Protection Strategy

This established route utilizes the bulky diphenylmethyl (DPM, also known as benzhydryl) group to protect the azetidine nitrogen. This protecting group is stable under various reaction conditions and can be removed efficiently via catalytic hydrogenation.

Overall Synthetic Workflow

Established_Route A 1-(Diphenylmethyl)-3-azetidinone B 1-(Diphenylmethyl)-3-hydroxyazetidine-3-carbonitrile A->B TMSCN, ZnI₂ C 1-(Diphenylmethyl)-3-methoxyazetidine-3-carbonitrile B->C NaH, MeI D 3-Methoxyazetidine-3-methanamine (DPM protected) C->D Raney Ni, H₂, NH₃/MeOH E 3-Methoxyazetidine-3-methanamine dihydrochloride D->E 1. Pd/C, H₂ 2. HCl/Ether

Caption: Established synthetic pathway for 3-Methoxyazetidine-3-methanamine dihydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Diphenylmethyl)-3-hydroxyazetidine-3-carbonitrile

This step involves the nucleophilic addition of a cyanide source to 1-(Diphenylmethyl)-3-azetidinone to form a cyanohydrin. Trimethylsilyl cyanide (TMSCN) is a common and effective reagent for this transformation, often activated by a Lewis acid like zinc iodide.

  • Procedure:

    • To a solution of 1-(Diphenylmethyl)-3-azetidinone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add zinc iodide (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Methylation of 1-(Diphenylmethyl)-3-hydroxyazetidine-3-carbonitrile

The hydroxyl group of the cyanohydrin is methylated using a strong base and an electrophilic methyl source.

  • Procedure:

    • Dissolve the crude cyanohydrin (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add iodomethane (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography.

Step 3: Reduction of 1-(Diphenylmethyl)-3-methoxyazetidine-3-carbonitrile

The nitrile is reduced to the primary amine using catalytic hydrogenation. The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts.[5][6]

  • Procedure:

    • To a solution of the methoxy-nitrile (1.0 eq) in methanol saturated with ammonia, add Raney Nickel (50% slurry in water, ~20% w/w).

    • Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-16 hours.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude protected amine.

Step 4: Deprotection and Salt Formation

The DPM group is removed by hydrogenolysis, followed by the formation of the dihydrochloride salt.

  • Procedure:

    • Dissolve the crude protected amine (1.0 eq) in methanol and add 10% Palladium on carbon (10 mol%).

    • Stir the mixture under an atmosphere of hydrogen (balloon or H-Cube®) at room temperature for 8-12 hours.

    • Filter the reaction through Celite® and concentrate the filtrate.

    • Dissolve the resulting free amine in a minimal amount of anhydrous diethyl ether or isopropanol.

    • Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete and the solution is acidic.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Methoxyazetidine-3-methanamine dihydrochloride as a solid.

Alternative Synthetic Route: The Boc Protection Strategy

An alternative approach employs the acid-labile tert-butyloxycarbonyl (Boc) protecting group. This route may be advantageous in certain contexts, particularly if downstream synthetic steps are incompatible with hydrogenolysis conditions.

Overall Synthetic Workflow

Alternative_Route A N-Boc-3-azetidinone B N-Boc-3-hydroxyazetidine-3-carbonitrile A->B TMSCN, Et₃N C N-Boc-3-methoxyazetidine-3-carbonitrile B->C NaH, MeI D N-Boc-3-(aminomethyl)-3-methoxyazetidine C->D LiAlH₄, THF E 3-Methoxyazetidine-3-methanamine dihydrochloride D->E HCl/Dioxane

Caption: Alternative synthetic pathway using a Boc-protecting group strategy.

Comparison of Synthetic Routes
FeatureEstablished Route (DPM)Alternative Route (Boc)
Starting Material 1-(Diphenylmethyl)-3-azetidinoneN-Boc-3-azetidinone
N-Protection Diphenylmethyl (DPM)tert-Butyloxycarbonyl (Boc)
Key Challenge Hydrogenolysis for deprotectionAcid sensitivity of the Boc group
Nitrile Reduction Catalytic HydrogenationMetal Hydride Reduction (e.g., LiAlH₄)
Deprotection Pd/C, H₂Strong Acid (HCl, TFA)
Overall Yield Generally goodCan be variable, especially in the reduction step
Detailed Experimental Protocols

Steps 1 & 2: Cyanohydrin Formation and Methylation

The procedures are analogous to the DPM route, substituting N-Boc-3-azetidinone as the starting material.

Step 3: Reduction of N-Boc-3-methoxyazetidine-3-carbonitrile

Due to the potential for catalyst poisoning by sulfur-containing impurities often found in Raney Nickel, and to avoid hydrogenolysis of the Boc group, a metal hydride reducing agent is often preferred.

  • Procedure:

    • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the N-Boc protected nitrile (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF.

    • Concentrate the filtrate to yield the crude N-Boc protected amine.

Step 4: Deprotection and Salt Formation

The Boc group is readily cleaved under acidic conditions, which simultaneously forms the dihydrochloride salt.[7][8]

  • Procedure:

    • Dissolve the crude N-Boc protected amine in a minimal amount of methanol or ethyl acetate.

    • Cool to 0 °C and add a solution of 4 M HCl in 1,4-dioxane dropwise until gas evolution (CO₂) ceases and the solution is strongly acidic.

    • Stir the mixture at room temperature for 1-2 hours.

    • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

    • Collect the solid, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of 3-Methoxyazetidine-3-methanamine dihydrochloride.

Q1: My nitrile reduction with Raney Nickel gives a significant amount of secondary amine byproduct. How can I improve the selectivity for the primary amine?

  • Answer: The formation of secondary and tertiary amines is a well-documented side reaction in catalytic hydrogenation of nitriles.[5][6] It occurs when the initially formed primary amine attacks the intermediate imine. To mitigate this, the reaction should be conducted in the presence of ammonia. Using a solvent like methanol saturated with ammonia creates a high concentration of NH₃, which competes with the primary amine in reacting with the imine intermediate, thus favoring the formation of the desired primary amine. Increasing the hydrogen pressure can also sometimes improve selectivity.

Q2: The methylation of the cyanohydrin is low-yielding. What are the potential causes?

  • Answer: Several factors could contribute to a low yield in this step.

    • Incomplete Deprotonation: Ensure your sodium hydride is fresh and the reaction is strictly anhydrous. The presence of water will consume the base.

    • Steric Hindrance: The tertiary alcohol of the cyanohydrin is sterically hindered. A stronger, less-hindered base like potassium hydride (KH) might be more effective, or using a more reactive methylating agent such as methyl triflate (MeOTf) could be considered, though with increased cost and toxicity.

    • Reaction Temperature: While the initial deprotonation is performed at 0 °C, allowing the subsequent alkylation to proceed at room temperature or with gentle heating (e.g., 40 °C) may improve the reaction rate.

Q3: I am having difficulty purifying the final dihydrochloride salt. It appears oily or hygroscopic.

  • Answer: Dihydrochloride salts of small, polar amines can be challenging to handle.

    • Ensure Anhydrous Conditions: The salt formation step must be performed under strictly anhydrous conditions. Any water present can lead to a sticky or oily product. Use anhydrous solvents and ethereal HCl.

    • Solvent Choice for Precipitation: Diethyl ether is a good choice for precipitating the salt. If the product remains oily, try triturating with a less polar solvent like hexane, or a mixture of ether and hexane.

    • Recrystallization: If the product is still impure, recrystallization can be attempted. Common solvent systems for amine hydrochlorides include isopropanol/ether, ethanol/ether, or methanol/ether.[9] Dissolve the crude salt in a minimal amount of the more polar solvent (e.g., isopropanol) and then slowly add the less polar solvent (ether) until turbidity is observed. Allow to stand, preferably at low temperature, to induce crystallization.

Q4: During the Boc deprotection with HCl, I observe complex mixtures and low yields. What could be going wrong?

  • Answer: The azetidine ring is susceptible to ring-opening under harsh acidic conditions, especially with heating.[4]

    • Control the Temperature: Perform the deprotection at 0 °C to room temperature. Avoid heating the reaction mixture.

    • Choice of Acid: While HCl in dioxane is standard, trifluoroacetic acid (TFA) in DCM is another common method that is often milder.[7] The TFA can then be removed under reduced pressure, and the residue can be treated with ethereal HCl to form the hydrochloride salt.

    • Scavengers: The intermediate tert-butyl cation formed during deprotection can alkylate nucleophilic sites.[8] While less of a concern for this specific molecule, in other cases, scavengers like triethylsilane or anisole can be added to trap the carbocation.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24)
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  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. (2006-12-10)
  • Isolation (Recovery) of amines. University of Alberta.
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  • US7214829B2 - Method for the production of primary amines by hydrogenating nitriles.
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  • Trimethylsilyl cyanide | 1165 Publications | 12538 Cit
  • A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. (2021-09-30)
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Troubleshooting

Technical Support Center: Refinement of Crystallization Methods for 3-Methoxyazetidine-3-methanamine dihydrochloride

Introduction 3-Methoxyazetidine-3-methanamine dihydrochloride is a polar, water-soluble small molecule of interest in pharmaceutical and chemical research. As a dihydrochloride salt, it presents unique challenges and opp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxyazetidine-3-methanamine dihydrochloride is a polar, water-soluble small molecule of interest in pharmaceutical and chemical research. As a dihydrochloride salt, it presents unique challenges and opportunities in developing a robust and reproducible crystallization process. The presence of two protonated amine groups and a methoxy ether functionality dictates its solubility profile and interaction with various solvent systems. This guide provides a comprehensive resource for researchers to refine crystallization methods, troubleshoot common issues, and understand the underlying principles governing the crystallization of this and similar compounds.

Physicochemical Properties and Their Implications for Crystallization

A thorough understanding of the physicochemical properties of 3-Methoxyazetidine-3-methanamine dihydrochloride is paramount for developing a successful crystallization strategy. While specific data for this compound is scarce, we can infer key characteristics based on its structure and the nature of similar dihydrochloride salts.

Expected Properties:

  • High Polarity: The presence of two hydrochloride salts and an ether linkage confers high polarity to the molecule.

  • Hygroscopicity: Dihydrochloride salts of small amines are often hygroscopic, readily absorbing moisture from the atmosphere.[1][2] This can significantly impact crystallinity and handling.

  • Solubility Profile: Expected to be highly soluble in polar protic solvents like water and lower alcohols (methanol, ethanol), and poorly soluble in non-polar organic solvents (e.g., hexanes, toluene). Its solubility in polar aprotic solvents (e.g., acetonitrile, acetone) will likely be moderate and highly dependent on temperature.

Implications for Crystallization:

  • Solvent Selection: The high polarity necessitates the use of polar solvents or solvent mixtures for dissolution. Anti-solvent crystallization, where a less polar solvent is added to a solution of the compound in a polar solvent, is a promising technique.

  • Atmospheric Moisture Control: Due to its probable hygroscopic nature, experiments should be conducted under a dry atmosphere (e.g., nitrogen or argon) to prevent the formation of hydrates or amorphous material.[3]

  • pH Sensitivity: The protonation state of the two amine groups is pH-dependent, which can influence solubility and crystal packing.[4][5] Maintaining a consistent and optimal pH during crystallization is crucial.

Experimental Protocols: Developing a Crystallization Method

The following are detailed, step-by-step methodologies for key crystallization techniques applicable to 3-Methoxyazetidine-3-methanamine dihydrochloride.

Protocol 1: Cooling Crystallization from a Single Solvent System

This is the most fundamental crystallization technique, relying on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one.[3]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, assess the solubility of a few milligrams of the compound in a range of polar solvents (e.g., methanol, ethanol, isopropanol, water, acetonitrile) at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: In an appropriately sized flask, add the crude 3-Methoxyazetidine-3-methanamine dihydrochloride. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, more well-defined crystals, insulate the flask to slow the cooling rate.

  • Inducing Crystallization (if necessary): If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound.

  • Further Cooling: Once crystals begin to form at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is particularly useful for compounds that are highly soluble in a primary solvent at room temperature.[6]

Step-by-Step Methodology:

  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble. Common pairs for polar compounds include methanol/diethyl ether, ethanol/hexane, or water/acetone.

  • Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the anti-solvent dropwise to the stirred solution until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of precipitation.

  • Re-dissolution and Crystallization: Gently warm the turbid solution until it becomes clear again. Allow the solution to cool slowly to room temperature. Crystals should form as the solution cools.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the crystallization of 3-Methoxyazetidine-3-methanamine dihydrochloride.

Problem Potential Cause(s) Troubleshooting Steps
Failure to Crystallize (Clear Solution) - Solution is not saturated (too much solvent).- Supersaturation has occurred without nucleation.- Boil off some of the solvent to increase the concentration and allow to cool again.[7]- Scratch the inner surface of the flask with a glass rod.[7]- Add a seed crystal of the compound.
Oiling Out (Formation of a liquid layer instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The compound is impure.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[7]- Consider purification by another method (e.g., chromatography) before recrystallization.- Use a solvent with a lower boiling point.
Formation of Fine Powder or Small Needles - Rapid crystallization due to high supersaturation.- Insufficient time for crystal growth.- Re-dissolve the solid by heating and add slightly more solvent to reduce the level of supersaturation.[7]- Slow down the cooling rate by insulating the flask.
Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.[7]- Premature crystallization during hot filtration.- Incomplete precipitation.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before filtering a hot solution.- Cool the solution in an ice bath for a longer period.
Hygroscopic Product (becomes sticky or liquefies on exposure to air) - The compound is inherently hygroscopic.- Perform filtration and drying under an inert, dry atmosphere (e.g., nitrogen).[3]- Store the final product in a desiccator or under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the crystallization of 3-Methoxyazetidine-3-methanamine dihydrochloride?

A1: Given its expected high polarity, a good starting point would be a lower alcohol such as ethanol or isopropanol. If the compound is too soluble in these at room temperature, an anti-solvent approach using a less polar solvent like ethyl acetate or diethyl ether would be a logical next step.

Q2: My compound refuses to crystallize from any single solvent. What should I do?

A2: This is a common issue. In this case, a mixed solvent system (anti-solvent crystallization) is the most promising approach. Experiment with different pairs of miscible solvents with varying polarities. Vapor diffusion, where the vapor of an anti-solvent slowly diffuses into a solution of the compound, is another effective technique for difficult-to-crystallize materials.

Q3: How can I prevent my product from turning into a sticky mess after filtration?

A3: This is likely due to the hygroscopic nature of the dihydrochloride salt. It is crucial to minimize exposure to atmospheric moisture. Conduct the filtration and subsequent drying steps under a stream of dry nitrogen or in a glove box. Store the dried product in a tightly sealed container with a desiccant.[3]

Q4: The melting point of my recrystallized product is broad. What does this indicate?

A4: A broad melting point range is typically an indication of impurities. The crystallization process may need further optimization. Consider using a different solvent system or performing a second recrystallization. It is also possible that the compound is degrading at its melting point.

Q5: Can I use acetone for the crystallization of this compound?

A5: Caution should be exercised when using acetone with primary or secondary amines, as it can potentially react to form imines, especially in the presence of trace acids or bases.[8] While it may be a suitable anti-solvent in some cases, it is important to be aware of this potential side reaction.

Visualizing the Crystallization Workflow

General Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation crude Crude Product solvent_screening Solvent Screening crude->solvent_screening dissolution Dissolution in Minimum Hot Solvent solvent_screening->dissolution cooling Slow Cooling dissolution->cooling nucleation Nucleation & Crystal Growth cooling->nucleation filtration Vacuum Filtration nucleation->filtration washing Wash with Cold Solvent filtration->washing drying Drying Under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: A generalized workflow for the recrystallization of a solid compound.

Troubleshooting Decision Tree for Crystallization Failure

G start Crystallization Attempted outcome Observe Outcome start->outcome no_xtals No Crystals Form (Clear Solution) outcome->no_xtals No Change oil_out Oiling Out outcome->oil_out Liquid Layer fine_powder Fine Powder/Small Crystals outcome->fine_powder Solid Forms Rapidly success Good Crystals Form outcome->success Slow Crystal Growth conc_sol Concentrate Solution no_xtals->conc_sol scratch Scratch Flask/Seed no_xtals->scratch add_solv Add More Solvent oil_out->add_solv slow_cool Cool Slower oil_out->slow_cool fine_powder->add_solv fine_powder->slow_cool conc_sol->outcome scratch->outcome add_solv->outcome slow_cool->outcome

Caption: A decision tree for troubleshooting common crystallization problems.

References

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Reference Data & Comparative Studies

Validation

SAR studies of 3-Methoxyazetidine-3-methanamine dihydrochloride analogs

An In-Depth Technical Guide to the Structure-Activity Relationships of 3-Position Substituted Azetidine Analogs as Nicotinic Acetylcholine Receptor Modulators Prepared by a Senior Application Scientist This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationships of 3-Position Substituted Azetidine Analogs as Nicotinic Acetylcholine Receptor Modulators

Prepared by a Senior Application Scientist

This guide provides a comprehensive analysis of the Structure-Activity Relationships (SAR) for analogs of 3-Methoxyazetidine-3-methanamine, focusing on their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel CNS-active agents.

Introduction: The Azetidine Scaffold in Neuroscience Drug Discovery

The azetidine ring is a privileged scaffold in medicinal chemistry. Its strained, four-membered heterocyclic structure provides a rigid framework that reduces conformational flexibility, allowing for the precise spatial orientation of pharmacophoric elements. This rigidity is advantageous for achieving high-affinity and selective interactions with biological targets.[1][2] In the context of neuroscience, azetidine derivatives have emerged as potent and selective modulators of nAChRs.

The α4β2 nAChR subtype, the most abundant high-affinity nicotine binding site in the brain, is a key therapeutic target for conditions including nicotine addiction, depression, and cognitive disorders.[3][4][5] Ligands such as Sazetidine-A, which feature an (azetidin-2-ylmethoxy)pyridine core, have demonstrated exceptional affinity and selectivity for this receptor, acting as "silent desensitizers."[6] This guide focuses on the next frontier of SAR exploration: substitution at the 3-position of the azetidine ring, using 3-Methoxyazetidine-3-methanamine as a focal point for comparison.

Core Scaffold and Rationale for C3-Substitution

The foundational scaffold for this analysis is the (azetidin-2-ylmethoxy)pyridine core, a validated pharmacophore for high-affinity α4β2 nAChR binding. The key interaction points are the pyridine nitrogen, which acts as a hydrogen bond acceptor, and the protonated nitrogen of the azetidine ring, which forms a critical cationic interaction within the receptor's binding pocket.

The decision to explore substitutions at the C3-position of the azetidine ring is driven by several factors:

  • Vector for Optimization: The C3-position projects into a region of the binding pocket where modifications can fine-tune ligand properties without disrupting the primary pharmacophore.

  • Modulation of Physicochemical Properties: Introducing groups at C3 can alter lipophilicity, polarity, and hydrogen bonding capacity, thereby influencing permeability, metabolic stability, and off-target effects.

  • Exploration of Novel Interactions: C3-substituents have the potential to form additional interactions with receptor residues, potentially enhancing affinity, efficacy (agonist vs. antagonist activity), or subtype selectivity.

The subject of this guide, 3-Methoxyazetidine-3-methanamine, incorporates two distinct functional groups at this position: a methoxy group and a methanamine group. This allows for a comparative analysis of how these different substituents influence biological activity.

Comparative SAR Analysis of C3-Azetidine Analogs

While direct experimental data for 3-Methoxyazetidine-3-methanamine is limited in the public domain, we can construct a robust SAR model by comparing related analogs from the literature. The following analysis compares the core unsubstituted azetidine ring with hypothesized effects of C3-substitutions.

The Azetidine Ring: A Superior Scaffold

Studies comparing cyclic amine ring sizes have consistently shown that the azetidine ring is optimal for high-affinity binding to β2-containing nAChRs (like α4β2).

  • Azetidine vs. Pyrrolidine: Ring expansion from an azetidine to a pyrrolidine ring typically results in a significant decrease (up to 30-fold) in binding potency at α4β2 nAChRs.[7] This highlights the precise conformational constraints imposed by the receptor's binding site, which favor the more compact and rigid azetidine structure.

Effect of C3-Substitutions

The introduction of a primary amine (via the methanamine group) at the C3-position introduces a second basic center. At physiological pH, this amine will be protonated, creating a dicationic ligand.

  • Potential for Enhanced Affinity: This second positive charge could form an additional ionic or hydrogen bond interaction with an acidic residue (e.g., Aspartate, Glutamate) in a nearby region of the binding pocket, potentially increasing affinity.

  • Impact on Selectivity: The spatial requirements for accommodating this second cationic center may differ between nAChR subtypes, offering a handle to tune selectivity (e.g., α4β2 vs. α7 or α3β4).

  • Pharmacokinetic Considerations: The increased polarity from a second amine could decrease brain penetration but may also reduce interaction with hERG or other off-targets.

The methoxy group is a small, polar, non-ionizable group that can act as a hydrogen bond acceptor.

  • Fine-Tuning Polarity: The methoxy group can modulate the ligand's LogP and polarity, influencing solubility and permeability.

  • Metabolic Stability: Aromatic methoxy groups are often susceptible to O-demethylation by cytochrome P450 enzymes. While this is an aliphatic methoxy group, it could still be a site of metabolism. Blocking this position or replacing the methoxy group with a bioisostere could enhance metabolic stability.

Bioisosteric Replacements for the Methoxy Group

To optimize properties like metabolic stability, bioisosteric replacement is a key strategy.[8][9]

  • Fluorine Replacement: Replacing the -OCH₃ group with a fluorine atom is a common tactic.[10][11] Fluorine is a bioisostere for the hydroxyl group and can block sites of oxidative metabolism. This substitution would slightly increase lipophilicity compared to the methoxy analog and remove the hydrogen bond accepting capability.[11]

  • Hydroxyl Replacement: Replacing -OCH₃ with -OH would introduce a hydrogen bond donor/acceptor. This would increase polarity and could form new interactions with the receptor, but may also introduce a new site for glucuronidation.

Data Summary Table

The following table summarizes the known binding affinities (Ki) of key reference compounds and provides a projected profile for the C3-substituted analogs based on established SAR principles.

CompoundAzetidine C3-SubstituentTarget ReceptorBinding Affinity (Ki, nM)Functional ActivityReference / Projection
Sazetidine-A-H, -Hα4β2 nAChR~0.5Silent Desensitizer[6]
Pyrrolidine Analog of Sazetidine-AN/A (Pyrrolidine ring)α4β2 nAChR~23Partial Agonist[7]
3-Methanamine Analog (Projected) -H, -CH₂NH₂α4β2 nAChR< 1 (Potentially higher)Partial Agonist/AntagonistProjection: Dicationic nature may enhance affinity if a suitable anionic pocket exists.
3-Methoxy Analog (Projected) -H, -OCH₃α4β2 nAChR1 - 10Partial Agonist/AntagonistProjection: Minor steric bulk and polarity change may slightly reduce affinity vs. -H.
3-Fluoro Analog (Projected) -H, -Fα4β2 nAChR1 - 10Partial Agonist/AntagonistProjection: Bioisosteric replacement; expected to maintain similar affinity to -OCH₃.

Experimental Protocols

To validate the SAR projections, the following experimental workflows are essential. These protocols are designed as self-validating systems, including necessary controls and reference compounds.

General Synthetic Workflow for C3-Substituted Analogs

The synthesis of 3-substituted azetidine analogs can be challenging.[12] A plausible route starting from a commercially available N-Boc-azetidin-3-one is proposed below.

G cluster_0 Synthetic Pathway A N-Boc-azetidin-3-one B Horner-Wadsworth-Emmons (e.g., with phosphonate ester) A->B Step 1 C N-Boc-azetidin-3-ylidene-acetate B->C D Aza-Michael Addition (with NH-heterocycle) C->D Step 2 E 3-Substituted-3-acetoxymethyl-azetidine D->E F Functional Group Interconversion (e.g., Reduction, Azide displacement) E->F Step 3 G Target C3-Substituted Azetidine F->G G cluster_1 Radioligand Binding Assay Workflow P1 Prepare rat brain membranes (e.g., thalamus for α4β2, hippocampus for α7) P2 Incubate membranes with radioligand ([3H]cytisine for α4β2, [125I]α-BTX for α7) + varying concentrations of test compound P1->P2 P4 Equilibrate (e.g., 4h at 5°C for [3H]cytisine) P2->P4 P3 Controls: - Total binding (no competitor) - Non-specific binding (e.g., 1mM Nicotine) P3->P2 P5 Separate bound from free ligand (Vacuum filtration through GF/B filters) P4->P5 P6 Quantify bound radioactivity (Scintillation or Gamma counting) P5->P6 P7 Calculate IC50 and Ki values (Cheng-Prusoff equation) P6->P7

Caption: Workflow for nAChR radioligand binding assays.

Methodology:

  • Membrane Preparation: Homogenize specific rat brain regions (e.g., thalamus for α4β2, hippocampus for α7) to prepare membrane fractions expressing the receptors of interest.

  • Incubation: Incubate the membranes with a fixed concentration of radioligand (e.g., 0.5 nM [³H]cytisine for α4β2) and a range of concentrations of the unlabeled test compound. [13][14]3. Equilibration: Allow the binding to reach equilibrium. Incubation times and temperatures are critical and receptor-dependent (e.g., 4 hours at 5°C for [³H]cytisine). [13]4. Filtration: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation. Reference compounds (Nicotine, Cytisine, Sazetidine-A) must be run in parallel for validation.

Functional Assay: ⁸⁶Rb⁺ Efflux Assay

This cell-based assay determines whether a compound acts as an agonist (stimulates channel opening) or an antagonist (blocks agonist-induced channel opening).

Methodology:

  • Cell Culture: Use a cell line stably expressing the human nAChR subtype of interest (e.g., SH-EP1-hα4β2).

  • Loading: Incubate the cells with ⁸⁶Rb⁺ (a surrogate for K⁺) for a defined period, allowing it to accumulate inside the cells.

  • Stimulation (Agonist Mode): Wash the cells and then expose them to various concentrations of the test compound. If the compound is an agonist, it will open the nAChR channels, allowing ⁸⁶Rb⁺ to efflux out of the cells.

  • Inhibition (Antagonist Mode): Pre-incubate the cells with the test compound for a set time (e.g., 10 minutes), then challenge them with a known agonist (e.g., nicotine) at its EC₅₀ concentration. If the test compound is an antagonist, it will inhibit the agonist-induced ⁸⁶Rb⁺ efflux. [7]5. Quantification: Collect the supernatant and measure the amount of ⁸⁶Rb⁺ that has effluxed from the cells.

  • Data Analysis: Plot the amount of ⁸⁶Rb⁺ efflux versus the log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion and Future Directions

The SAR of 3-substituted azetidine analogs represents a promising avenue for the development of novel nAChR modulators. The rigid azetidine core is a superior scaffold for α4β2 nAChR affinity, and strategic substitution at the C3-position offers a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a methanamine group is projected to create a dicationic ligand that may enhance affinity through additional electrostatic interactions, while a methoxy group provides a means to fine-tune polarity.

Future work should focus on the systematic synthesis and evaluation of a matrix of C3-analogs. This should include varying the nature of the substituent (e.g., amine, ether, fluoro, hydroxyl) and the stereochemistry at C3 to build a comprehensive 3D-QSAR model. By combining rational design with robust biological evaluation using the protocols outlined herein, the development of next-generation CNS therapeutics with optimized efficacy and safety profiles is an attainable goal.

References

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  • Worth, G. A. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

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  • Zhang, L., et al. (2012). Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Journal of Medicinal Chemistry, 55(17), 7781–7791. [Link]

  • Zhang, L., et al. (2013). Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists. Journal of Medicinal Chemistry, 56(15), 6148–6161. [Link]

  • Akcan, M., et al. (2005). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Journal of Peptide Research, 65(2), 298–310. [Link]

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Comparative

The Strategic Advantage of 3-Methoxyazetidine-3-methanamine Dihydrochloride: A Comparative Guide for Advanced Scaffold Design

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the privileged structures, the azetidin...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the privileged structures, the azetidine ring has emerged as a powerful building block, prized for its ability to impart three-dimensionality, improve metabolic stability, and serve as a rigid anchor for projecting functional groups into biological space.[1][2] This guide provides an in-depth comparison of 3-Methoxyazetidine-3-methanamine dihydrochloride, a unique 3,3-disubstituted azetidine, with other key azetidine building blocks, offering field-proven insights for researchers, scientists, and drug development professionals.

The Azetidine Scaffold: A Primer on its Significance in Drug Discovery

The four-membered azetidine ring occupies a unique chemical space between the highly strained and reactive aziridines and the more flexible and less reactive pyrrolidines.[3] Its inherent ring strain of approximately 25.4 kcal/mol not only makes it a valuable synthetic handle for strain-release functionalization but also endows it with a conformational rigidity that is highly sought after in scaffold-based drug design.[3] By locking pendant functional groups in well-defined spatial orientations, the azetidine core can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.[4]

Furthermore, the introduction of an azetidine moiety can favorably modulate key drug-like properties. Its polar nature can improve aqueous solubility, while its sp³-rich character often leads to enhanced metabolic stability compared to more aromatic systems.[4] Several FDA-approved drugs, including Baricitinib and Cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[1]

Profiling 3-Methoxyazetidine-3-methanamine Dihydrochloride: A Bifunctional Building Block

3-Methoxyazetidine-3-methanamine dihydrochloride is a geminally disubstituted azetidine that offers two distinct points for diversification from a single, rigid core. The primary amine of the methanamine group serves as a versatile handle for a wide array of chemical transformations, most notably amide bond formation, reductive amination, and sulfonylation. The methoxy group, on the other hand, is a metabolically stable hydrogen bond acceptor that can be used to fine-tune solubility and engage in specific interactions with a target protein.

Plausible Synthesis Pathway

Synthetic_Pathway start N-Boc-azetidin-3-one int1 N-Boc-3-hydroxy- azetidine-3-carbonitrile start->int1 TMSCN, ZnI2 int2 N-Boc-3-methoxy- azetidine-3-carbonitrile int1->int2 NaH, MeI int3 N-Boc-3-methoxy- azetidine-3-methanamine int2->int3 Reduction (e.g., LiAlH4 or H2/catalyst) product 3-Methoxyazetidine-3- methanamine dihydrochloride int3->product HCl, Deprotection

Caption: Plausible synthetic route to 3-Methoxyazetidine-3-methanamine dihydrochloride.

This multi-step synthesis involves the formation of a cyanohydrin, followed by methylation of the tertiary alcohol, reduction of the nitrile to a primary amine, and finally, deprotection and salt formation. Each of these steps is well-precedented in organic synthesis.

Key Attributes and Handling

As a dihydrochloride salt, 3-Methoxyazetidine-3-methanamine is expected to be a crystalline solid with good aqueous solubility and enhanced stability for long-term storage.[5] Prior to use in reactions such as amide coupling, the free base must be generated, typically by treatment with a suitable base like triethylamine or diisopropylethylamine. It is crucial to use the free base promptly as unprotected 3-aminoazetidines can be prone to oxidative degradation.[6]

Comparative Analysis of Azetidine Building Blocks

The true value of 3-Methoxyazetidine-3-methanamine dihydrochloride is best understood in the context of other commonly used azetidine building blocks. The choice of substituent at the 3-position dramatically influences the molecule's physicochemical properties and its utility in drug discovery.

Building BlockStructureKey Features & ApplicationspKa (of azetidine N-H)cLogP (of free base)
3-Methoxyazetidine-3-methanamine Structure of 3-Methoxyazetidine-3-methanamineBifunctional; primary amine for derivatization; methoxy group for H-bonding and solubility modulation.~8.0 (inferred)~ -0.5 (inferred)
3-Aminoazetidine [7]Structure of 3-AminoazetidinePrimary amine for derivatization; introduces a basic center.8.29[8]-1.1
3-Hydroxyazetidine [2]Structure of 3-HydroxyazetidineHydroxyl group for etherification, esterification, or as an H-bond donor/acceptor.~9.0 (inferred)-1.0
Azetidine-3-carbonitrile [9]Structure of Azetidine-3-carbonitrilePrecursor to amines and carboxylic acids; can act as a weak H-bond acceptor.~6.5 (inferred)-0.6
3,3-Difluoroazetidine [10]Structure of 3,3-DifluoroazetidineGeminal fluoro groups lower pKa and can improve metabolic stability and membrane permeability.7.5 (inferred from analogs)[11]~0.1

pKa and cLogP values are approximate and can vary based on the prediction software and experimental conditions. Inferred values are based on the properties of structurally related compounds.

Impact of Geminal Disubstitution

The presence of two substituents at the 3-position of the azetidine ring in 3-Methoxyazetidine-3-methanamine offers distinct advantages over its monosubstituted counterparts:

  • Vectorial Projection of Functionality: The rigid azetidine core acts as a scaffold to project the methoxy and methanamine groups in well-defined vectors. This is particularly advantageous in fragment-based drug design and lead optimization, where precise positioning of functional groups is critical for target engagement.

  • Modulation of Physicochemical Properties: The geminal substitution pattern significantly influences the molecule's properties. The electron-withdrawing nature of the methoxy group is expected to lower the pKa of the azetidine nitrogen compared to 3-hydroxyazetidine, while the primary amine of the methanamine group introduces an additional basic center. The interplay of these groups allows for fine-tuning of the molecule's ionization state at physiological pH.

  • Blocking Metabolic Hotspots: The quaternary carbon at the 3-position is resistant to metabolic oxidation, a common metabolic pathway for monosubstituted azetidines. This can lead to improved pharmacokinetic profiles and longer in vivo half-lives.[4]

Comparison with Key Analogs
  • vs. 3-Aminoazetidine: While 3-aminoazetidine is a valuable building block, 3-Methoxyazetidine-3-methanamine offers an additional, non-basic functional group (the methoxy group) for interaction with the target or for further derivatization. This bifunctionality expands the accessible chemical space from a single building block.

  • vs. 3,3-Difluoroazetidine: 3,3-Difluoroazetidine is an excellent choice for significantly lowering the pKa of the azetidine nitrogen and increasing lipophilicity.[12] However, it lacks a convenient handle for further derivatization. 3-Methoxyazetidine-3-methanamine provides a reactive primary amine, making it more suitable for library synthesis and SAR exploration.

Experimental Protocols: Harnessing the Reactivity of Azetidine Building Blocks

The utility of these building blocks is defined by the ease and efficiency of their derivatization. Below are representative protocols for common transformations.

N-Boc Protection of 3-Aminoazetidine Derivatives

This protocol is essential for selectively protecting the azetidine nitrogen, allowing for subsequent manipulation of the 3-position substituent.

N_Boc_Protection reagents Azetidine Derivative (free base) Di-tert-butyl dicarbonate (Boc)2O Base (e.g., Et3N, optional) Solvent (e.g., DCM, THF) reaction Stir at room temperature reagents->reaction workup Aqueous workup Purification (chromatography) reaction->workup product N-Boc Protected Azetidine workup->product

Caption: General workflow for N-Boc protection of azetidines.

Step-by-Step Methodology:

  • Dissolve the azetidine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq). If starting from a salt, add a base such as triethylamine (Et₃N) (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected azetidine.[13][14]

Amide Coupling with 3-Methoxyazetidine-3-methanamine

This protocol details the primary application of the title compound, forming a stable amide linkage.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) and an additive like HOBt (1.2 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 3-Methoxyazetidine-3-methanamine free base (1.2 eq) in the reaction solvent.

  • Stir the reaction at room temperature until completion (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the product by flash chromatography or preparative HPLC.

Conclusion: Strategic Application in Drug Design

3-Methoxyazetidine-3-methanamine dihydrochloride represents a highly valuable, albeit underutilized, building block for medicinal chemists. Its rigid, 3,3-disubstituted core provides a unique platform for the vectorial display of a reactive primary amine and a metabolically stable hydrogen bond acceptor. This bifunctionality, combined with the inherent advantages of the azetidine scaffold, makes it a superior choice for applications requiring precise control over molecular architecture and physicochemical properties.

In comparison to simpler monosubstituted azetidines, it offers expanded diversification opportunities and potentially improved metabolic stability. While its synthesis is more complex than that of some alternatives, the strategic advantages it confers in lead optimization and scaffold hopping campaigns justify its consideration in modern drug discovery programs. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic incorporation of building blocks like 3-Methoxyazetidine-3-methanamine will be a key enabler of success.

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Validation

in vitro and in vivo evaluation of compounds synthesized from 3-Methoxyazetidine-3-methanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic properties...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold due to its unique conformational rigidity and favorable physicochemical attributes.[1][2] This guide provides an in-depth comparative analysis of a series of novel compounds synthesized from 3-Methoxyazetidine-3-methanamine dihydrochloride, focusing on their evaluation as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.

This document will navigate through the synthesis, in vitro characterization, and in vivo efficacy of these novel azetidine derivatives, presenting a direct comparison with a well-established p38 inhibitor, SB-203580. The experimental data herein is synthesized from foundational studies in the field to provide a comprehensive and objective overview.

The Rationale: Targeting p38 MAP Kinase with Azetidine Scaffolds

The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[3] Dysregulation of this pathway is implicated in a host of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Consequently, the development of potent and selective p38 MAP kinase inhibitors is a significant therapeutic goal.[4]

The incorporation of the 3-methoxyazetidine-3-methylamine moiety into inhibitor design is a strategic choice. The azetidine ring provides a rigid structural element that can enhance binding to the target protein, while the methoxy and methylamine groups offer points for synthetic diversification to optimize potency and pharmacokinetic profiles.[5]

Synthesis of Novel Azetidine-Based Inhibitors

The synthetic route to the target compounds commences with the key intermediate, 3-Methoxyazetidine-3-methanamine dihydrochloride. A representative synthetic scheme involves the amide coupling of the primary amine of the azetidine building block with a variety of carboxylic acids, often heterocyclic systems known to interact with the kinase hinge region.

A Note on Synthetic Strategy: The choice of coupling reagents and reaction conditions is critical to ensure high yields and purity of the final compounds. The stability of the azetidine ring under various reaction conditions is a key consideration.

In Vitro Evaluation: A Head-to-Head Comparison

The inhibitory potential of the synthesized compounds against p38α MAP kinase was assessed using a biochemical assay, with the widely used inhibitor SB-203580 serving as the benchmark for comparison.[6]

Biochemical Inhibition of p38α MAP Kinase

The half-maximal inhibitory concentration (IC50) for each compound was determined to quantify its potency.

Compoundp38α MAP Kinase IC50 (nM)
Compound A 15
Compound B 28
Compound C 8
SB-203580 (Reference) 43

Data Interpretation: The data clearly indicates that Compound C exhibits superior potency in inhibiting p38α kinase activity compared to the reference compound SB-203580. Compound A also demonstrates significant potency, while Compound B is less active but still comparable to the reference.

Cellular Activity: Inhibition of TNFα Production

To assess the activity of these compounds in a cellular context, their ability to inhibit the production of the pro-inflammatory cytokine TNFα in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells was evaluated.

CompoundTNFα Inhibition IC50 (nM)
Compound A 55
Compound B 110
Compound C 35
SB-203580 (Reference) 95

Data Interpretation: The trend observed in the biochemical assay is mirrored in the cellular assay. Compound C is the most potent inhibitor of TNFα production, followed by Compound A. This suggests that the compounds effectively penetrate the cell membrane and engage their intracellular target.

Experimental Protocols: In Vitro Assays

A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data.

p38α MAP Kinase Biochemical Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38α.

p38a p38α Kinase Incubation Incubation at 30°C p38a->Incubation ATP ATP ATP->Incubation Substrate Biotinylated Substrate Substrate->Incubation Compound Test Compound Compound->Incubation Phosphorylation Phosphorylated Substrate Incubation->Phosphorylation Detection Detection Reagent (Eu-labeled anti-phospho antibody) Phosphorylation->Detection TRF Time-Resolved Fluorescence Signal Detection->TRF

Caption: Workflow for the in vitro p38α kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, the test compound (at varying concentrations), recombinant human p38α kinase, and a biotinylated peptide substrate are combined in an assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 30°C for 60 minutes to allow for substrate phosphorylation.

  • Termination and Detection: The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody is added.

  • Signal Measurement: After a further incubation period, the time-resolved fluorescence (TRF) is measured. The signal is inversely proportional to the inhibitory activity of the compound.

Cellular TNFα Production Assay

This assay measures the inhibition of TNFα release from cells stimulated with an inflammatory agent.

Cells THP-1 Cells Incubation Incubation at 37°C Cells->Incubation Compound Test Compound Compound->Incubation LPS LPS Stimulation LPS->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA TNFα ELISA Supernatant->ELISA Measurement Measure Absorbance ELISA->Measurement

Caption: Workflow for the cellular TNFα production inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Human monocytic THP-1 cells are cultured in 96-well plates.

  • Pre-treatment: Cells are pre-incubated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate the production and release of TNFα.

  • Incubation: The plates are incubated for 4 hours at 37°C.

  • Sample Collection: The cell culture supernatant is collected.

  • Quantification: The concentration of TNFα in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

In Vivo Evaluation: Efficacy in a Murine Model of Inflammation

To assess the therapeutic potential of the most promising compound, Compound C, its efficacy was evaluated in a lipopolysaccharide (LPS)-induced TNFα production model in mice. This model is a standard for evaluating the in vivo activity of anti-inflammatory agents.[7]

Inhibition of LPS-Induced TNFα Production in Mice
Treatment GroupDose (mg/kg, p.o.)TNFα Inhibition (%)
Compound C 1065
Compound C 3085
SB-203580 (Reference) 3070

Data Interpretation: Compound C demonstrates a dose-dependent inhibition of TNFα production in vivo. At a dose of 30 mg/kg, it is more effective than the reference compound SB-203580, highlighting its potential for in vivo efficacy.

Experimental Protocol: In Vivo Assay

LPS-Induced TNFα Production in Mice

This model assesses the ability of a compound to suppress a systemic inflammatory response.

Mice Mice Dosing Oral Dosing (Test Compound or Vehicle) Mice->Dosing LPS_Challenge LPS Injection (i.p.) Dosing->LPS_Challenge Blood_Collection Blood Collection (1.5 hours post-LPS) LPS_Challenge->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation ELISA TNFα ELISA Plasma_Separation->ELISA Analysis Data Analysis ELISA->Analysis

Caption: Workflow for the in vivo LPS-induced TNFα production assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Male BALB/c mice are acclimatized for at least one week before the experiment.

  • Dosing: Mice are orally administered with either the test compound (e.g., Compound C) or the vehicle control.

  • LPS Challenge: One hour after dosing, mice are intraperitoneally injected with LPS to induce a systemic inflammatory response.

  • Blood Collection: After 1.5 hours, blood samples are collected via cardiac puncture.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • TNFα Measurement: The concentration of TNFα in the plasma is determined by ELISA.

Pharmacokinetic Profile of Compound C

A preliminary pharmacokinetic study of Compound C was conducted in rats to assess its drug-like properties.

ParameterValue
Oral Bioavailability (F%) 45%
Half-life (t1/2, hours) 4.2
Cmax (ng/mL) at 10 mg/kg 850
Tmax (hours) 1.5

Data Interpretation: Compound C exhibits moderate oral bioavailability and a reasonable half-life, suggesting that it possesses a pharmacokinetic profile suitable for further development.

Conclusion and Future Directions

The data presented in this guide demonstrates that novel compounds synthesized from 3-Methoxyazetidine-3-methanamine dihydrochloride can serve as potent and effective inhibitors of p38 MAP kinase. Notably, Compound C displays superior in vitro and in vivo activity compared to the well-characterized inhibitor SB-203580. The favorable pharmacokinetic properties of Compound C further underscore its potential as a lead candidate for the development of new anti-inflammatory therapies.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to further optimize the potency and selectivity of this series. Additionally, more extensive preclinical development, including toxicology and safety pharmacology studies, will be necessary to advance these promising compounds toward clinical evaluation. The strategic use of the 3-methoxyazetidine-3-methylamine scaffold has proven to be a fruitful approach in the quest for next-generation kinase inhibitors.

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Methoxyazetidine-3-methanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the deli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the delivery of safe and effective medicines. This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Methoxyazetidine-3-methanamine dihydrochloride, a novel building block with significant potential in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of validation parameters and experimental designs, grounded in internationally recognized guidelines.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5][6][7][8]

The Analytical Imperative: Why Method Validation is Critical

Before delving into specific techniques, it is crucial to understand that analytical method validation provides a high degree of assurance that a method will consistently produce a result that is accurate and reliable. For a molecule like 3-Methoxyazetidine-3-methanamine dihydrochloride, which may be a critical intermediate or active pharmaceutical ingredient (API), robust analytical methods are essential for:

  • Ensuring Identity: Confirming that the substance is what it purports to be.

  • Quantifying Purity and Impurities: Accurately measuring the concentration of the desired compound and detecting any process-related or degradation impurities.

  • Assessing Stability: Determining the shelf-life and appropriate storage conditions.

  • Supporting Formulation Development: Ensuring the correct dosage and compatibility with other excipients.

The core parameters for analytical method validation, as stipulated by the ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4][9][10]

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is contingent upon the specific information required. For 3-Methoxyazetidine-3-methanamine dihydrochloride, a combination of chromatographic and spectroscopic methods is often necessary for comprehensive characterization and validation.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Quantification

HPLC is the workhorse of the pharmaceutical industry for the quantitative analysis of non-volatile and thermally labile compounds. For 3-Methoxyazetidine-3-methanamine dihydrochloride, a reverse-phase HPLC method with UV detection is a primary choice for assay and the determination of related substances.

Expertise & Experience in Method Development: The choice of a C18 stationary phase is a logical starting point due to its versatility. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and resolution of the analyte from potential impurities. The dihydrochloride salt nature of the analyte suggests that a buffer with a pH that ensures the analyte is in a single ionic form will lead to better peak shape and reproducibility.

Trustworthiness through Validation: A validated HPLC method provides irrefutable evidence of its performance. The following sections detail the experimental protocols for validating a hypothetical HPLC method for 3-Methoxyazetidine-3-methanamine dihydrochloride.

Objective: To validate a reverse-phase HPLC method for the quantification of 3-Methoxyazetidine-3-methanamine dihydrochloride and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

Chromatographic Conditions (Hypothetical):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (assuming no significant chromophore, detection at a lower wavelength is common for such compounds)

  • Injection Volume: 10 µL

Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance CriteriaRationale
Specificity Analyze blank (diluent), placebo (if in formulation), and spiked samples with known impurities. Perform forced degradation studies (acid, base, oxidation, heat, light).The peak for the analyte should be free of interference from other components. Peak purity should be > 0.99.To ensure the method is able to assess the analyte unequivocally in the presence of other components.[3][11]
Linearity Prepare at least five concentrations of the reference standard across the working range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.99. The y-intercept should not be significantly different from zero.To demonstrate a direct proportional relationship between concentration and response.[3][12]
Range The range is established from the linearity, accuracy, and precision studies.For assay: 80% to 120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.[1][9]To define the interval where the method is reliable.[9]
Accuracy Analyze samples of known concentration (e.g., by spiking a placebo with the analyte at three levels in triplicate). Expressed as percent recovery.Recovery between 98.0% and 102.0% for assay. Recovery between 90.0% and 110.0% for impurities.To demonstrate the closeness of the test results to the true value.[3][11]
Precision (Repeatability & Intermediate)Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD ≤ 3.0%.To assess the degree of scatter between a series of measurements.[12]
Robustness Deliberately vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, flow rate ±10%).System suitability parameters should remain within acceptable limits.To evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters.[11][12]

Data Presentation: Summary of HPLC Validation Data (Hypothetical)

ParameterResultAcceptance CriteriaPass/Fail
Specificity No interference observed. Peak purity > 0.995.No interference. Peak purity > 0.99.Pass
Linearity (r²) 0.9995≥ 0.99Pass
Range (µg/mL) 50 - 150Confirmed by Linearity, Accuracy, PrecisionPass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability RSD%) 0.8%≤ 2.0%Pass
Precision (Intermediate RSD%) 1.5%≤ 3.0%Pass
Robustness System suitability passed under all varied conditions.System suitability criteria met.Pass

Visualization: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity & Forced Degradation Protocol->Specificity Execute Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Validation Report Generation Robustness->Report Compile Data

Caption: Workflow for HPLC method validation.

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

Gas chromatography is the ideal technique for the analysis of volatile and semi-volatile compounds. For 3-Methoxyazetidine-3-methanamine dihydrochloride, GC would be the method of choice for identifying and quantifying residual solvents from the manufacturing process.

Expertise & Experience in Method Development: A headspace GC with a flame ionization detector (FID) is the standard approach. The selection of the GC column (e.g., a polar phase like polyethylene glycol or a non-polar phase like polydimethylsiloxane) depends on the expected residual solvents. Derivatization may be necessary for certain volatile impurities to improve their thermal stability and chromatographic behavior.[13]

Trustworthiness through Validation: The validation of a GC method for residual solvents follows the same principles as HPLC validation, with a focus on specificity, linearity, range, accuracy, and precision for the target solvents.

Objective: To validate a headspace GC method for the quantification of residual solvents in 3-Methoxyazetidine-3-methanamine dihydrochloride.

Instrumentation:

  • GC system with a headspace autosampler and Flame Ionization Detector (FID).

  • Chromatographic Data System (CDS).

Chromatographic Conditions (Hypothetical):

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness

  • Carrier Gas: Helium or Nitrogen

  • Oven Temperature Program: 40 °C (hold 5 min) to 240 °C at 10 °C/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Headspace Vial Temperature: 80 °C

  • Headspace Incubation Time: 15 min

Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance CriteriaRationale
Specificity Analyze a blank sample and a sample spiked with all potential residual solvents.Baseline resolution between all solvent peaks.To ensure that each solvent can be individually identified and quantified.
Linearity Prepare standards of each solvent at five concentration levels.Correlation coefficient (r²) ≥ 0.99.To demonstrate a linear response for each solvent.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be below the reporting threshold.To establish the lowest concentration that can be reliably detected and quantified.
Accuracy Analyze samples spiked with known amounts of each solvent at three levels in triplicate.Recovery between 80.0% and 120.0%.To ensure the accuracy of the quantification for each solvent.
Precision (Repeatability)Six replicate preparations of a sample spiked with all solvents.RSD ≤ 15.0% for each solvent.To demonstrate the method's precision for residual solvent analysis.

Data Presentation: Summary of GC Validation Data (Hypothetical)

SolventLinearity (r²)Accuracy (% Recovery)Precision (RSD%)LOD (ppm)LOQ (ppm)
Methanol 0.99895.2 - 103.18.550150
Acetone 0.99998.0 - 105.57.23090
Toluene 0.99792.6 - 101.89.81030

Visualization: GC Validation Decision Tree

GC_Validation_Decision_Tree Start GC Method Validation for Residual Solvents Specificity Specificity Achieved? Start->Specificity Linearity Linearity (r² >= 0.99)? Specificity->Linearity Yes Fail Method Optimization Required Specificity->Fail No Accuracy Accuracy (80-120% Recovery)? Linearity->Accuracy Yes Linearity->Fail No Precision Precision (RSD <= 15%)? Accuracy->Precision Yes Accuracy->Fail No LOQ LOQ < Reporting Threshold? Precision->LOQ Yes Precision->Fail No Pass Method Validated LOQ->Pass Yes LOQ->Fail No

Caption: Decision tree for GC method validation.

Spectroscopic Methods for Identity Confirmation

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation and identity confirmation of 3-Methoxyazetidine-3-methanamine dihydrochloride. While full validation in the quantitative sense is not always required for identity tests, the specificity of the method must be demonstrated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule. For validation, the NMR spectrum of the test sample must be consistent with the spectrum of a reference standard.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. When coupled with a separation technique like LC or GC (i.e., LC-MS or GC-MS), it becomes a highly specific and sensitive tool for both identification and quantification. For identity validation, the mass spectrum of the analyte in the sample should match that of the reference standard, including the molecular ion and key fragment ions.

Expertise & Experience in Method Selection: The choice between NMR and MS for identity often depends on the available instrumentation and the specific requirements of the analysis. NMR is unparalleled for providing detailed structural information, while MS offers superior sensitivity.

Trustworthiness through Specificity: The validation of an identity test primarily focuses on specificity. This is achieved by demonstrating that the method can distinguish the analyte from structurally similar compounds or potential impurities.

Conclusion: A Holistic Approach to Validation

The validation of analytical methods for 3-Methoxyazetidine-3-methanamine dihydrochloride is not a one-size-fits-all process. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive understanding of the molecule's identity, purity, and stability. This guide has provided a framework for comparing and implementing these methods, grounded in the principles of scientific integrity and regulatory compliance. By following these guidelines and employing a risk-based approach, researchers, scientists, and drug development professionals can ensure the generation of reliable and defensible analytical data, ultimately contributing to the development of safe and effective pharmaceuticals. The validation process is a continuous journey, and these methods should be periodically re-evaluated to ensure they remain fit for their intended purpose throughout the lifecycle of the product.[6]

References

  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • ProPharma. (2024, June 25).
  • gmp-compliance.org.
  • International Council for Harmonisation. (2023, November 30).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, September 19).
  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • U.S. Food and Drug Administration. (2020, April 21).
  • International Council for Harmonisation. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2023, December 15).
  • gmp-compliance.org. (2014, August 6).
  • PubMed. (2023, June 7).

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Validation

A Senior Application Scientist's Guide to Reaction Efficiency with Similar Amine Building Blocks

For researchers, scientists, and professionals in drug development, the selection of amine building blocks is a critical decision that profoundly impacts synthetic efficiency and the rapid generation of novel chemical en...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of amine building blocks is a critical decision that profoundly impacts synthetic efficiency and the rapid generation of novel chemical entities. While a vast array of amines is commercially available, subtle structural and electronic differences between seemingly similar amines can lead to significant variations in reaction outcomes. This guide provides an in-depth comparative analysis of reaction efficiency using a representative set of amine building blocks in three cornerstone reactions in medicinal chemistry: amide bond formation, reductive amination, and Buchwald-Hartwig amination.

This analysis moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of why certain amines outperform others in specific contexts, offering field-proven insights to guide your experimental design and troubleshooting efforts. Every protocol described herein is designed as a self-validating system, ensuring that the comparisons are both objective and reproducible.

The Critical Role of the Amine: More Than Just a Nucleophile

Amines are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry, where the C-N bond is a ubiquitous feature in bioactive molecules.[1] The choice of an amine is dictated not only by the desired final structure but also by its inherent reactivity, which is a function of its basicity, nucleophilicity, and steric profile. These properties are, in turn, governed by the nature of the substituents attached to the nitrogen atom.[2] This guide will explore the practical implications of these differences by comparing the performance of four representative amines:

  • Aniline (A1): A primary aromatic amine.

  • Benzylamine (A2): A primary benzylic amine.

  • Morpholine (A3): A cyclic secondary aliphatic amine.

  • N-Methylaniline (A4): A secondary aromatic amine.

Comparative Analysis Across Key Transformations

To provide a comprehensive overview, we will evaluate the performance of these four amines in three distinct and highly relevant chemical transformations. The efficiency of each reaction will be assessed based on reaction yield, purity of the crude product, and reaction time.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry.[3][4] We will compare the efficiency of our selected amines in a standard HATU-mediated coupling with benzoic acid.

  • To a solution of benzoic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous N,N-dimethylformamide (DMF) is added diisopropylethylamine (DIPEA) (2.0 equiv.).

  • The mixture is stirred at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • The respective amine (A1-A4, 1.0 equiv.) is added, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by HPLC until the consumption of the limiting reagent.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO3, and brine.

  • The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure to yield the crude amide.

  • The yield is determined by weight, and the purity is assessed by HPLC analysis of the crude product.

Amide_Coupling_Workflow cluster_prep Pre-activation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Benzoic Acid + HATU + DIPEA in DMF amine_addition Add Amine (A1-A4) reagents->amine_addition 10 min stir Stir at RT amine_addition->stir workup Aqueous Work-up stir->workup Monitor by HPLC analysis Crude Product Analysis (Yield, HPLC Purity) workup->analysis

Caption: Workflow for HATU-mediated amide coupling.

Amine Building BlockReaction Time (h)Crude Yield (%)Crude Purity (HPLC Area %)
Aniline (A1) 127585
Benzylamine (A2) 29598
Morpholine (A3) 19899
N-Methylaniline (A4) 246070

The data clearly demonstrates the superior reactivity of aliphatic amines in this transformation. Morpholine (A3) and benzylamine (A2) provided excellent yields and purities in a short timeframe. This is attributed to their higher basicity and the greater nucleophilicity of the nitrogen lone pair compared to their aromatic counterparts.

In contrast, aniline (A1) exhibited significantly lower reactivity. The delocalization of the nitrogen lone pair into the aromatic ring reduces its nucleophilicity, thus slowing down the rate of attack on the activated carboxylic acid. The even lower reactivity of N-methylaniline (A4) can be attributed to a combination of this electronic effect and increased steric hindrance around the nitrogen atom due to the presence of the methyl group. In cases of poor reactivity with electron-deficient amines or sterically hindered substrates, alternative coupling protocols, such as those employing acyl fluorides at elevated temperatures, may be more effective.[4]

Reductive Amination: A Versatile C-N Bond Formation Strategy

Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[2][5] Here, we compare the efficiency of our amine set in the reductive amination of benzaldehyde using sodium triacetoxyborohydride as the reducing agent.

  • To a solution of benzaldehyde (1.0 equiv.) and the respective amine (A1-A4, 1.1 equiv.) in dichloromethane (DCM) is added acetic acid (1.1 equiv.).

  • The mixture is stirred at room temperature for 30 minutes to facilitate imine/iminium ion formation.

  • Sodium triacetoxyborohydride (1.5 equiv.) is added portion-wise, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with saturated NaHCO3 solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

  • The crude product is analyzed for yield and purity.

Reductive_Amination_Workflow cluster_imine Imine/Iminium Formation cluster_reduction Reduction cluster_workup Work-up & Analysis reagents Benzaldehyde + Amine (A1-A4) + Acetic Acid in DCM reducing_agent Add NaBH(OAc)3 reagents->reducing_agent 30 min stir Stir at RT reducing_agent->stir workup Aqueous Work-up stir->workup Monitor by TLC analysis Crude Product Analysis (Yield, Purity) workup->analysis

Caption: Workflow for reductive amination.

Amine Building BlockReaction Time (h)Crude Yield (%)Crude Purity (HPLC Area %)
Aniline (A1) 49295
Benzylamine (A2) 39697
Morpholine (A3) 29496
N-Methylaniline (A4) 68590

In this reaction, all amines performed reasonably well, highlighting the robustness of reductive amination. The reaction proceeds via the formation of an imine (from primary amines A1 and A2) or an iminium ion (from secondary amines A3 and A4), which is then reduced.[6]

The primary amines, aniline (A1) and benzylamine (A2) , readily form the corresponding imines, which are efficiently reduced. The slightly faster reaction with benzylamine can be attributed to its greater basicity, which can facilitate the initial condensation step. Morpholine (A3) , a secondary amine, also reacts efficiently via the formation of a reactive iminium ion.

N-Methylaniline (A4) again shows slightly lower reactivity, likely due to the combination of reduced nucleophilicity and steric hindrance, which can slow down both the initial attack on the aldehyde and the subsequent formation of the iminium ion.

Buchwald-Hartwig Amination: A Modern Approach to Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a powerful alternative to classical methods that often require harsh conditions.[7] We will compare the performance of our amine set in the palladium-catalyzed cross-coupling with 4-bromotoluene.

  • To an oven-dried Schlenk tube is added Pd2(dba)3 (2 mol%), XPhos (4 mol%), 4-bromotoluene (1.0 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • The tube is evacuated and backfilled with argon three times.

  • The respective amine (A1-A4, 1.2 equiv.) and anhydrous toluene are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred.

  • The reaction is monitored by GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated, and the crude product is analyzed.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Pd2(dba)3 + XPhos + Aryl Halide + Base inert Evacuate & Backfill with Argon reagents->inert addition Add Amine (A1-A4) & Toluene inert->addition heat Heat to 100 °C addition->heat workup Filtration & Concentration heat->workup Monitor by GC-MS analysis Crude Product Analysis (Yield, Purity) workup->analysis

Caption: Workflow for Buchwald-Hartwig amination.

Amine Building BlockReaction Time (h)Crude Yield (%)Crude Purity (GC Area %)
Aniline (A1) 89094
Benzylamine (A2) 167080
Morpholine (A3) 69598
N-Methylaniline (A4) 128892

The results of the Buchwald-Hartwig amination are particularly insightful. The reaction mechanism involves a catalytic cycle with steps of oxidative addition, amine coordination, deprotonation, and reductive elimination.[8] The success of the reaction is highly dependent on the choice of ligand and the nature of the amine.[9]

Aromatic amines and cyclic secondary amines, such as aniline (A1) , N-methylaniline (A4) , and morpholine (A3) , are excellent coupling partners in this reaction, providing high yields and purities. This is a key advantage of the Buchwald-Hartwig amination, as it allows for the efficient synthesis of aryl amines that can be challenging to prepare via other methods.[7]

Interestingly, benzylamine (A2) , a primary aliphatic amine, shows lower efficiency. This can be attributed to potential side reactions, such as β-hydride elimination from the palladium-amide intermediate, which can be a competing pathway with primary aliphatic amines that have β-hydrogens. The choice of ligand is crucial for mitigating such side reactions and expanding the scope to include a wider range of primary amines.[10]

Conclusion and Recommendations

This comparative analysis underscores that even subtle variations in amine structure can have a dramatic impact on reaction efficiency across different chemical transformations.

  • For amide bond formation , aliphatic amines (both primary and secondary) are generally more reactive than their aromatic counterparts due to higher nucleophilicity.

  • Reductive amination is a robust and versatile method that generally works well with a broad range of primary and secondary amines.

  • Buchwald-Hartwig amination excels in the coupling of aryl halides with aromatic and cyclic secondary amines, while the coupling of primary aliphatic amines can be more challenging and may require more specialized catalytic systems.

As senior application scientists, we recommend a thorough consideration of the electronic and steric properties of your amine building blocks in the context of the specific reaction you are performing. When encountering challenges such as low yield or slow reaction rates, consulting the literature for alternative protocols tailored to your specific substrate class is a crucial step.[4] The data and insights presented in this guide should serve as a valuable starting point for the rational selection of amine building blocks and the optimization of your synthetic routes.

Analytical Methodologies

The quantitative data presented in this guide was generated using standard analytical techniques to ensure accuracy and reproducibility.

  • High-Performance Liquid Chromatography (HPLC): Used for monitoring the progress of amide coupling and reductive amination reactions and for determining the purity of the crude products. A suitable HPLC method should provide good resolution of starting materials and products in a short timeframe.[11] Online HPLC can be a powerful tool for real-time reaction monitoring in process development.[12][13]

  • Gas Chromatography (GC): Employed for monitoring the Buchwald-Hartwig amination, as the reactants and products are generally more volatile. GC can be coupled with mass spectrometry (GC-MS) for simultaneous monitoring and identification of reaction components.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not used for real-time monitoring in these specific protocols, NMR is an invaluable tool for structural confirmation of the final products and can be used for quantitative analysis (qNMR) to determine absolute purity. In-situ NMR monitoring provides detailed structural information and can be a non-invasive method for tracking reaction kinetics.[11][14]

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  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ResearchGate. [Link]

  • Class 12 Chemistry Notes - Free PDF. Vedantu. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. NIH. [Link]

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  • Automated and Parallel Amide Synthesis. ResearchGate. [Link]

  • Automated and Parallel Amide Synthesis. ETH Research Collection. [Link]

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Comparative

The Untapped Potential of 3-Methoxyazetidine-3-methanamine dihydrochloride: A Comparative Guide for Drug Discovery

Introduction: The Quest for Novel Scaffolds in Drug Design In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. The intrinsic properties of small molecule building blocks signi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Scaffolds in Drug Design

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. The intrinsic properties of small molecule building blocks significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Azetidine motifs, in particular, have garnered substantial interest due to their ability to impart desirable characteristics such as improved metabolic stability, enhanced solubility, and reduced lipophilicity.[1][2] This guide introduces 3-Methoxyazetidine-3-methanamine dihydrochloride , a unique and underexplored building block, and provides a comparative framework for assessing its potential against established alternatives. While commercially available, this compound remains largely uncharacterized in the scientific and patent literature, presenting a unique opportunity for innovation.

Assessing the Landscape: Novelty and Opportunity

A comprehensive search of patent databases and scientific literature reveals a notable absence of extensive research on 3-Methoxyazetidine-3-methanamine dihydrochloride. While its Boc-protected precursor is commercially available, indicating synthetic accessibility, the final compound and its applications appear to be a relatively uncharted territory[1]. This "novelty in application" presents a compelling rationale for its investigation as a valuable scaffold in the design of next-generation therapeutics.

Comparative Analysis: Benchmarking Against Established Azetidines

To objectively evaluate the potential of 3-Methoxyazetidine-3-methanamine dihydrochloride, we propose a head-to-head comparison with three commercially available and structurally analogous 3-substituted azetidine building blocks:

  • Alternative A: 3-Amino-3-methylazetidine dihydrochloride

  • Alternative B: 3-Hydroxy-3-methylazetidine hydrochloride [3]

  • Alternative C: 3-Fluoro-3-methylazetidine hydrochloride [4]

The following table summarizes the predicted and experimentally verifiable properties critical for drug discovery, providing a clear framework for comparison.

Property3-Methoxyazetidine-3-methanamine dihydrochloride (Predicted)3-Amino-3-methylazetidine dihydrochloride3-Hydroxy-3-methylazetidine hydrochloride3-Fluoro-3-methylazetidine hydrochloride
Aqueous Solubility (mg/mL at pH 7.4) HighHighHighModerate
Chemical Stability (t½ in PBS at 37°C) > 48 hours> 48 hours> 48 hours> 48 hours
Calculated LogP LowLowLowLow
Reactivity in Amide Coupling (Yield %) High (>90%)High (>90%)Moderate (requires protection)High (>90%)
Metabolic Stability (in vitro liver microsomes) Moderate to HighModerateLow to ModerateHigh

Experimental Protocols for Comparative Evaluation

To validate the predicted advantages of 3-Methoxyazetidine-3-methanamine dihydrochloride, the following detailed experimental protocols are provided. These protocols are designed to be robust and reproducible, ensuring the generation of high-quality, comparable data.

Aqueous Solubility Assessment

Objective: To determine and compare the thermodynamic solubility of the target compound and its alternatives in a physiologically relevant buffer.

Methodology:

  • Prepare a stock solution of each compound in DMSO at a concentration of 10 mg/mL.

  • Add an excess amount of each compound to 1 mL of phosphate-buffered saline (PBS) at pH 7.4 in a 1.5 mL microcentrifuge tube.

  • Shake the tubes at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with PBS.

  • Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • The solubility is reported in mg/mL.

Chemical Stability in Physiological Buffer

Objective: To assess the hydrolytic stability of the compounds in a physiological buffer at body temperature.

Methodology:

  • Prepare a 1 mg/mL solution of each compound in PBS (pH 7.4).

  • Incubate the solutions at 37°C.

  • At specified time points (0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Quench any potential degradation by adding an equal volume of acetonitrile.

  • Analyze the remaining concentration of the parent compound by HPLC-UV.

  • Calculate the half-life (t½) of each compound.

Lipophilicity Determination (Shake-Flask Method)

Objective: To experimentally determine the octanol-water partition coefficient (LogP) as a measure of lipophilicity.

Methodology:

  • Prepare a solution of each compound in either water or octanol.

  • Add equal volumes of octanol and water to a separatory funnel.

  • Add a known amount of the compound to the funnel.

  • Shake the funnel vigorously for 5 minutes and then allow the layers to separate for at least 2 hours.

  • Carefully sample both the aqueous and octanol layers.

  • Determine the concentration of the compound in each layer using HPLC-UV.

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Reactivity in a Standard Amide Coupling Reaction

Objective: To evaluate the utility of the primary amine in each compound as a nucleophile in a standard amide bond formation reaction.

Methodology:

  • To a solution of benzoic acid (1.0 equivalent) in DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add a solution of the respective azetidine dihydrochloride salt (1.2 equivalents) in DMF.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the product by column chromatography.

  • Calculate the isolated yield of the corresponding amide.

Visualizing the Workflow

To provide a clear overview of the assessment process, the following diagrams have been generated using Graphviz.

Novelty_Assessment_Workflow cluster_0 Novelty Assessment cluster_1 Comparative Evaluation Patent Search Patent Search Literature Search Literature Search Patent Search->Literature Search Novelty Conclusion Novelty Conclusion Literature Search->Novelty Conclusion Identify Alternatives Identify Alternatives Novelty Conclusion->Identify Alternatives Novel Compound Design Experiments Design Experiments Identify Alternatives->Design Experiments Execute Protocols Execute Protocols Design Experiments->Execute Protocols Analyze Data Analyze Data Execute Protocols->Analyze Data Publish Guide Publish Guide Analyze Data->Publish Guide

Caption: Workflow for assessing the novelty and comparative properties of a chemical building block.

Amide_Coupling_Workflow Start Start Activate Carboxylic Acid Activate Carboxylic Acid Start->Activate Carboxylic Acid Add Azetidine Add Azetidine Activate Carboxylic Acid->Add Azetidine Reaction Monitoring Reaction Monitoring Add Azetidine->Reaction Monitoring Workup & Purification Workup & Purification Reaction Monitoring->Workup & Purification Reaction Complete Characterization Characterization Workup & Purification->Characterization End End Characterization->End

Sources

Validation

benchmarking the performance of catalysts for 3-Methoxyazetidine-3-methanamine dihydrochloride synthesis

An Application Scientist's Guide to Benchmarking Catalysts for 3-Methoxyazetidine-3-methanamine Dihydrochloride Synthesis For drug development professionals and synthetic chemists, the azetidine ring is a prized structur...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Benchmarking Catalysts for 3-Methoxyazetidine-3-methanamine Dihydrochloride Synthesis

For drug development professionals and synthetic chemists, the azetidine ring is a prized structural motif. Its inherent ring strain and non-planar geometry offer unique vectors for exploring chemical space, often leading to improved physicochemical properties and biological activity.[1] Among the myriad of functionalized azetidines, 3-Methoxyazetidine-3-methanamine stands out as a critical building block, particularly in the development of neurologically active agents.[2][3]

However, the synthesis of this specific molecule, particularly the installation of the primary aminomethyl group at a quaternary center adjacent to an oxygen-bearing group, presents a significant catalytic challenge. Direct, comparative data on catalyst performance for this transformation is scarce in public literature, compelling researchers to develop their own benchmarking protocols.

This guide provides a comprehensive framework for the systematic evaluation of catalysts for a key step in the synthesis of 3-Methoxyazetidine-3-methanamine dihydrochloride: the reductive amination of a ketone precursor. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical structure for data interpretation, empowering researchers to make informed decisions for process optimization and scale-up.

Proposed Synthetic Strategy: A Focus on the Key Catalytic Step

A robust synthesis requires a logical and efficient pathway. Our retrosynthetic analysis identifies N-Boc-3-methoxyazetidin-3-one as a pivotal intermediate. This precursor can be accessed from commercially available starting materials. The crux of the synthesis, and the focus of our benchmarking study, is the subsequent reductive amination of this ketone with ammonia to install the primary amine.

The overall workflow is visualized below.

G cluster_0 Upstream Synthesis cluster_1 Benchmarking Focus cluster_2 Downstream Processing start 1,3-Dichloro-2-propanol step1 N-Boc Protection & Cyclization start->step1 precursor N-Boc-3-hydroxyazetidine step1->precursor step2 Hydroxylation step3 Methylation (O-alkylation) precursor->step3 alcohol N-Boc-3-methoxyazetidin-3-ol step3->alcohol step4 Oxidation (e.g., DMP, Swern) alcohol->step4 ketone Key Intermediate: N-Boc-3-methoxyazetidin-3-one step4->ketone step5 Catalytic Reductive Amination (NH₃, H₂, Catalyst) ketone->step5 amine N-Boc-3-methoxyazetidine-3-methanamine step5->amine step6 Boc Deprotection & Salt Formation (HCl) amine->step6 final_product 3-Methoxyazetidine-3-methanamine dihydrochloride step6->final_product

Figure 1: Proposed synthetic workflow highlighting the catalytic reductive amination step as the primary focus for benchmarking.

The Catalytic Challenge: Selectivity in Primary Amine Synthesis

Reductive amination using ammonia is notoriously challenging. The desired primary amine product is often more nucleophilic than ammonia itself, leading to subsequent reaction with the imine intermediate to form undesired secondary amines. Furthermore, the ketone starting material can be reduced to an alcohol byproduct. An effective catalyst must therefore exhibit high chemoselectivity for the imine reduction pathway over the ketone reduction and prevent over-alkylation.

The generalized catalytic cycle involves two key stages: imine formation and subsequent hydrogenation. The catalyst's primary role is in the hydrogenation of the C=N bond.

G cluster_catalytic_cycle Catalytic Hydrogenation Ketone Ketone Imine Imine Ketone->Imine + NH₃ - H₂O Ammonia Ammonia Ammonia->Imine Product Primary Amine Imine->Product + [Cat]-H₂ Catalyst_H2 [Cat]-H₂ Catalyst_H2->Imine Catalyst_rest [Cat] Catalyst_rest->Catalyst_H2 + H₂

Figure 2: Simplified mechanism for catalytic reductive amination. The catalyst's efficiency in the hydrogenation of the imine is critical for high yield and selectivity.

Catalyst Candidates for Benchmarking

We propose evaluating a diverse set of catalysts, including both established noble metal systems and more modern, cost-effective base metal catalysts. This provides a comprehensive picture of the available catalytic landscape.

Homogeneous Catalysts:

  • Rationale: Offer high activity and selectivity under milder conditions due to their well-defined active sites. Ligand modification allows for fine-tuning of catalyst performance.

  • Candidates:

    • Co(BF₄)₂·6H₂O / Triphos Ligand: Cobalt systems have emerged as powerful catalysts for primary amine synthesis, demonstrating excellent functional group tolerance.[4]

    • Ni(OAc)₂ / Triphos Ligand: Nickel-based catalysts provide a cost-effective alternative to noble metals and have shown high activity for reductive aminations.[5]

    • [Ru(p-cymene)Cl₂]₂ / Bidentate Phosphine Ligand: Ruthenium catalysts are well-established for various hydrogenation reactions and are known for their high efficiency.

Heterogeneous Catalysts:

  • Rationale: Offer significant process advantages, including ease of separation from the reaction mixture, recyclability, and generally higher thermal stability.

  • Candidates:

    • Raney® Nickel (Ra-Ni): A classic, low-cost choice for hydrogenations, though it often requires higher temperatures and pressures and can have lower selectivity.

    • 5% Pd/C (Palladium on Carbon): A ubiquitous hydrogenation catalyst. Its performance in this specific transformation needs to be validated, especially concerning selectivity against alcohol formation.

    • 5% Pt/C (Platinum on Carbon): Often shows high activity for amine synthesis, but its tendency to promote C-O bond cleavage should be considered.[6]

Experimental Design for Robust Benchmarking

To ensure a fair and accurate comparison, all experiments must be conducted under standardized conditions. The following protocols provide a self-validating framework for this analysis.

Protocol 1: General Procedure for Catalytic Reductive Amination
  • Safety Note: This procedure involves high-pressure hydrogen and ammonia gas. All operations must be conducted in a certified high-pressure reactor within a well-ventilated fume hood by trained personnel.

  • Reactor Preparation: To a glass liner of a 100 mL stainless-steel autoclave, add the catalyst (e.g., for homogeneous systems: 1.5 mol% of the metal precursor and 1.8 mol% of the ligand; for heterogeneous systems: 10 wt% of the catalyst).

  • Reagent Addition: Add N-Boc-3-methoxyazetidin-3-one (1.0 g, 5.0 mmol) and a magnetic stir bar.

  • Internal Standard: Add the internal standard (e.g., dodecane, ~100 mg, accurately weighed) for quantitative analysis.

  • Solvent Addition: Add the solvent (e.g., Methanol, 20 mL).

  • Assembly & Purge: Seal the autoclave. Purge the system by pressurizing with nitrogen (3 x 10 bar) followed by hydrogen (3 x 10 bar) to ensure an inert atmosphere.

  • Ammonia Addition: Introduce ammonia gas to the desired pressure (e.g., 5 bar).

  • Hydrogenation: Pressurize the reactor with hydrogen to the final target pressure (e.g., 50 bar).

  • Reaction: Begin stirring (~700 rpm) and heat the reactor to the target temperature (e.g., 80 °C). Monitor the reaction progress by taking samples at specified time intervals (if the reactor setup allows) or run for a fixed duration (e.g., 24 hours).

  • Work-up: After the reaction, cool the reactor to room temperature and carefully vent the pressure. Filter the reaction mixture to remove the catalyst (especially for heterogeneous systems). Collect the filtrate for analysis.

Protocol 2: Quantitative Analysis by Gas Chromatography (GC)
  • Sample Preparation: Dilute an aliquot of the crude reaction filtrate with a suitable solvent (e.g., ethyl acetate).

  • GC Method:

    • Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Injector Temp: 250 °C.

    • Detector (FID) Temp: 280 °C.

    • Oven Program: 60 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.

  • Quantification: Calculate the conversion of the starting ketone and the yield of the primary amine product based on pre-determined response factors relative to the internal standard.

Key Performance Indicators (KPIs):

  • Conversion (%): (moles of ketone consumed / initial moles of ketone) x 100

  • Yield (%): (moles of amine product formed / initial moles of ketone) x 100

  • Selectivity (%): (Yield / Conversion) x 100

  • Turnover Number (TON): moles of product / moles of catalyst

  • Turnover Frequency (TOF): TON / time (h⁻¹)

Data Presentation and Interpretation

Summarizing the results in a clear, tabular format is crucial for direct comparison. The following table presents a hypothetical but realistic dataset based on the known activities of these catalyst classes.

Catalyst SystemTemp (°C)Pressure (H₂ bar)Time (h)Conversion (%)Yield (%)Selectivity (%)Key Observations
Co(BF₄)₂ / Triphos 1005024989597Excellent selectivity to primary amine; minimal byproducts.[4]
Ni(OAc)₂ / Triphos 1005024958893Good performance for a base metal; slightly lower selectivity than Co.[5]
[Ru(p-cymene)Cl₂]₂ 804016>999292High activity at lower temp/pressure; some alcohol byproduct observed.
Raney® Nickel 1208024907583Requires harsh conditions; significant secondary amine formation.
5% Pd/C 805024856071Dominated by reduction to the alcohol byproduct.
5% Pt/C 805024928087Good conversion but moderate selectivity; potential for ring opening.
Analysis of Expected Outcomes
  • Expertise-Driven Interpretation: The hypothetical results suggest that the homogeneous cobalt-based catalyst provides the best balance of activity and selectivity for this specific transformation. The causality lies in the well-defined coordination sphere provided by the triphos ligand, which can sterically hinder the approach of the already-formed primary amine to the reactive imine intermediate, thus suppressing secondary amine formation.[4]

  • Trustworthiness of the Method: The ruthenium catalyst, while highly active, shows slightly lower selectivity. This is a common trade-off; noble metal catalysts are often so active that they can reduce the ketone before imine formation is complete, leading to the alcohol byproduct. The heterogeneous catalysts, particularly Pd/C, are expected to perform poorly because they are excellent at reducing ketones but may be less effective for imine hydrogenation in the presence of ammonia. Raney® Nickel's requirement for harsh conditions and poor selectivity makes it a less desirable choice for complex, functionalized molecules.

Conclusion and Recommendations

This guide outlines a systematic approach to benchmarking catalysts for the synthesis of 3-Methoxyazetidine-3-methanamine. Based on our analysis of expected outcomes from representative catalyst classes, we recommend the following:

  • For initial lab-scale synthesis and discovery , homogeneous catalysts, particularly the cobalt-triphos system , are highly recommended due to their superior selectivity, which simplifies purification and maximizes yield.

  • For process development and scale-up , where catalyst cost and separation are critical, a thorough evaluation of heterogeneous catalysts would be warranted. While our initial benchmark candidates showed limitations, further screening of different supports or custom-prepared heterogeneous catalysts could yield a more process-friendly option. A nanostructured cobalt catalyst on a specialized support, for instance, might combine the selectivity of a homogeneous system with the practical benefits of a heterogeneous one.[6]

Ultimately, the choice of catalyst will depend on a project's specific priorities, balancing factors of cost, activity, selectivity, and process robustness. By following the structured benchmarking protocol detailed here, researchers can generate the high-quality, reliable data needed to make the optimal choice.

References

  • Parmar, A., Singh, D., & Kumar, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

  • Zhang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • Kuriyama, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Junge, K., et al. (2025). A Highly Selective Cobalt Catalyst for Primary Amine Synthesis from Carboxylic Acids, Esters, and Vegetable Oils. Journal of the American Chemical Society. Available at: [Link]

  • PubChem - NIH. (n.d.). 3-Methoxyazetidine hydrochloride. Available at: [Link]

  • Beller, M., et al. (2020). General and selective synthesis of primary amines using Ni-based homogeneous catalysts. Nature Communications. Available at: [Link]

  • Jagadeesh, R. V., & Beller, M. (2018). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Angewandte Chemie International Edition. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Methoxyazetidine-3-methanamine Dihydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals. In the landscape of modern drug discovery, the selective interaction of a therapeutic candidate with its intended biological target is a cornerstone of eff...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the selective interaction of a therapeutic candidate with its intended biological target is a cornerstone of efficacy and safety. However, the journey from a promising lead compound to a clinically viable drug is fraught with the potential for unintended molecular interactions, or off-target effects. These interactions can lead to unforeseen toxicity, diminished efficacy, and costly late-stage failures. This guide provides an in-depth, technical comparison of the cross-reactivity profiles of novel 3-Methoxyazetidine-3-methanamine dihydrochloride derivatives, a promising scaffold in contemporary medicinal chemistry.[1]

As Senior Application Scientists, we recognize that a thorough understanding of a compound's selectivity is not merely a regulatory checkbox but a critical component of a robust drug development program. This guide is structured to provide not just data, but a framework for thinking about and executing a comprehensive cross-reactivity profiling strategy. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative scientific principles.

The Imperative of Early-Stage Cross-Reactivity Profiling

The azetidine motif is a valuable building block in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional structural elements to small molecules.[1] Derivatives of 3-Methoxyazetidine-3-methanamine dihydrochloride are being explored for a range of therapeutic applications, from central nervous system disorders to oncology. However, the inherent reactivity and structural features of any novel chemical entity necessitate a proactive approach to identifying potential off-target liabilities.

Early-stage in vitro safety pharmacology profiling is a risk mitigation strategy designed to identify undesirable off-target interactions long before a candidate progresses to expensive preclinical and clinical studies.[2][3] By screening a compound against a broad panel of clinically relevant targets, we can build a "selectivity fingerprint" that informs on potential adverse drug reactions (ADRs) and guides structure-activity relationship (SAR) studies to engineer out unwanted activities.[3][4]

A Tiered Approach to De-risking: From Broad Screening to Focused Mechanistic Studies

A logical and cost-effective strategy for cross-reactivity profiling involves a tiered approach. This begins with a broad, high-throughput screen to cast a wide net, followed by more focused, dose-response studies on any identified "hits" to determine their potency and potential clinical relevance.

Tier 1: Broad Panel Screening for Early Hazard Identification

The initial step involves screening the test compounds at a single, high concentration (typically 10 µM) against a comprehensive panel of targets known to be associated with adverse effects.[5][6] Several commercial providers offer well-validated panels for this purpose, such as the Eurofins Discovery SafetyScreen44™ or the Reaction Biology InVEST44 panel.[3][5] These panels typically include a diverse range of target classes.[4]

Experimental Workflow: Tier 1 Screening

Tier1_Workflow cluster_prep Compound Preparation cluster_screening Broad Panel Screen cluster_analysis Data Analysis Compound Test Compounds (Derivatives 1, 2, 3) Dilution Dilution to 10 µM in appropriate buffer Compound->Dilution Screen SafetyScreen44™ Panel (Binding Assays) Dilution->Screen Incubation Incubation with Radioligand & Target Screen->Incubation Detection Quantification of Bound Radioligand Incubation->Detection Analysis Calculate % Inhibition vs. Control Detection->Analysis Hit_ID Identify Hits (>50% Inhibition) Analysis->Hit_ID

Caption: Tier 1 Broad Panel Screening Workflow.

Hypothetical Tier 1 Screening Results

Below are hypothetical results for three derivatives of 3-Methoxyazetidine-3-methanamine dihydrochloride screened at 10 µM against a selection of targets from a standard safety panel.

TargetDerivative 1 (% Inhibition)Derivative 2 (% Inhibition)Derivative 3 (% Inhibition)Potential Clinical Implication of Off-Target Interaction
Primary Target 95 92 88 Desired Efficacy
hERG (Potassium Channel)12815Cardiac Arrhythmia
M1 (Muscarinic Receptor)56510Anticholinergic effects (dry mouth, blurred vision)
5-HT2B (Serotonin Receptor)81572Valvular Heart Disease
B-adrenergic Receptor395Cardiovascular side effects
Dopamine D2 Receptor7114Extrapyramidal symptoms
Cyclooxygenase-1 (COX-1)182215Gastrointestinal bleeding

Values >50% are considered significant hits and warrant further investigation.

From this initial screen, Derivative 2 shows a significant interaction with the M1 muscarinic receptor, and Derivative 3 interacts with the 5-HT2B serotonin receptor. These findings provide immediate, actionable insights for the project team. The off-target hits for Derivatives 2 and 3 would trigger a deeper investigation in Tier 2.

Tier 2: Dose-Response and Functional Assays for Lead Optimization

For any significant hits identified in Tier 1, the next logical step is to determine the potency of the interaction through dose-response studies. This helps to establish a selectivity window between the on-target and off-target activities. Additionally, transitioning from simple binding assays to functional assays provides a more physiologically relevant context.

Experimental Protocol: IC50 Determination for Off-Target Hits

  • Compound Preparation: Prepare a serial dilution of the hit compound (e.g., Derivative 2) from a high concentration (e.g., 100 µM) down to the picomolar range.

  • Assay Setup: For each concentration, perform a competitive binding assay using the off-target protein (e.g., M1 receptor) and its corresponding radioligand.

  • Incubation and Detection: Follow the same procedure as in the Tier 1 screen.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Tier 2 Dose-Response Data

CompoundPrimary Target IC50 (nM)Off-Target (M1) IC50 (nM)Selectivity Ratio (Off-Target/Primary Target)
Derivative 150>10,000>200
Derivative 2755006.7
Derivative 3120>10,000>83

A larger selectivity ratio is desirable, indicating a greater separation between the desired therapeutic effect and potential side effects. In this case, Derivative 2 has a relatively narrow selectivity window, which could be a concern.

Functional Follow-up: Assessing Physiological Impact

For a hit like the M1 receptor interaction with Derivative 2, a functional assay, such as a calcium flux assay in a cell line expressing the M1 receptor, would be employed. This confirms whether the binding event translates into a biological response (agonist or antagonist activity).

Tier 3: Comprehensive Profiling for Candidate Selection

For a lead candidate nearing clinical development, a more extensive profiling panel, such as the Eurofins Discovery BioPrint® panel, may be utilized.[4] This provides a deep mechanistic understanding of the compound's biological activity and can be invaluable for predicting clinical outcomes and for regulatory submissions.

Specialized Profiling: Kinase Selectivity

Given that a significant portion of the druggable genome consists of protein kinases, assessing a compound's activity across the kinome is a critical component of cross-reactivity profiling, especially for oncology and inflammation-focused programs.[7] Platforms like the Eurofins Discovery KINOMEscan® offer comprehensive kinase profiling services.[8][9][10][11] This technology utilizes a competitive binding assay to quantify the interaction of a test compound against a large panel of kinases.[8][10][11]

Visualizing Kinase Selectivity: The TREEspot™ Dendrogram

A powerful tool for visualizing kinome-wide selectivity is the TREEspot™ dendrogram. This graphical representation maps the kinases based on their sequence homology and highlights those that interact with the test compound.

Caption: Illustrative Kinase Selectivity Dendrogram.

This visualization provides an immediate and intuitive understanding of a compound's selectivity profile within the kinase family.

Conclusion: A Data-Driven Path to Safer Medicines

The cross-reactivity profiling of 3-Methoxyazetidine-3-methanamine dihydrochloride derivatives, as with any novel chemical series, is a critical and iterative process. By employing a tiered and logical approach, from broad panel screening to in-depth functional and kinase profiling, drug discovery teams can make informed, data-driven decisions. This proactive de-risking strategy not only helps to select candidates with the highest probability of success but also contributes to the overarching goal of developing safer and more effective medicines. The methodologies and principles outlined in this guide provide a robust framework for navigating the complex landscape of off-target interactions and for building a comprehensive understanding of a compound's biological signature.

References

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

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  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]

  • Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Small Molecule Screening Libraries. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

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  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267.
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  • Kinetico. (n.d.). Kinetico.com | Kinetico Water Systems. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
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  • Eurofins Scientific. (2024, May 11). CEREP Laboratories France. Retrieved from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review.
  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1–8.
  • Bionsight. (n.d.). Target Profiling Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity [Image]. Retrieved from [Link]

  • DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (2014, April 11). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]

  • Waman, V. P., & Carlson, H. A. (2018). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 61(19), 8562–8584.
  • Eurofins Discovery. (2013, September 19). Eurofins Panlabs Safety Screening Webinar [Video]. YouTube. Retrieved from [Link]

  • bioRxiv. (2020, July 1). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]

  • Kinetico Advanced Water Systems Group. (n.d.). Contact Us. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

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Validation

A Head-to-Head Comparison of Synthetic Strategies for 3-Methoxyazetidine Cores: A Guide for Researchers

The 3-methoxyazetidine core is a privileged scaffold in modern medicinal chemistry, imparting favorable physicochemical properties such as improved metabolic stability, enhanced solubility, and reduced lipophilicity to d...

Author: BenchChem Technical Support Team. Date: January 2026

The 3-methoxyazetidine core is a privileged scaffold in modern medicinal chemistry, imparting favorable physicochemical properties such as improved metabolic stability, enhanced solubility, and reduced lipophilicity to drug candidates.[1][2] Its rigid, four-membered ring system provides unique conformational constraints, making it a valuable building block in the design of novel therapeutics, including G-protein-coupled receptor (GPCR) agonists and GABA A receptor inverse agonists for cognitive disorders.[3][4][5] This guide provides a head-to-head comparison of the most prevalent synthetic strategies for accessing this valuable motif, offering insights into the rationale behind experimental choices to aid researchers in drug discovery and development.

Primary Synthetic Pathway: The Williamson Ether Synthesis Approach

The most common and well-established route to 3-methoxyazetidine relies on the Williamson ether synthesis, starting from the readily available N-Boc-3-hydroxyazetidine. This strategy involves the O-methylation of the hydroxyl group, followed by the deprotection of the Boc (tert-butoxycarbonyl) group.

Mechanistic Considerations and Experimental Rationale

The success of this S(_N)2 reaction is contingent on several key factors. Firstly, the hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group and must be activated. This is achieved by deprotonation with a strong base to form a more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice for this, as it irreversibly deprotonates the alcohol.[6] The choice of solvent is also critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[7]

An alternative to direct methylation of the alcohol involves a two-step process where the hydroxyl group is first converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), followed by displacement with a methoxide source. This can sometimes lead to higher yields and cleaner reactions, especially if the direct methylation is sluggish.[7]

The final step is the removal of the N-Boc protecting group, which is typically achieved under acidic conditions, for instance, with hydrochloric acid, to yield the desired 3-methoxyazetidine hydrochloride salt.[8][9][10][11]

Detailed Experimental Protocol: Williamson Ether Synthesis

The following protocol for the synthesis of N-Boc-3-methoxyazetidine is adapted from established literature procedures.[6]

Step 1: Synthesis of 1-tert-butoxycarbonyl-3-methoxyazetidine

  • Under an inert atmosphere (e.g., nitrogen or argon), to a solution of 1-tert-butoxycarbonyl-3-hydroxyazetidine (2.5 g, 14.4 mmol) in anhydrous dimethylformamide (125 ml) cooled in an ice bath, add sodium hydride (55% dispersion in oil) portion-wise.

  • Stir the resulting mixture in the ice bath for 10 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture again in an ice bath and add iodomethane (1.79 ml, 28.8 mmol) dropwise.

  • Stir the reaction in the ice bath for 10 minutes, then allow it to warm to room temperature and stir for 1 hour.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by carefully adding 10% aqueous acetic acid in an ice bath and stirring for 30 minutes.

  • Partition the reaction mixture between ethyl acetate and 10% aqueous sodium chloride solution.

  • Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane:ethyl acetate (2:1) eluent to afford 1-tert-butoxycarbonyl-3-methoxyazetidine as a colorless oil.

Step 2: Deprotection to 3-Methoxyazetidine Hydrochloride

  • Dissolve the purified 1-tert-butoxycarbonyl-3-methoxyazetidine in a suitable solvent such as ethyl acetate or dioxane.

  • Add an excess of a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The product, 3-methoxyazetidine hydrochloride, will often precipitate from the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Data Summary: Williamson Ether Synthesis
ParameterValueReference
Starting MaterialN-Boc-3-hydroxyazetidine[6]
Key ReagentsSodium hydride, Methyl iodide[6]
SolventDimethylformamide (DMF)[6]
Reaction Temperature0 °C to Room Temperature[6]
Reaction Time~1.5 hours[6]
Reported Yield81% (for the methylation step)[6]
Visualizing the Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis start N-Boc-3-hydroxyazetidine intermediate N-Boc-3-alkoxyazetidine start->intermediate 1. NaH, DMF 2. CH3I product N-Boc-3-methoxyazetidine intermediate->product Workup & Purification deprotection 3-Methoxyazetidine HCl product->deprotection HCl

Caption: Williamson ether synthesis pathway for 3-methoxyazetidine.

Alternative Strategy: Aziridine to Azetidine Rearrangement

A less conventional, yet noteworthy, approach involves the rearrangement of an aziridine intermediate to an azetidine core.[3][12] This method has been demonstrated for the synthesis of 3-methoxy-3-methylazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines upon treatment with sodium borohydride in methanol.[12]

Mechanistic Insights

This reaction proceeds through an initial reduction of the imine and subsequent intramolecular cyclization to form a transient aziridine intermediate. The key step is the ring expansion of this aziridine to the more stable azetidine ring, driven by the release of ring strain and facilitated by the methanolic solvent which acts as a nucleophile.[3] While this has been reported for a 3-methyl substituted analog, the underlying principle could potentially be adapted for the synthesis of the unsubstituted 3-methoxyazetidine core, representing an area for further research and development.

Visualizing the Aziridine Rearrangement Pathway

Aziridine_Rearrangement start N-alkylidene-(2,3-dibromo- 2-methylpropyl)amine aziridine Aziridine Intermediate start->aziridine NaBH4, MeOH product 3-Methoxy-3-methylazetidine aziridine->product Ring Expansion

Caption: Aziridine to azetidine rearrangement pathway.

Other Synthetic Considerations

While the Williamson ether synthesis is the most direct route, other methods for constructing the azetidine ring or functionalizing it at the 3-position are worth noting for their versatility in generating diverse analogs. These include:

  • Intramolecular Cyclization: A fundamental approach to the azetidine ring system involving the cyclization of γ-amino halides or alcohols.[2]

  • Aza-Michael Addition: The Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one to form an α,β-unsaturated ester, followed by an aza-Michael addition, allows for the introduction of various nitrogen-based substituents at the 3-position.[13][14]

Conclusion

For the direct and reliable synthesis of the 3-methoxyazetidine core, the Williamson ether synthesis starting from N-Boc-3-hydroxyazetidine stands out as the most robust and well-documented strategy. It offers high yields and utilizes readily available starting materials. The aziridine to azetidine rearrangement presents an intriguing alternative, though it is currently less developed for the specific target molecule. The choice of synthetic strategy will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Der Pharma Chemica. Scholars Research Library. [Link]

  • 3-Methoxyazetidine hydrochloride - [M0107]. Synthonix. [Link]

  • 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858. PubChem - NIH. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methoxyazetidine-3-methanamine dihydrochloride

This document provides essential safety and logistical protocols for the proper disposal of 3-Methoxyazetidine-3-methanamine dihydrochloride. As a specialized chemical compound, adherence to these guidelines is critical...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the proper disposal of 3-Methoxyazetidine-3-methanamine dihydrochloride. As a specialized chemical compound, adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions in their laboratory environment.

Due to the limited availability of a specific Safety Data Sheet (SDS) for 3-Methoxyazetidine-3-methanamine dihydrochloride, the guidance herein is synthesized from the known hazards of its core structural components: the azetidine ring, the primary amine group, and its nature as a dihydrochloride salt.[1][2][3] This approach necessitates a conservative and risk-averse disposal strategy.

Hazard Profile and Risk Assessment

Understanding the intrinsic properties of 3-Methoxyazetidine-3-methanamine dihydrochloride is foundational to its safe handling and disposal. The molecule's structure suggests several potential hazards.

  • Corrosivity and Irritation : As a dihydrochloride salt, the compound is acidic.[4] When dissolved in water or other protic solvents, it can lower the pH, creating a corrosive solution. Analogous azetidine hydrochloride compounds are classified as skin and eye irritants.[5][6][7][8][9][10] Contact with skin, eyes, or mucous membranes can cause irritation or chemical burns. Inhalation of the solid as a dust may lead to respiratory tract irritation.[7][8][10]

  • Amine Reactivity : The presence of a primary amine group introduces reactivity concerns. Amines can react with various chemicals and may be toxic.[3][11]

  • Incompatibility : This compound must be stored and disposed of separately from strong oxidizing agents and bases.[12][13] Mixing with bases will neutralize the hydrochloride salt, potentially releasing the volatile and more reactive free amine.

Key Compound Data

The following table summarizes essential data extrapolated from structurally similar compounds.

PropertyValue / InformationSource(s)
Molecular Formula C₅H₁₄Cl₂N₂O[14]
Molecular Weight 189.08 g/mol [14]
Appearance Likely a solid, potentially hygroscopic.[15]
Known Hazards (Analogues) Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8][9] Harmful if swallowed.[9][7][8][9]
Primary Incompatibilities Strong oxidizing agents, strong bases.[12]

Mandatory Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling or disposing of this compound. The rationale for each piece of equipment is to create a barrier against the identified chemical hazards.[2]

PPE CategoryItemSpecificationsRationale
Eye & Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.Protects eyes from splashes of solutions or contact with airborne dust, preventing serious irritation or burns.[5][16]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Check manufacturer's compatibility chart.Prevents direct skin contact, which can cause irritation.[16]
Body Protection Laboratory CoatStandard flame-resistant lab coat.Protects skin and personal clothing from contamination.[16]
Respiratory Protection Dust Mask / RespiratorUse in a well-ventilated area or fume hood. A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled.Avoids inhalation of the compound as a fine powder, which can cause respiratory tract irritation.[10][16][17]

Disposal Workflow: A Decision-Making Framework

The following diagram outlines the logical flow for segregating and managing different waste streams containing 3-Methoxyazetidine-3-methanamine dihydrochloride. Adherence to this workflow is crucial for regulatory compliance and safety.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Streams cluster_2 Disposal & Decontamination Protocols Start Waste Containing 3-Methoxyazetidine-3-methanamine dihydrochloride Generated WasteType Identify Waste Type Start->WasteType Neat Unused/Expired Neat Compound WasteType->Neat Neat Compound Solid Contaminated Solid Waste (Gloves, Weigh Paper, etc.) WasteType->Solid Solid Aqueous Dilute Aqueous Waste (Reaction Quench, Extracts) WasteType->Aqueous Aqueous Solution Glassware Contaminated Glassware & Surfaces WasteType->Glassware Empty Container or Glassware ProcA Protocol A: Package original container. Attach Hazardous Waste Label. Neat->ProcA ProcB Protocol B: Place in 'Solid Hazardous Chemical Waste' container. Solid->ProcB ProcC Protocol C: Collect in 'Aqueous Hazardous Chemical Waste' container. DO NOT drain dispose. Aqueous->ProcC ProcD Protocol D: Triple rinse. Collect first rinse as hazardous waste (Protocol C). Obliterate label on empty container. Glassware->ProcD EHS Arrange Pickup by Environmental Health & Safety (EHS) ProcA->EHS ProcB->EHS ProcC->EHS

Caption: Decision workflow for proper disposal of 3-Methoxyazetidine-3-methanamine dihydrochloride waste.

Step-by-Step Disposal Protocols

Never dispose of this chemical down the drain or in regular trash.[18][19] All waste streams must be treated as hazardous waste and collected for disposal by a certified environmental health and safety (EHS) provider.

Protocol A: Disposal of Unused or Expired Neat Compound

This protocol applies to the original container of the chemical that is no longer needed.

  • Ensure Container Integrity : Verify the container is securely sealed and free from external contamination.

  • Do Not Obscure Original Label : The manufacturer's label provides essential information for waste handlers.

  • Attach Hazardous Waste Label : Affix a completed EHS Hazardous Waste Label to the container.[18] This label must include:

    • Full Chemical Name: "3-Methoxyazetidine-3-methanamine dihydrochloride"

    • Concentration: 100% (Solid)

    • Hazard Identification: Irritant, Corrosive

  • Segregate for Pickup : Store the container in a designated satellite accumulation area away from incompatible materials (e.g., bases, strong oxidizers).[12]

  • Schedule Disposal : Arrange for pickup by your institution's EHS department.

Protocol B: Disposal of Contaminated Solid Waste

This includes items such as used gloves, weighing papers, contaminated silica gel, and disposable plasticware.

  • Designated Container : Place all contaminated solid materials into a dedicated, properly labeled hazardous waste container for solids. This is typically a plastic pail or a lined cardboard box.

  • Labeling : The container must be clearly labeled "Solid Hazardous Chemical Waste" and list all chemical constituents, including "3-Methoxyazetidine-3-methanamine dihydrochloride".

  • Keep Closed : Keep the container sealed except when adding waste.[12][18]

  • Schedule Disposal : Once the container is full, arrange for EHS pickup.

Protocol C: Disposal of Dilute Aqueous and Organic Solutions

This protocol covers waste from reaction workups, extractions, or any process that generates a liquid solution of the compound.

  • Waste Container : Collect all liquid waste in a sturdy, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).[13][18][20]

  • Rationale for No-Neutralization : While the acidic nature of the hydrochloride salt can be neutralized with a base (e.g., sodium bicarbonate), this practice is strongly discouraged as a precursor to drain disposal.[21] Institutional policies almost universally prohibit the sewer disposal of such organic compounds, regardless of pH.[19] Furthermore, neutralization generates the free amine, which may have different solubility, volatility, and toxicity profiles.

  • Labeling : The liquid waste container must have a completed EHS Hazardous Waste Label detailing all chemical components and their approximate percentages.

  • Segregation and Storage : Store the sealed container in secondary containment (a spill tray) and away from incompatible materials.[18][20]

  • Schedule Disposal : Arrange for EHS pickup when the container is full.

Protocol D: Decontamination of Empty Containers and Glassware

Proper decontamination is essential before glassware can be cleaned for reuse or an empty container can be disposed of as solid waste.

  • Initial Rinse : Perform an initial rinse of the container or glassware with a suitable solvent (e.g., water or methanol) that can dissolve the compound.

  • Collect First Rinse : This first rinse is considered hazardous waste. It must be collected and added to your "Aqueous Hazardous Chemical Waste" container (see Protocol C).[18] For highly toxic chemicals, the first three rinses must be collected.[18] Given the lack of specific toxicity data, a conservative approach of collecting at least the first rinse is mandatory.

  • Subsequent Rinses : After the initial hazardous rinse is collected, the glassware can be washed using standard laboratory procedures.

  • Empty Container Disposal : For the original product container, after the hazardous rinse is collected and the container is air-dried, completely deface or remove the original manufacturer's label.[18][19] It can then typically be disposed of in designated laboratory glass or solid waste bins.

Spill Management

In the event of a small spill of the solid compound:

  • Alert Personnel : Inform others in the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE : Wear the full PPE outlined in Section 2.

  • Contain and Clean : Gently sweep up the solid material using a dustpan and brush, avoiding the creation of airborne dust.[5][6] Place the collected material and any cleaning equipment into a sealed container and label it as hazardous waste for disposal according to Protocol B.

  • Decontaminate : Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as contaminated solid waste.

For significant spills, evacuate the area and contact your institution's EHS emergency line immediately.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Contaminants in Amine Gas Treating. (n.d.). CCR SERVICES. Retrieved from [Link]

  • How to dispose of hydrochloric acid. (n.d.). Lab Alley. Retrieved from [Link]

  • Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. (n.d.). Galen Enterprise LLC. Retrieved from [Link]

  • SAFETY DATA SHEET: 3-Methoxyazetidine hydrochloride. (2024, March 9). Fisher Scientific. Retrieved from [Link]

  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. (n.d.). Kamat Lab. Retrieved from [Link]

  • 3-Methoxyazetidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 3-Methoxyazetidine Hydrochloride. (n.d.). Biostring. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services. Retrieved from [Link]

  • Method for removing amine from a contaminated hydrocarbon streams. (n.d.). Google Patents.
  • Chemical cleaning for removal of amine plant scaling. (2019, November 4). FQE Chemicals. Retrieved from [Link]

  • Contamination in Amine Systems. (n.d.). Refining Community. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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